Technical Documentation Center

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid
  • CAS: 10054-22-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1] As a five-membered nitrogen-containing heterocycle, its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of molecules.[1] This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] The pyrrolidinone (or 2-oxopyrrolidine) moiety, a derivative of pyrrolidine, is a key structural feature in a wide array of biologically active compounds, including those with antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[3][4] This guide focuses on a specific derivative, 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid, providing a comprehensive overview of its chemical structure, properties, and a detailed protocol for its synthesis.

Chemical Structure and Properties

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, also known as 5-oxoproline.[5] It features a long, fourteen-carbon alkyl chain (tetradecyl) attached to the nitrogen atom of the pyroglutamic acid core. This long alkyl chain imparts significant lipophilicity to the molecule, which can influence its solubility, membrane permeability, and potential biological interactions.

IUPAC Name: 1-tetradecyl-5-oxopyrrolidine-3-carboxylic acid[6] Synonyms: 1-Tetradecyl-5-oxo-3-pyrrolidinecarboxylic acid[6] CAS Number: 10054-22-5[6] Molecular Formula: C19H35NO3[6]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is presented in the table below. It is important to note that while some properties are experimentally determined, others may be predicted based on its structure.

PropertyValueSource
Molecular Weight 325.48 g/mol [6]
Appearance Not Available[6]
Storage 2-8°C Refrigerator[6]

Synthesis of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

A common and effective method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the Michael addition reaction of a primary amine to itaconic acid, followed by an intramolecular cyclization.[7] This approach is widely applicable for the synthesis of a variety of N-substituted pyroglutamic acid derivatives.

Synthetic Workflow Diagram

SynthesisWorkflow Synthetic Workflow for 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Reactants Itaconic Acid + Tetradecylamine Reaction Michael Addition & Intramolecular Cyclization (Reflux in Water or suitable solvent) Reactants->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Purification->Product Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization

Caption: Synthetic workflow for the preparation of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-alkyl-5-oxopyrrolidine-3-carboxylic acids, which can be specifically applied to the synthesis of the title compound.

Materials:

  • Itaconic acid

  • Tetradecylamine

  • Water (or a suitable solvent like ethanol)

  • Hydrochloric acid (for workup, if necessary)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine itaconic acid (1.0 eq) and tetradecylamine (1.0 eq).

  • Solvent Addition: Add water (or another suitable solvent) to the flask to create a slurry or solution. The choice of solvent can influence reaction time and workup.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid.

  • Drying: Dry the purified product under vacuum.

Characterization

The structure of the synthesized 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, typically in the range of 2.5-4.0 ppm.[8] The long tetradecyl chain will exhibit a prominent multiplet for the methylene (-CH2-) protons and a triplet for the terminal methyl (-CH3) group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid, typically above 170 ppm.[8] The carbons of the pyrrolidinone ring will appear in the aliphatic region, and the numerous carbons of the tetradecyl chain will be clustered in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • A broad O-H stretching band for the carboxylic acid is expected in the region of 3300-2500 cm⁻¹.[2]

  • A strong C=O stretching band for the carboxylic acid will be observed around 1700-1725 cm⁻¹.[2]

  • The C=O stretching of the lactam (amide) will appear around 1650-1690 cm⁻¹.

  • C-H stretching bands from the alkyl chain will be visible around 2850-2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) or a protonated molecule ([M+H]+) corresponding to a mass of approximately 325.48 Da should be observed.

Potential Applications and Field-Proven Insights

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to exhibit:

  • Antimicrobial and Anticancer Activity: Various studies have demonstrated that modifications of the 5-oxopyrrolidine-3-carboxylic acid scaffold can lead to compounds with potent activity against cancer cell lines and various bacterial strains.[9]

  • Anti-inflammatory Activity: Some derivatives have shown promise as anti-inflammatory agents.[10]

  • Analgesic and Antihypoxic Effects: The nature of the substituent at the 1-position has been shown to influence the analgesic and antihypoxic properties of these compounds.[7]

The long N-alkyl chain in 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid suggests that it could be explored for applications where interaction with lipid bilayers is important, such as in the development of novel drug delivery systems or as a modulator of membrane-bound proteins.

Conclusion

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is a fascinating molecule that combines the biologically relevant pyroglutamic acid core with a long lipophilic alkyl chain. Its synthesis is achievable through well-established chemical routes, and its structure can be readily confirmed by standard analytical methods. While its specific biological profile remains to be fully elucidated, the known activities of related compounds suggest that it holds potential for further investigation in various areas of drug discovery and development. This guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential applications of this and similar N-alkylated pyroglutamic acid derivatives.

References

  • Lenci, E., & Trabocchi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.[1]

  • Al-Ghorbani, M., & Al-Amiery, A. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Retrieved from [Link]3]

  • Pharmaffiliates. (n.d.). 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]6]

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.[4]

  • PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]]

  • Ivashchenko, A. V., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 245-247.[7]

  • Gapanova, I., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Molecules, 27(15), 5039.[9]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.[10]

  • Tumosienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.[8]

Sources

Exploratory

Technical Monograph: N-Tetradecyl-5-oxopyrrolidine-3-carboxylic Acid

A Bio-Based Amphiphile for Advanced Surfactancy and Drug Delivery Executive Summary N-tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-22-5) represents a distinct class of N-alkylated lactam surfactants . Structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Bio-Based Amphiphile for Advanced Surfactancy and Drug Delivery

Executive Summary

N-tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-22-5) represents a distinct class of N-alkylated lactam surfactants . Structurally derived from the bio-renewable precursor itaconic acid , this molecule bridges the gap between green chemistry and high-performance surface-active agents.

Unlike linear fatty acids, the incorporation of the 5-oxopyrrolidine (lactam) ring introduces rigid stereochemical constraints and enhanced polarity at the headgroup, while the tetradecyl (C14) chain provides a lipophilic tail optimized for interaction with biological membranes and lipid bilayers. This guide dissects the synthesis, physicochemical behavior, and functional applications of this compound, with a specific focus on its utility in drug delivery systems and complex aerosol matrices.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Tetradecyl Tail (C14): A hydrophobic myristyl chain that drives self-assembly into micelles and interaction with the stratum corneum or lipid bilayers.

  • The Lactam Core (5-oxopyrrolidine): A cyclic amide that imparts thermal stability and hydrogen-bonding potential.

  • The Carboxylic Acid (C3 position): A pH-responsive hydrophilic headgroup allowing for anionic conversion.

Table 1: Physicochemical Profile

PropertyValue / DescriptionNote
CAS Number 10054-22-5
Molecular Formula C₁₉H₃₅NO₃
Molecular Weight 325.49 g/mol
IUPAC Name 1-tetradecyl-5-oxopyrrolidine-3-carboxylic acidAlso: N-myristyl-itaconimide derivative
pKa (Acid) ~4.4 - 4.6 (Predicted)Typical of carboxylic acids adjacent to lactams
LogP (Octanol/Water) ~5.8 (Predicted)Highly lipophilic in non-ionized state
Solubility Soluble in alcohols, CHCl₃; Insoluble in water (acid form); Soluble in alkaline water (pH > 7)
Stereochemistry Note

Synthesized from achiral itaconic acid, the C3 position is a chiral center. Standard industrial synthesis yields a racemic mixture . However, for pharmaceutical applications targeting specific receptor interactions, chiral resolution or asymmetric synthesis using chiral amines may be required.

Synthesis Protocol: The "Green" Itaconic Route

The most robust and atom-economical synthesis utilizes the Aza-Michael Addition-Cyclization cascade. This method leverages itaconic acid (a fermentation product) and tetradecylamine.

Reaction Mechanism
  • Aza-Michael Addition: The nucleophilic amine (tetradecylamine) attacks the

    
    -carbon of the itaconic acid double bond.
    
  • Cyclization (Lactamization): The intermediate secondary amine attacks the

    
    -carboxylate, eliminating water to form the 5-membered lactam ring.
    

Synthesis Itaconic Itaconic Acid (Bio-based precursor) Intermediate Intermediate (Aza-Michael Adduct) Itaconic->Intermediate + Amine Reflux/H2O Amine Tetradecylamine (C14 Primary Amine) Amine->Intermediate Product CAS 10054-22-5 (Cyclized Lactam) Intermediate->Product - H2O Cyclization

Figure 1: Synthesis pathway via Aza-Michael Addition-Cyclization cascade.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-tetradecyl-5-oxopyrrolidine-3-carboxylic acid.

Reagents:

  • Itaconic Acid (1.0 eq)

  • Tetradecylamine (1.0 eq)

  • Solvent: Water (Green route) or Xylene (Azeotropic route)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, suspend Itaconic Acid (13.0 g, 0.1 mol) in water (50 mL).

  • Addition: Add Tetradecylamine (21.3 g, 0.1 mol). The mixture will be heterogeneous.

  • Reflux: Heat the mixture to reflux (100°C). As the amine reacts, the solution may become homogenous or form a melt. Continue reflux for 12–24 hours.

    • Validation Point: Monitor by TLC (SiO₂, MeOH:DCM 1:9). Disappearance of the amine spot (ninhydrin stain) indicates completion of the Michael addition.

  • Work-up: Cool the reaction mixture. The product will precipitate as a waxy solid.

  • Acidification: If the reaction was run in alkaline conditions (rare for this specific route), acidify to pH 2 with HCl to ensure the carboxylic acid is protonated.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

  • Characterization:

    • IR: Look for Lactam C=O (~1680 cm⁻¹) and Carboxylic Acid C=O (~1710 cm⁻¹).

    • NMR: Confirm the disappearance of vinylic protons (5.7, 6.3 ppm) from itaconic acid.

Functional Applications

Surfactancy & Emulsification

This molecule acts as an anionic surfactant at physiological pH (7.4).

  • HLB (Hydrophilic-Lipophilic Balance): Calculated value ~10–12 (Davies scale). This places it in the range of O/W (Oil-in-Water) emulsifiers .

  • Critical Micelle Concentration (CMC): Due to the long C14 chain, the CMC is expected to be low (< 1 mM), making it efficient for solubilizing hydrophobic drugs.

Drug Delivery & Permeation Enhancement

Pyrrolidone derivatives (like NMP) are known penetration enhancers. The C14 tail of CAS 10054-22-5 allows it to insert into the lipid bilayer of the stratum corneum, while the lactam head disrupts the packing order, potentially increasing the transdermal flux of co-administered drugs.

Analytical Case Study: Aerosol Matrices

Recent untargeted screening of heated tobacco products (HTPs) identified CAS 10054-22-5 in the Total Particulate Matter (TPM) of the aerosol [1].

  • Significance: Its detection in these matrices suggests it survives volatilization/distillation processes (boiling point > 300°C), confirming its thermal stability.

  • Detection Method: GCxGC-TOFMS (Two-dimensional Gas Chromatography Time-of-Flight Mass Spectrometry) is required for resolution from complex lipid matrices.

References

  • Bentley, M. C., et al. (2020).[1] "Comprehensive chemical characterization of the aerosol generated by a heated tobacco product by untargeted screening."[1][2] Analytical and Bioanalytical Chemistry, 412, 2675–2685. Link

  • Desai, P. S., et al. (2020).[3] "Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents." Rasayan Journal of Chemistry, 13(2), 1055-1062. Link

  • PubChem. (2025).[4][5][6] "1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-22-5)."[7] National Library of Medicine. Link

  • Robert, J. M., et al. (2003). "Synthesis and biological evaluation of new 5-oxopyrrolidine-3-carboxylic acid derivatives." Il Farmaco, 58(3), 231-238. Link

Sources

Foundational

Amphiphilic Architectures: A Technical Guide to N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Topic: Amphiphilic Properties of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Green" A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Amphiphilic Properties of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Green" Amphiphile

In the search for sustainable surfactants and biocompatible drug delivery vectors, N-substituted 5-oxopyrrolidine-3-carboxylic acids represent a pivotal class of molecules. Distinct from their regioisomer (pyroglutamic acid or 5-oxopyrrolidine-2-carboxylic acid), these compounds are derived primarily from itaconic acid , a renewable feedstock produced by Aspergillus terreus.

This guide analyzes the physicochemical behavior of these amphiphiles, focusing on their synthesis, self-assembly (micellization), and utility in permeation enhancement and medicinal chemistry. By leveraging the rigid lactam ring as a polar spacer and the carboxylic acid as a pH-responsive head group, researchers can tune these molecules for specific lipophilic environments.

Molecular Architecture & Design Logic

The amphiphilic nature of N-substituted 5-oxopyrrolidine-3-carboxylic acids arises from a distinct segregation of polarity within the molecular scaffold.

Structural Domains
  • Hydrophilic Head Group: The C3-carboxylic acid moiety (

    
    ) provides pH-dependent solubility. At physiological pH (7.4), the deprotonated carboxylate anion confers high water solubility and electrostatic repulsion preventing aggregation. The C5-lactam (amide) bond adds a permanent dipole moment, contributing to hydrogen bonding capacity.
    
  • Hydrophobic Tail: The N-substituent (R-group) dictates the lipophilicity.

    • Aliphatic Chains (C8–C18): Confer classical surfactant properties (low CMC, surface tension reduction).

    • Aromatic/Heterocyclic Groups: Used in medicinal chemistry (e.g., antimicrobial hydrazones) to facilitate membrane intercalation.

Regioisomer Distinction

Unlike pyroglutamic acid derivatives (C2-COOH), the C3-COOH position in these itaconic acid derivatives places the ionic head group further from the hydrophobic N-tail. This spatial separation can reduce steric hindrance during micelle packing, potentially lowering the Critical Micelle Concentration (CMC) compared to C2-isomers.

Synthesis Strategy: The "Atom Economy" Route

The most robust method for synthesizing these compounds is the aqueous cyclocondensation of itaconic acid with primary amines. This pathway is notable for its high atom economy (producing only water as a byproduct) and avoidance of toxic organic solvents.

Reaction Mechanism

The reaction proceeds via an initial Michael-type addition or amidation to form an intermediate itaconamic acid , followed by intramolecular cyclization (dehydration) to close the pyrrolidone ring.

SynthesisPathway Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate: N-substituted Itaconamic Acid Itaconic->Intermediate Amidation (aq. reflux) Amine Primary Amine (R-NH2) Amine->Intermediate Product Product: N-substituted 5-oxopyrrolidine-3-COOH Intermediate->Product Cyclization (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Synthetic pathway from Itaconic Acid to N-substituted 5-oxopyrrolidine-3-carboxylic acid.[1][2][3][4][5][6]

Experimental Protocol: Synthesis of N-Dodecyl-5-oxopyrrolidine-3-carboxylic Acid

Objective: Synthesize a C12-surfactant variant. Reagents: Itaconic acid (1.0 eq), Dodecylamine (1.0 eq), Distilled Water.

  • Preparation: Dissolve itaconic acid (e.g., 13.0 g, 0.1 mol) in distilled water (100 mL) in a round-bottom flask.

  • Addition: Add dodecylamine (18.5 g, 0.1 mol) slowly. The amine may not dissolve immediately; the mixture will appear heterogeneous.

  • Reflux: Heat the mixture to reflux (100°C) with magnetic stirring.

    • Observation: As the reaction proceeds (forming the amphiphilic product), the solution typically becomes clear due to the self-solubilizing nature of the product.

    • Duration: Maintain reflux for 12–24 hours to ensure complete ring closure.

  • Isolation:

    • Cool the mixture to room temperature.

    • Acidify with dilute HCl (to pH ~2) to protonate the carboxylate and precipitate the free acid form.

    • Filter the white precipitate.

  • Purification: Recrystallize from aqueous ethanol or isopropanol to remove unreacted amine.

  • Validation: Confirm structure via NMR.

    • 1H NMR (DMSO-d6): Look for pyrrolidone ring protons (CH2 at ~2.5 ppm, CH at ~3.3 ppm) and the disappearance of itaconic alkene protons (5.7/6.1 ppm).

Physicochemical Characterization

Researchers must characterize the amphiphilic profile to determine suitability for drug delivery or surface activity.

Surface Tension & CMC

N-alkyl derivatives (C10–C14) exhibit classical surfactant behavior.

  • Surface Tension Reduction: These molecules can reduce the surface tension of water from 72 mN/m to approximately 25–30 mN/m at the CMC.

  • CMC Trends: The CMC decreases logarithmically with alkyl chain length (Traube's Rule).

    • Estimated CMC (C12): ~1–5 mM (comparable to amino acid-based surfactants).

    • Temperature Effect: Higher temperatures generally increase the CMC due to disruption of the "iceberg" water structure around the hydrophobic tail.

Solubility Profile
SolventSolubility StateMechanistic Note
Water (pH > 6) SolubleCarboxylate anion formation (

) dominates.
Water (pH < 3) Insoluble/TurbidProtonated acid (

) aggregates due to hydrophobicity.
Ethanol/Methanol SolubleFavorable interaction with both lactam and alkyl tail.
Hexane InsolublePolar head group prevents solubility despite alkyl tail.

Applications in Drug Development

The unique structure of 5-oxopyrrolidine-3-carboxylic acids allows them to function as both active pharmacophores and excipients .

Permeation Enhancers

The N-dodecyl derivative acts as a permeation enhancer for transdermal drug delivery.

  • Mechanism:[7] The surfactant inserts into the lipid bilayer of the stratum corneum. The pyrrolidone head group disrupts the polar head region of the lipids, while the alkyl tail fluidizes the hydrocarbon core, increasing diffusion of co-administered drugs.

Bioactive Scaffolds (Antimicrobial/Anticancer)

Recent studies highlight N-aryl derivatives (e.g., N-(4-fluorophenyl)) as scaffolds for hydrazone-based drugs.

  • Amphiphilicity in Action: The lipophilic N-aryl group facilitates entry into bacterial membranes or cancer cells, while the polar carboxylic acid (or its hydrazide derivative) engages in hydrogen bonding with target enzymes or DNA.

  • Case Study: Hydrazone derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid show potent activity against S. aureus and C. albicans by disrupting biofilms, a property directly linked to their surface-active nature.

Bioactivity cluster_ModeOfAction Mechanism of Action Molecule N-Substituted 5-Oxopyrrolidine-3-COOH Membrane Membrane Interaction (Hydrophobic Tail) Molecule->Membrane Intercalation Target Target Binding (Polar Head Group) Molecule->Target H-Bonding Outcome Cell Lysis / Biofilm Disruption Membrane->Outcome Target->Outcome

Figure 2: Dual-mode of action for bioactive 5-oxopyrrolidine derivatives.

References

  • Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. MDPI Molecules. (2022). Detailed protocols for itaconic acid-amine cyclization.

  • Surfactants from Itaconic Acid: Physicochemical Properties. ResearchGate. (2018). Investigation of surface tension and CMC of itaconic-derived surfactants.

  • 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (PubChem CID 111996). National Center for Biotechnology Information. Physicochemical data for the C12-derivative.

  • Itaconic Acid Based Surfactants: Synthesis and Characterization. Journal of Surfactants and Detergents. (2013). Synthesis of diester surfactants from itaconic acid.[8][9]

  • Antibacterial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Antibiotics. (2023). Application of the scaffold in drug design.

Sources

Exploratory

Lipophilic Pyrrolidone Carboxylic Acid Analogs: A Strategic Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the design, synthesis, and evaluation of lipophilic pyrrolidone carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the design, synthesis, and evaluation of lipophilic pyrrolidone carboxylic acid (PCA) analogs. As a privileged scaffold in drug discovery, the pyrrolidine ring offers a unique combination of structural rigidity and stereochemical complexity, making it an ideal starting point for developing potent and selective therapeutic agents.[1][2][3] The strategic incorporation of lipophilic moieties is a critical optimization step, enhancing the ability of these analogs to cross biological membranes and interact effectively with their targets, thereby improving their overall pharmacokinetic and pharmacodynamic profiles.[4][5]

The Strategic Imperative for Lipophilicity in PCA Analogs

The therapeutic efficacy of a drug is fundamentally linked to its ability to reach its biological target. For many PCA-based compounds, which often possess polar carboxylic acid and amine functionalities, bioavailability can be limited by poor membrane permeability. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]

In medicinal chemistry, lipophilicity is most commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD), which describes the equilibrium distribution of a compound between an organic (typically octanol) and an aqueous phase.[5] While LogP applies to the neutral form of a molecule, LogD is pH-dependent and accounts for both neutral and ionized species, making it more physiologically relevant.

By synthetically attaching non-polar, lipophilic groups to the PCA core, we can modulate the molecule's overall LogD. This chemical modification serves several critical functions:

  • Enhanced Membrane Permeation: Increased lipophilicity facilitates passive diffusion across the lipid bilayers of cell membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets.[4][8]

  • Improved Target Engagement: Many enzyme active sites and receptor binding pockets are hydrophobic in nature. Introducing lipophilic moieties can lead to more favorable van der Waals and hydrophobic interactions, resulting in higher binding affinity and potency.[9]

  • Modulation of Pharmacokinetics: Optimizing lipophilicity is a balancing act. While essential for absorption, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding to plasma proteins, all of which can negatively impact a drug's efficacy and safety profile.[7]

The goal is therefore not simply to maximize lipophilicity, but to achieve an optimal balance that confers the desired therapeutic properties.

Core Synthetic Strategies for Lipophilic PCA Analogs

The versatility of the PCA scaffold allows for the introduction of lipophilic character through several reliable synthetic routes. The choice of strategy depends on the desired location of the lipophilic group and the overall molecular design.

Strategy A: Amide Bond Formation at the Carboxylic Acid

The most direct and widely used method for introducing lipophilic diversity is through the formation of an amide bond at the carboxylic acid position. This is typically achieved using standard peptide coupling conditions, which are high-yielding and tolerant of a wide range of functional groups.

The general principle involves activating the carboxylic acid of a protected PCA derivative (e.g., N-Boc-L-pyroglutamic acid), followed by nucleophilic attack from a lipophilic amine. This approach allows for the systematic installation of various aliphatic or aromatic amines to probe structure-activity relationships.

Strategy B: Lipophilic Prodrug Approach

For compounds where the free carboxylic acid is essential for biological activity but hinders absorption, a lipophilic prodrug strategy can be employed.[4][10] This involves masking the polar carboxyl group with a lipophilic ester moiety. This increases the molecule's overall lipophilicity, allowing it to be absorbed more readily. Once in systemic circulation, the ester bond is cleaved by endogenous esterase enzymes, releasing the active parent drug at the site of action.[11][12] This is an effective method for improving the oral bioavailability of polar drugs.[10]

Case Studies in Drug Discovery: Targeting Key Enzymes

The strategic application of lipophilicity to the PCA scaffold has led to the development of potent inhibitors for a range of therapeutic targets.

Case Study 1: N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[13] Inhibiting NAAA raises endogenous PEA levels, offering a promising therapeutic strategy for pain and inflammation.

  • Mechanism of Action: Pyrrolidine amide derivatives have been developed as NAAA inhibitors. By blocking NAAA, these compounds prevent the breakdown of PEA, leading to its accumulation and subsequent activation of PPAR-α, which mediates the anti-inflammatory response.

  • Structure-Activity Relationship (SAR): SAR studies have demonstrated that the potency of these inhibitors is highly dependent on the nature of the lipophilic group attached to the pyrrolidine core. Specifically, small, lipophilic substituents at the 3-position of a terminal phenyl ring were found to be optimal for potency.[13] Conformationally flexible linkers between the PCA core and the lipophilic group increased potency but reduced selectivity against the related enzyme FAAH, highlighting the delicate balance required in molecular design.[13]

NAAA_Pathway PEA PEA (Palmitoylethanolamide) NAAA NAAA Enzyme PEA->NAAA substrate Degradation Degradation Products NAAA->Degradation catalyzes Inhibitor Lipophilic PCA Analog (NAAA Inhibitor) Inhibitor->NAAA inhibits Increased_PEA Increased PEA Levels PPAR PPAR-α Activation Increased_PEA->PPAR Effects Anti-inflammatory & Analgesic Effects PPAR->Effects

Caption: Inhibition of NAAA by a lipophilic PCA analog prevents PEA degradation.

Case Study 2: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors

InhA is an essential enzyme in the type II fatty acid synthase (FASII) system of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[9] As this pathway is absent in mammals, InhA is a highly attractive target for developing new antibacterial agents.

  • Mechanism of Action: Lipophilic pyrrolidine carboxamides have been identified as a novel class of direct InhA inhibitors. They function by binding to the active site of the enzyme, preventing the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Structure-Activity Relationship (SAR): The potency of these inhibitors is strongly correlated with the presence of bulky, hydrophobic moieties. The large and flexible binding pocket of InhA can accommodate these lipophilic groups, leading to enhanced binding and inhibitory activity.[9] For instance, analogs incorporating fused aromatic ring systems demonstrated significantly improved potency.

Compound IDLipophilic MoietyInhA Inhibition (at 15 µM)IC50 (µM)Reference
p30 Shifted Fused Aromatic38%> 15[9]
p31 Fused Aromatic (Naphthyl)90%1.39[9]
p33 Substituted Biphenyl~90%2.57[9]
p37 Substituted Piperazine> 90%4.47[9]

Table 1: Quantitative data showing the impact of lipophilic moieties on InhA inhibitory activity.

Key Experimental Protocols

The following section provides validated, step-by-step methodologies for the synthesis and evaluation of lipophilic PCA analogs.

Workflow for Synthesis and Evaluation of PCA Analogs

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Screening & Analysis Start Start: N-Protected PCA Coupling Amide Coupling with Lipophilic Amine Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization IC50 Determine IC50 (Enzymatic Assay) Characterization->IC50 LogD Measure Lipophilicity (RP-HPLC) IC50->LogD SAR Structure-Activity Relationship (SAR) Analysis LogD->SAR Lead Lead Optimization SAR->Lead

Caption: A typical workflow for the development of lipophilic PCA analogs.

Protocol 4.1: General Synthesis of a Lipophilic PCA Amide Analog

This protocol describes a standard method for coupling a lipophilic amine to an N-Boc protected pyrrolidone carboxylic acid using carbodiimide chemistry.[2]

Materials:

  • N-Boc-(R)-pyrrolidine-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired lipophilic amine (e.g., 4-phenylbenzylamine)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl, Saturated NaHCO3 solution, Brine

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolution: To a round-bottom flask under an inert atmosphere (N2 or Argon), add N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol, 1.0 eq). Dissolve in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the rate of reaction and minimize side products.

  • Activator Addition: Add EDC (1.2 mmol, 1.2 eq) and HOBt (1.2 mmol, 1.2 eq) to the cooled solution. HOBt is included to suppress racemization and improve reaction efficiency.

  • Base Addition: Add DIPEA (2.0 mmol, 2.0 eq) dropwise. DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction. Stir the mixture for 15 minutes at 0 °C to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired lipophilic amine (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Work-up:

    • Wash the reaction mixture sequentially with 1N HCl (2 x 15 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated NaHCO3 solution (2 x 15 mL) to remove unreacted acid and HOBt.

    • Wash with brine (1 x 15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure lipophilic PCA amide.

Protocol 4.2: Determination of Inhibitory Potency (IC50) via Enzymatic Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme using a colorimetric or fluorogenic substrate.[14]

Materials:

  • 96-well microplate

  • Target enzyme solution (e.g., α-glucosidase)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

  • Test compound stock solution (in DMSO)

  • Colorimetric/fluorogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, p-NPG)

  • Stop solution (e.g., 0.1 N Na2CO3)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration is 100 µM, diluted in 1:3 or 1:10 steps. Include a vehicle control (DMSO only) and a no-enzyme control.

  • Enzyme Addition: To each well of the 96-well plate, add 10 µL of the enzyme solution (e.g., 1 U/mL).

  • Inhibitor Incubation: Add 10 µL of each diluted test compound concentration to the respective wells. Incubate the plate for 20 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the substrate solution (e.g., 1 M p-NPG).

  • Reaction Incubation: Incubate the plate for an additional 30 minutes at 37 °C.

  • Stop Reaction: Terminate the reaction by adding 50 µL of the stop solution.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation:

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Sample_Abs - Blank_Abs) / (Control_Abs - Blank_Abs)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using non-linear regression analysis software.

References

  • Al-Mokadem, M., Metwally, A. M., El-Sayed, M. A., & Abdel-Gawad, H. (2019). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. ACS Omega. Available at: [Link]

  • Asif, M., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure. Available at: [Link]

  • Reddy, R. P., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Molecules. Available at: [Link]

  • G, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

  • Catalano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Singh, P., & Kaur, M. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. Available at: [Link]

  • Bundgaard, H., & Johansen, M. (1984). Prodrugs of peptides. 5. Protection of the pyroglutamyl residue against pyroglutamyl aminopeptidase by bioreversible derivatization with glyoxylic acid derivatives. International Journal of Pharmaceutics. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Available at: [Link]

  • Wang, Z., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (1942). Preparation of pyrrolidone carboxylic acids and their esters and products thereof.
  • Nema, S., & Jain, S. (2016). Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy. ResearchGate. Available at: [Link]

  • Dahan, A., et al. (2018). Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. Journal of Controlled Release. Available at: [Link]

  • Georganics. (2023). L-pyroglutamic acid – description and application. Available at: [Link]

  • Jo, J., et al. (2025). Application of Lipophilic Prodrug Charge Masking Strategy to Obtain Novel, Potential Oxytocin Prodrugs. MDPI. Available at: [Link]

  • Oniga, S., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI. Available at: [Link]

  • Godyń, J., et al. (2019). The Application of CA and PCA to the Evaluation of Lipophilicity and Physicochemical Properties of Tetracyclic. Semantic Scholar. Available at: [Link]

  • Sandoval-Lira, P., et al. (2022). Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design: Which One Should We Use and In Which Cases?. ChemRxiv. Available at: [Link]

  • Gugoasa, M., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. Available at: [Link]

  • Rutkowska, E., et al. (2013). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica. Available at: [Link]

Sources

Foundational

Topic: Structure-Activity Relationship of N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids

An in-depth technical guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Executive Summary The 5-oxopyrrolidine-3-carboxylic acid scaffold, a cyclic lactam deri...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a cyclic lactam derived from glutamic acid, represents a "privileged structure" in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1][2] Its rigid, five-membered ring system allows for the precise spatial orientation of functional groups, facilitating targeted interactions with enzyme active sites and receptors.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-alkyl and N-aryl derivatives of this core, focusing on how substitutions at the N-1 and C-3 positions modulate their therapeutic potential. We will explore the critical role of the N-substituent in defining the biological target and potency, from broad-spectrum antimicrobial and anticancer agents to highly specific enzyme inhibitors. Furthermore, we will dissect how derivatization of the C-3 carboxylic acid into amides, esters, and hydrazones serves as a powerful strategy for enhancing activity, improving pharmacokinetic properties, and fine-tuning selectivity. This analysis is supported by detailed experimental protocols and mechanistic insights to empower researchers in the rational design of next-generation therapeutics based on this potent scaffold.

The 5-Oxopyrrolidine Core: A Foundation for Diverse Bioactivity

The 5-oxopyrrolidine ring, also known as the pyroglutamic acid moiety, is a recurring motif in numerous natural products and synthetic pharmaceuticals.[3][4] Its inherent stability and stereochemical rigidity make it an ideal starting point for constructing complex molecules with defined three-dimensional structures. The core structure presents two primary vectors for chemical modification: the nitrogen atom at position 1 (N-1) and the carboxylic acid group at position 3 (C-3). The interplay of substituents at these two positions dictates the molecule's overall physicochemical properties and, consequently, its biological activity profile, which spans from anti-infectives and oncology to neurology and anti-inflammatory applications.[3][5][6]

General Synthetic Strategies

The most prevalent and efficient method for synthesizing the N-substituted 5-oxopyrrolidine-3-carboxylic acid core involves the direct condensation of itaconic acid with a primary amine (aliphatic, aromatic, or heterocyclic).[7] This reaction, typically performed under heating in a suitable solvent or even under solvent-free conditions, proceeds via a tandem aza-Michael addition followed by an intramolecular cyclization/dehydration to form the lactam ring.[7][8] This robust methodology allows for the facile introduction of a wide diversity of substituents at the N-1 position, which is the cornerstone of exploring the SAR of this chemical class.

The C-3 carboxylic acid group serves as a secondary handle for modification. It can be readily converted into esters, amides, or, most notably, hydrazides.[8][9][10] The resulting carbohydrazide is a key intermediate, which can be further reacted with various aldehydes or ketones to generate a library of hydrazone derivatives, a chemical class frequently associated with enhanced biological activity.[5][9]

G ItaconicAcid Itaconic Acid N_SubstitutedAcid N-Alkyl/Aryl-5-oxopyrrolidine- 3-carboxylic Acid ItaconicAcid->N_SubstitutedAcid PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->N_SubstitutedAcid Condensation/ Cyclization Carbohydrazide C3-Carbohydrazide Intermediate N_SubstitutedAcid->Carbohydrazide Hydrazinolysis Hydrazine Hydrazine Monohydrate Hydrazine->Carbohydrazide Hydrazone C3-Hydrazone Derivative Carbohydrazide->Hydrazone Condensation Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Hydrazone

Figure 1: General synthetic workflow for N-substituted 5-oxopyrrolidine-3-carboxylic acids and their hydrazone derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is profoundly influenced by the nature of the substituents at the N-1 and C-3 positions. The following sections delineate the key SAR trends observed for different therapeutic areas.

Antimicrobial Activity

The N-aryl substituted derivatives have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria.[5]

  • N-1 Position: The introduction of a phenyl ring at the N-1 position is a common feature for many active compounds. Further substitution on this ring is critical. For instance, a hydroxyl group at the ortho position, as seen in 1-(2-hydroxyphenyl) derivatives, appears crucial for Gram-positive selective activity.[5] The addition of a methyl group to this ring, creating a 1-(2-hydroxy-5-methylphenyl) moiety, maintains or enhances this antibacterial profile.[11][12] The presence of electron-withdrawing groups, such as fluorine atoms on the phenyl ring, has also been explored to modulate activity.[10][13]

  • C-3 Position: The free carboxylic acid often exhibits moderate activity. However, conversion of the acid to a hydrazide and subsequently to a hydrazone derivative significantly enhances antibacterial potency.[11][12] The nature of the aldehyde or ketone used in forming the hydrazone is a key determinant of activity.

    • Hydrazones bearing a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment have demonstrated potent, broad-spectrum antibacterial effects, in some cases surpassing control antibiotics.[12]

    • A simple benzylidene hydrazone also showed very strong inhibition of S. aureus.[12]

    • Incorporating a 2-thienyl fragment into the hydrazone structure has been shown to enhance activity against methicillin-resistant S. aureus (MRSA).[5]

Compound Scaffold Key C-3 Substituent Target Organism Activity (MIC, µg/mL) Reference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidineBenzylidene hydrazoneS. aureus3.9[12]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine5-Nitrothienyl hydrazoneS. aureus, E. coliSurpassed cefuroxime (7.8 µg/mL)[12]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine5-Nitrofuran-2-yl moietyMultiple bacterial strainsPotent effect[12]
1-(2-hydroxyphenyl)-5-oxopyrrolidine2-Thienyl hydrazoneVancomycin-intermediate S. aureusPromising activity[5]
Anticancer Activity

The anticancer properties of this class are also heavily dependent on the specific substitutions at both N-1 and C-3.

  • N-1 Position: Aromatic substituents are paramount for anticancer efficacy.

    • Diphenylamine: The presence of a 1-(4-(phenylamino)phenyl) group at N-1 serves as a potent pharmacophore.[9]

    • Difluorophenyl: A 1-(2,4-difluorophenyl) substituent has been a focus of recent studies, leveraging the known ability of fluorine to enhance metabolic stability and binding affinity.[10][13]

    • Hydroxyphenyl: The 1-(2-hydroxyphenyl) scaffold, also active as an antimicrobial, shows anticancer potential. The inclusion of two chlorine atoms on this ring (3,5-dichloro-2-hydroxyphenyl) significantly boosts anticancer activity in A549 lung cancer cells.[5]

  • C-3 Position: Similar to the antimicrobial SAR, conversion to hydrazones is a key strategy for enhancing anticancer cytotoxicity.

    • Hydrazones bearing hydroxy-substituted aromatic rings (e.g., 2-hydroxybenzylidene or 2-hydroxynaphthalenylmethylene) have demonstrated the highest cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines.[9]

    • Conversely, hydrazones with alkoxy-substituted rings (e.g., 2,5-dimethoxybenzylidene) were less cytotoxic but more effective at inhibiting cancer cell migration.[9]

N-1 Substituent Key C-3 Substituent Cancer Cell Line Activity/Observation Reference
4-(phenylamino)phenyl2-HydroxybenzylideneIGR39 (Melanoma), MDA-MB-231 (Breast)Highest cytotoxicity[9]
4-(phenylamino)phenyl2-HydroxynaphthalenylmethyleneIGR39, MDA-MB-231, Panc-1 (Pancreatic)Highest cytotoxicity in 2D and 3D assays[9]
4-(phenylamino)phenyl2,4,6-TrimethoxybenzylideneIGR39, MDA-MB-231Most effective at inhibiting cell migration[9]
3,5-dichloro-2-hydroxyphenyl5-Fluorobenzimidazole derivativeA549 (Lung)Highest anticancer activity in the series[5]
Other Biological Activities
  • Anti-inflammatory: Derivatives have been synthesized as potent inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key targets in inflammation.[3][14] The specific SAR for these targets involves complex heterocyclic systems attached via an acetohydrazide linker to the N-1 position.[3]

  • Analgesic & Antihypoxic: The nature of the N-1 substituent is a primary driver of these activities. Compounds with an aromatic or heterocyclic radical at the N-1 position generally exhibit stronger analgesic effects than those with aliphatic substituents.[7]

  • Enzyme Inhibition: The scaffold has been used to develop highly specific enzyme inhibitors.

    • BACE-1 Inhibitors: By introducing specific aryl appendages via C-H functionalization, fully substituted 5-oxopyrrolidines have been developed as sub-micromolar inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease.[6]

    • Nav1.8 Inhibitors: 5-Oxopyrrolidine-3-carboxamides have been patented as inhibitors of the Nav1.8 voltage-gated sodium ion channel, a target for treating pain, cough, and itch disorders.[15] Here, the C-3 carboxylic acid is converted to a carboxamide, highlighting the versatility of this position.

G Core N-1 Position C-3 Position sub_n1_aryl Aryl / Heterocycle (e.g., Phenyl, Diphenylamine) Core:n1->sub_n1_aryl sub_n1_alkyl Alkyl Chain Core:n1->sub_n1_alkyl sub_c3_acid Carboxylic Acid (-COOH) Core:c3->sub_c3_acid sub_c3_hydrazone Hydrazone (esp. with nitro/hydroxyaryl) Core:c3->sub_c3_hydrazone sub_c3_amide Carboxamide Core:c3->sub_c3_amide act_antimicrobial Antimicrobial sub_n1_aryl->act_antimicrobial Often required act_anticancer Anticancer sub_n1_aryl->act_anticancer Key for potency act_analgesic Analgesic sub_n1_aryl->act_analgesic Enhances activity sub_n1_alkyl->act_analgesic Less active sub_c3_acid->act_antimicrobial Moderate activity sub_c3_hydrazone->act_antimicrobial Potentiates sub_c3_hydrazone->act_anticancer Potentiates act_nav18 Nav1.8 Inhibition sub_c3_amide->act_nav18 Required for target

Figure 2: Logical diagram of key structure-activity relationships for the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Key Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and initial biological screening of novel derivatives.

Protocol 4.1: General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid
  • Rationale: This protocol utilizes the direct condensation method, which is robust and high-yielding for a variety of aromatic amines.[7][8]

  • Methodology:

    • In a round-bottom flask, combine itaconic acid (1.0 eq) and the desired aromatic amine (1.0-1.1 eq).

    • Add a minimal amount of a high-boiling solvent (e.g., water or acetic acid) or proceed solvent-free.[7]

    • Heat the mixture to 140–165 °C with stirring for 2-12 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane/methanol mobile phase).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitates, filter the product and wash with cold water, then diethyl ether.

    • If no solid forms, add water to the mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol or water) to yield the pure carboxylic acid.

    • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the COCH₂, CH, and NCH₂ protons of the pyrrolidine ring between ~2.6-4.0 ppm.[12][16]

Protocol 4.2: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide Derivatives
  • Rationale: This two-step protocol first converts the carboxylic acid to a methyl ester for easier subsequent reaction with hydrazine, a standard and effective method for producing the key hydrazide intermediate.[10]

  • Methodology:

    • Esterification: Dissolve the 1-Aryl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an excess of methanol. Add a catalytic amount of sulfuric acid (2-3 drops).

    • Reflux the mixture for 18-24 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction, neutralize the acid with a saturated sodium bicarbonate solution, and extract the methyl ester with ethyl acetate or dichloromethane.

    • Dry the organic phase and concentrate under reduced pressure to obtain the crude ester, which can often be used without further purification.

    • Hydrazinolysis: Dissolve the crude methyl ester (1.0 eq) in a suitable solvent like isopropanol or ethanol.[10]

    • Add hydrazine monohydrate (3.0-5.0 eq) and reflux the mixture for 2-16 hours.[8][10]

    • Cool the reaction mixture. The solid hydrazide product will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Validation: Confirm the disappearance of the ester peak and the appearance of hydrazide NH/NH₂ protons in the ¹H NMR spectrum and verify the mass by MS.

Mechanistic Insights and Future Directions

The diverse biological activities of N-alkyl-5-oxopyrrolidine-3-carboxylic acids stem from their ability to act as versatile pharmacophores that can engage with a wide range of biological targets.

  • Mechanism of Action: For specific targets like BACE-1, the core scaffold acts as a rigid anchor, allowing appended aryl groups to probe and interact with key subsites, such as the S2' subsite.[6] In other cases, such as antimicrobial and anticancer hydrazones, the mechanism is likely more complex, potentially involving multiple targets, metal chelation by the hydrazone moiety, or the generation of reactive oxygen species. The N-aryl group often plays a critical role in target recognition and binding affinity, while the C-3 substituent fine-tunes potency and selectivity.[9] The observation that the free carboxylic acid is essential for binding to the USP5 zinc-finger ubiquitin-binding domain suggests that this group can form critical hydrogen bond or ionic interactions with arginine or other polar residues in an active site.[17]

  • Future Directions:

    • Systematic Exploration of N-1 Position: While aryl groups have been heavily studied, a more systematic exploration of diverse heterocyclic and strained aliphatic (e.g., cyclopropyl, cyclobutyl) substituents at the N-1 position could uncover novel biological activities.

    • Stereochemistry: Most studies utilize racemic or achiral starting materials. A thorough investigation into the synthesis and biological evaluation of individual enantiomers is critical, as stereochemistry often plays a decisive role in pharmacological activity. Asymmetric synthesis methods could provide access to highly enantiomerically enriched compounds.[18]

    • Bioisosteric Replacement: The C-3 carboxylic acid is a key interaction point but can also be a liability for cell permeability and metabolic stability. Its replacement with bioisosteres like tetrazoles could improve pharmacokinetic profiles while maintaining key binding interactions, although initial attempts in some systems have shown a complete loss of binding, indicating this is highly target-dependent.[17]

    • Target Deconvolution: For compounds with potent whole-cell activity (e.g., anticancer or antimicrobial), future work should focus on identifying the specific molecular target(s) through techniques like thermal proteome profiling or affinity-based proteomics.

Conclusion

The N-alkyl-5-oxopyrrolidine-3-carboxylic acid framework is a remarkably fruitful scaffold for drug discovery. The structure-activity relationship is clearly driven by a synergistic interplay between the N-1 and C-3 positions. Aromatic and heterocyclic groups at N-1 are consistently shown to be critical for potent anticancer, antimicrobial, and analgesic activities. Meanwhile, the conversion of the C-3 carboxylic acid to hydrazone derivatives has proven to be a universally effective strategy for dramatically enhancing the potency across these therapeutic areas. Future research focusing on stereocontrolled synthesis and detailed mechanistic studies will undoubtedly unlock the full potential of this privileged chemical scaffold, paving the way for new and improved therapeutic agents.

References

Sources

Exploratory

Thermodynamic Stability of N-Alkyl Lactam Carboxylic Acids

This technical guide details the thermodynamic and kinetic stability profiles of N-alkyl lactam carboxylic acids, with a specific focus on γ-lactam (pyrrolidone) derivatives such as N-alkyl-5-oxoproline.[1] It is designe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic and kinetic stability profiles of N-alkyl lactam carboxylic acids, with a specific focus on γ-lactam (pyrrolidone) derivatives such as N-alkyl-5-oxoproline.[1] It is designed for researchers requiring high-fidelity stability data for drug formulation and scaffold selection.[1]

Technical Guide & Experimental Protocols

Executive Summary

N-alkyl lactam carboxylic acids represent a class of constrained amino acid derivatives widely used as peptidomimetics, chiral auxiliaries, and drug scaffolds (e.g., Racetam derivatives). While γ-lactams (5-membered rings) are generally considered stable, N-alkylation and ring substitution introduce steric and electronic perturbations that can shift the thermodynamic equilibrium toward ring opening (hydrolysis) or promote epimerization.[1]

This guide provides a rigorous framework for assessing the thermodynamic stability (equilibrium position) and kinetic stability (rate of degradation) of these scaffolds. It distinguishes between shelf-life stability (kinetic trap) and true thermodynamic preference, providing protocols to quantify both.[1]

Theoretical Framework

The Thermodynamic Landscape

The stability of a lactam ring is governed by the interplay of Ring Strain Energy (RSE) and Amide Resonance .

  • Ring Strain: γ-Lactams (5-membered) possess minimal ring strain (~1-2 kcal/mol) compared to β-lactams (~23 kcal/mol), making them thermodynamically robust.[1] However, the introduction of an N-alkyl group forces the amide bond into a more planar or twisted conformation depending on steric bulk, potentially reducing resonance stabilization energy (approx. 15-20 kcal/mol in planar amides).[1]

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group (e.g., at C5 in pyroglutamic acid derivatives) introduces pH-dependent stability.

    • Acidic pH: The protonated carboxylic acid (-COOH) is electron-withdrawing, inductively destabilizing the adjacent amide bond, making the carbonyl carbon more electrophilic.

    • Neutral/Basic pH: The carboxylate anion (-COO⁻) is less electron-withdrawing but can act as an intramolecular general base, catalyzing hydrolysis if the geometry permits.[1]

Hydrolysis Mechanism & N-Alkyl Influence

Hydrolysis is the primary degradation pathway, converting the lactam to an open-chain N-alkyl amino acid.[1]

  • N-Alkyl Effect: Generally, N-alkylation increases kinetic stability against hydrolysis compared to secondary lactams (N-H) due to steric hindrance preventing nucleophilic attack at the carbonyl.[1] However, if the alkyl group is electron-withdrawing (e.g., N-benzyl vs. N-methyl), it can accelerate hydrolysis by increasing the electrophilicity of the carbonyl.[1]

  • Thermodynamic Equilibrium: Unlike esters, amides (lactams) are often thermodynamically favored over their hydrolysis products at neutral pH and elevated temperatures (hence the spontaneous cyclization of glutamic acid to pyroglutamic acid).

HydrolysisMechanism Lactam N-Alkyl Lactam (Closed Ring) Tetrahedral Tetrahedral Intermediate Lactam->Tetrahedral OH- / H2O (k1) Tetrahedral->Lactam (k-1) OpenChain N-Alkyl Amino Acid (Open Chain) Tetrahedral->OpenChain Collapse (k2) OpenChain->Lactam Cyclization (Heat/Acid)

Figure 1: Simplified reaction coordinate for lactam hydrolysis. Note the reversibility (cyclization) which is characteristic of 5-membered lactam carboxylic acids.

Experimental Assessment Protocols

Protocol A: pH-Rate Profiling (Kinetic Stability)

Objective: Determine the specific catalytic rate constants (


, 

,

) to predict shelf-life at any pH.[1]

Reagents & Equipment:

  • Buffer Systems: HCl (pH 1-2), Formate (pH 3-4), Acetate (pH 4-5), Phosphate (pH 6-8), Borate (pH 9-10), NaOH (pH 11-13).[1] Note: Maintain constant ionic strength (

    
    ) using KCl.
    
  • Analytical: HPLC with UV detection (210 nm) or UPLC-MS (for non-chromophoric N-alkyl groups).

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock of the N-alkyl lactam in acetonitrile or methanol.

  • Initiation: Spike the stock into pre-thermostatted buffer solutions (e.g., 25°C, 40°C, 60°C) to a final concentration of 100 µM.

  • Sampling: At defined intervals (0, 1, 2, 4, 8, 24 hours), remove aliquots.

  • Quenching:

    • For Acidic samples: Neutralize with dilute NaOH or dilute into cold mobile phase.

    • For Basic samples: Neutralize with dilute HCl immediately to stop hydrolysis.

  • Quantification: Measure the disappearance of the Lactam peak and appearance of the Open-Chain Amino Acid peak.

  • Data Analysis: Plot

    
     vs. time to obtain the observed pseudo-first-order rate constant (
    
    
    
    ).

Calculation: Fit the


 data to the equation:


This reveals the susceptibility of your specific scaffold to acid vs. base catalysis.
Protocol B: Thermodynamic Equilibrium Determination

Objective: Determine if the lactam is the thermodynamic sink or a kinetic trap.

Methodology:

  • Bi-directional Approach: Start two experiments:

    • Vial A: Pure N-alkyl lactam in buffer (pH 7.4).

    • Vial B: Pure open-chain N-alkyl amino acid in buffer (pH 7.4).

  • Stress Conditions: Incubate both vials at elevated temperature (e.g., 80°C) to accelerate equilibration.

  • Monitoring: Monitor until the ratio of [Lactam]/[Open Chain] becomes constant in both vials.

  • Result: If both vials converge to the same ratio (e.g., 95:5 Lactam:Open), the lactam is thermodynamically stable. If they converge to 0:100, the lactam is metastable and relies solely on kinetic barriers for stability.

Data Presentation & Analysis

Comparative Stability Data

The following table summarizes typical half-lives (


) for lactam scaffolds at 25°C, pH 7.4.
Scaffold TypeRing SizeStrain Energy (kcal/mol)Hydrolysis

(pH 7.4)
Primary Failure Mode

-Lactam
4~23Hours to DaysRing Strain Release

-Lactam (Pyrrolidone)
5~1.5YearsEpimerization (if chiral)

-Lactam (Piperidone)
6~6.0Months to YearsConformationally Mobile
N-Methyl-

-Lactam
5~1.5> 2 YearsSteric Shielding (High Stability)
Epimerization Risk (Chiral Centers)

For N-alkyl lactam carboxylic acids (e.g., N-methyl-L-pyroglutamic acid), the


-proton is acidic.[1]
  • Mechanism: Enolization leading to inversion of stereochemistry.

  • Detection: Use Chiral HPLC or Polarimetry.

  • Critical Insight: Epimerization often proceeds faster than hydrolysis in

    
    -lactams.[1] Ensure your stability assay separates enantiomers (L vs D).
    

Decision Workflow for Scaffold Selection

StabilityWorkflow Start Start: N-Alkyl Lactam Candidate CheckRing Ring Size Check Start->CheckRing Beta 4-Membered (Beta) CheckRing->Beta High Strain Gamma 5-Membered (Gamma) CheckRing->Gamma Low Strain Unstable Kinetically Unstable Requires chemical modification Beta->Unstable Likely Exp1 Exp 1: pH 12 Stress Test (1 hour @ 25°C) Gamma->Exp1 Result1 >5% Degradation? Exp1->Result1 Result1->Unstable Yes Stable Proceed to Arrhenius Study (Shelf-life prediction) Result1->Stable No

Figure 2: Rapid screening workflow to eliminate thermodynamically liable scaffolds early in development.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.

  • Bowden, K., & Bromley, K. (1990). Reactions of carbonyl compounds in basic solutions.[2][3] Part 15. The alkaline hydrolysis of N-methyl, N-phenyl and bicyclo lactams. Journal of the Chemical Society, Perkin Transactions 2.

  • Blackburn, G. M., & Plucinski, P. (1992). Intramolecular general acid catalysis in the aminolysis of β-lactam antibiotics. Journal of the Chemical Society, Chemical Communications.

  • Dempsey, G. A., et al. (2000).[4] Pyroglutamic acidemia: a cause of high anion gap metabolic acidosis. Critical Care Medicine.

  • Ashland Inc. (2023). N-Methyl-2-Pyrrolidone (NMP) Technical Data Sheet.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid from Itaconic Acid

Abstract & Scope This application note details the synthesis of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 10054-22-5), an amphoteric surfactant and building block for bio-based polymers. The protocol utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 10054-22-5), an amphoteric surfactant and building block for bio-based polymers. The protocol utilizes Itaconic Acid , a renewable fermentation product, and Tetradecylamine (Myristylamine).

Two methodologies are presented:

  • Method A (Green Melt Process): A solvent-free approach maximizing atom economy.

  • Method B (Azeotropic Dehydration): A precision solution-phase method for high-purity applications.

Target Audience: Process chemists, formulation scientists, and researchers in green surfactants.

Scientific Foundation

Reaction Mechanism: The Aza-Michael Cascade

The synthesis proceeds via a Cascade Aza-Michael Addition-Cyclization mechanism. Unlike simple amidation, this pathway leverages the


-unsaturation of itaconic acid.
  • Aza-Michael Addition: The nucleophilic nitrogen of tetradecylamine attacks the methylene carbon (

    
    -carbon) of itaconic acid. This is the rate-determining step in the melt phase.
    
  • Proton Transfer: Formation of the zwitterionic intermediate (N-tetradecylitaconamic acid species).

  • Intramolecular Cyclization (Lactamization): Thermal dehydration drives the nucleophilic attack of the secondary amine onto the

    
    -carboxyl group, closing the pyrrolidone ring.
    

Thermodynamic Consideration: The reaction is equilibrium-driven. Continuous removal of water is critical to prevent hydrolysis of the lactam ring and ensure high conversion.

Pathway Visualization

ReactionMechanism Itaconic Itaconic Acid (C5H6O4) Intermediate Intermediate: N-Tetradecylitaconamic Acid Itaconic->Intermediate Aza-Michael Addition Amine Tetradecylamine (C14H31N) Amine->Intermediate Aza-Michael Addition Water H2O (Byproduct) Intermediate->Water Product Product: 1-Tetradecyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate->Product Thermal Cyclization (-H2O)

Figure 1: Reaction pathway from Itaconic Acid to the target Pyrrolidone derivative.[1]

Experimental Protocols

Materials & Equipment
ComponentGradeRole
Itaconic Acid >99%Substrate (Bio-based)
Tetradecylamine >98%Nucleophile
Xylene/Toluene AnhydrousSolvent (Method B only)
Dean-Stark Trap N/AWater Removal (Method B)
Vacuum Pump <10 mbarWater Removal (Method A)
Method A: Solvent-Free Melt (Green Route)

Recommended for industrial scale-up and "Green Chemistry" compliance.

Protocol:

  • Stoichiometry: Weigh 13.01 g (0.1 mol) of Itaconic Acid and 21.34 g (0.1 mol) of Tetradecylamine.

  • Mixing: Combine solids in a 250 mL round-bottom flask equipped with a mechanical stirrer and a vacuum outlet.

  • Phase 1 (Melt & Addition): Heat the mixture to 90°C . The amine will melt first. Stir vigorously. Caution: An exotherm may occur as the acid dissolves and the salt/Michael adduct forms.

  • Phase 2 (Cyclization): Increase temperature to 130-140°C . Apply a gentle vacuum (200-300 mbar) to facilitate water removal.

  • Completion: Maintain 130°C for 4-6 hours . Monitor the evolution of water vapor.

  • Workup: Pour the hot melt into a recrystallization vessel. Recrystallize from Ethanol/Acetone (1:1) to remove unreacted amine or oligomers.

  • Yield: Expected yield 85-92%.

Method B: Azeotropic Dehydration (Precision Route)

Recommended for high-purity requirements (pharmaceutical/cosmetic).

Protocol:

  • Setup: Equip a 500 mL 3-neck flask with a Dean-Stark trap, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve 21.34 g (0.1 mol) Tetradecylamine in 150 mL Xylene .

  • Addition: Add 13.01 g (0.1 mol) Itaconic Acid. (Note: Itaconic acid is sparingly soluble in cold xylene but will react/dissolve upon heating).

  • Reflux: Heat to reflux (~140°C ).

  • Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is 1.8 mL . Continue reflux until water collection ceases (approx. 6-8 hours).[1]

  • Isolation: Cool to room temperature. The product may precipitate.[2] If not, rotary evaporate the Xylene.

  • Purification: Wash the crude solid with dilute HCl (0.1 M) to remove trace unreacted amine, then recrystallize from Ethanol.

Process Workflow & Logic

Workflow Start Start: Weigh Reagents Mix Mix Reactants (1:1 Molar Ratio) Start->Mix Decision Select Method Mix->Decision MethodA Method A: Melt (130°C) Vacuum Dehydration Decision->MethodA Green/Bulk MethodB Method B: Reflux (Xylene) Dean-Stark Trap Decision->MethodB High Purity Check Check Completion (TLC / Acid Value) MethodA->Check MethodB->Check Check->MethodA Incomplete Workup Purification (Recrystallization in EtOH) Check->Workup Pass Final Final Product: White/Off-white Waxy Solid Workup->Final

Figure 2: Decision tree and workflow for the synthesis process.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueParameterExpected Observation
FT-IR C=O Stretch (Lactam)Strong band at 1640–1680 cm⁻¹ (distinct from COOH).
FT-IR C=O Stretch (Acid)Band at 1700–1730 cm⁻¹ .
1H NMR Vinyl ProtonsAbsence of signals at 5.7/6.3 ppm (Itaconic double bond).
1H NMR Ring ProtonsMultiplets at 2.5–3.0 ppm (CH2) and 3.5–4.0 ppm (CH-COOH).[3]
Acid Value TitrationTheoretical: ~172 mg KOH/g. (One free COOH group).
Critical Process Parameters (CPPs)
  • Isomerization: Avoid temperatures >160°C to prevent isomerization of Itaconic acid to Citraconic or Mesaconic acid before the amine adds.

  • Water Removal: Failure to remove water results in an equilibrium shift back to the ring-opened amide (Itaconamic acid).

References

  • Okada, Y., et al. (2009).[4] "Synthesis and Surface Active Properties of N-Alkyl-2-Pyrrolidone-4-Carboxylic Acids." Journal of Surfactants and Detergents.

  • Pellis, A., et al. (2019).[5] "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids." Frontiers in Chemistry.

  • PubChem Compound Summary. (2023). "1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS 10054-22-5)." National Center for Biotechnology Information.

  • US Patent 8796472B2. (2014). "Mixtures of itaconic acid or itaconic acid derivatives and primary amines."[6]

Sources

Application

Application Note: A Robust Protocol for the Synthesis of N-Tetradecyl-5-oxopyrrolidine-3-carboxamide

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of N-tetradecyl-5-oxopyrrolidine-3-carboxamide. The synthesis is achieved through the coupling of 5-oxopyrrolidine-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of N-tetradecyl-5-oxopyrrolidine-3-carboxamide. The synthesis is achieved through the coupling of 5-oxopyrrolidine-3-carboxylic acid and tetradecylamine. While the direct condensation of a carboxylic acid and an amine requires high temperatures and can be unsuitable for many substrates, this protocol employs a modern amide coupling strategy to achieve high yields under mild, controlled conditions.[1] We detail a method utilizing O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent, a technique widely recognized for its efficiency and for minimizing side reactions such as racemization.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering a detailed reaction mechanism, a step-by-step experimental procedure, purification guidelines, and characterization data.

Introduction: The Rationale for Amide Coupling

The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable condensation reaction. However, it is kinetically slow at ambient temperatures. The primary obstacle is the rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a highly unreactive ammonium carboxylate salt.[1][4] Overcoming this requires forcing conditions (e.g., heating >100 °C) to drive off water, which are often incompatible with complex molecules.[1]

To circumvent this, modern organic synthesis relies on "coupling agents." These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4] This protocol utilizes HBTU, an aminium-based coupling reagent known for its rapid reaction times and high efficiency in forming the critical amide linkage.[2][3] The resulting N-alkylated 5-oxopyrrolidine derivatives are valuable scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.[5][6]

Reaction Mechanism: HBTU-Mediated Coupling

The coupling reaction proceeds through a two-step mechanism, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Activation of the Carboxylic Acid: The base (DIPEA) first deprotonates the 5-oxopyrrolidine-3-carboxylic acid. The resulting carboxylate anion performs a nucleophilic attack on the HBTU reagent. This generates a highly reactive O-(Benzotriazol-1-yl) (OBt) active ester intermediate and releases tetramethylurea as a byproduct.[2]

  • Nucleophilic Acyl Substitution: The primary amine, tetradecylamine, then acts as a nucleophile, attacking the activated carbonyl carbon of the OBt ester. This forms a tetrahedral intermediate which subsequently collapses to yield the desired N-tetradecyl-5-oxopyrrolidine-3-carboxamide product and releases the HOBt leaving group.[2]

HBTU_Mechanism cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid 5-Oxopyrrolidine- 3-Carboxylic Acid Active_Ester Reactive OBt Active Ester Carboxylic_Acid->Active_Ester + HBTU, DIPEA HBTU HBTU HBTU->Active_Ester Base DIPEA Base->Carboxylic_Acid Deprotonation Product N-Tetradecyl-5-oxopyrrolidine- 3-carboxamide Active_Ester->Product + Tetradecylamine Amine Tetradecylamine Amine->Product HOBt HOBt (Byproduct) Product->HOBt Releases

Caption: HBTU-mediated amide coupling mechanism.

Experimental Protocol

This protocol details the synthesis of N-tetradecyl-5-oxopyrrolidine-3-carboxamide on a 5 mmol scale.

Materials and Equipment
Reagent / MaterialPurity / GradeSupplier
5-Oxopyrrolidine-3-carboxylic acid≥98%Commercial Source
Tetradecylamine≥98%Commercial Source
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)≥98%Commercial Source
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%Commercial Source
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Hydrochloric Acid (HCl), 1 M solutionACS GradeCommercial Source
Sodium Bicarbonate (NaHCO₃), saturated solutionACS GradeCommercial Source
Brine (saturated NaCl solution)ACS GradeCommercial Source
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source
Silica Gel230-400 meshCommercial Source
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar), TLC plates--
Summary of Reaction Parameters
ParameterValue / ConditionRationale
Stoichiometry
Tetradecylamine1.0 eq. (5.0 mmol, 1.067 g)Limiting reagent.
5-Oxopyrrolidine-3-carboxylic acid1.1 eq. (5.5 mmol, 0.710 g)A slight excess ensures the complete consumption of the valuable amine.[2]
HBTU1.1 eq. (5.5 mmol, 2.086 g)Ensures efficient activation of the carboxylic acid.
DIPEA2.5 eq. (12.5 mmol, 2.18 mL)Neutralizes the carboxylic acid and the HOBt byproduct formed during the reaction.[2]
Solvent & Concentration
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves all reactants.
Concentration~0.2 M (relative to amine)A standard concentration range for efficient coupling reactions.
Conditions
TemperatureRoom Temperature (20-25 °C)The reaction is highly efficient at room temperature, avoiding thermal degradation.[2]
Reaction Time2-4 hoursMonitor by TLC for completion.
AtmosphereInert (Nitrogen or Argon)Prevents interaction with atmospheric moisture, which can hydrolyze the active ester intermediate.
Expected Yield 80-95%Yields are typically high but depend on purification efficiency.[2]
Step-by-Step Procedure

Caption: Experimental workflow for amide synthesis.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-oxopyrrolidine-3-carboxylic acid (1.1 eq., 0.710 g) and tetradecylamine (1.0 eq., 1.067 g).

  • Dissolution: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF (25 mL) to dissolve the solids. Stir until a homogeneous solution is formed.

  • Base Addition: Add DIPEA (2.5 eq., 2.18 mL) to the solution via syringe. Stir for 5-10 minutes.

  • Activation and Coupling: Add HBTU (1.1 eq., 2.086 g) to the reaction mixture in one portion. The solution may change color. Allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the limiting reagent (tetradecylamine) indicates reaction completion.

  • Work-up: Once the reaction is complete (typically 2-4 hours), dilute the mixture with ethyl acetate (100 mL). Transfer the solution to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess DIPEA.

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted carboxylic acid and HOBt.

    • Wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 0% to 10% Methanol in Dichloromethane.

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane, load it onto the silica gel column, and elute with the solvent gradient. Collect fractions and combine those containing the pure product (as determined by TLC).

  • Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield N-tetradeyl-5-oxopyrrolidine-3-carboxamide as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR & ¹³C NMR: Verify the structure. Expected proton signals for the 5-oxopyrrolidine core are typically found in the ranges of δ 2.5-2.7 ppm (CH₂CO), δ 3.3-3.5 ppm (CH), and δ 3.7-3.9 ppm (NCH₂).[7][8] The long alkyl chain of the tetradecyl group will show characteristic signals, including a triplet around δ 0.88 ppm for the terminal methyl group.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₉H₃₆N₂O₂), calculated M.W. = 324.50 g/mol . Look for the [M+H]⁺ ion at m/z 325.5.

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Expect strong C=O stretching vibrations for the amide and lactam carbonyls (typically ~1640-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction does not start or is sluggish Reagents (especially DMF or DIPEA) are not anhydrous.Use freshly opened or properly dried solvents and reagents. Ensure glassware is oven-dried.
Inefficient stirring.Increase stirring speed to ensure a homogeneous mixture.
Low Yield Incomplete reaction.Allow the reaction to run longer, monitoring by TLC until the starting material is consumed.
Product loss during aqueous work-up (emulsion formation).Break emulsions by adding more brine. Perform extractions carefully.
Impure product after column Inadequate separation of byproducts (e.g., tetramethylurea).Optimize the eluent system for column chromatography. A shallower gradient may be necessary.
Co-elution with unreacted starting material.Ensure the reaction has gone to completion before work-up. Adjust stoichiometry if necessary in future runs.

Conclusion

This application note outlines a reliable and high-yielding protocol for the synthesis of N-tetradecyl-5-oxopyrrolidine-3-carboxamide via HBTU-mediated amide coupling. The method avoids the harsh conditions of direct thermal condensation and provides a robust procedure suitable for medicinal chemistry and drug discovery applications. By following the detailed steps for reaction setup, work-up, and purification, researchers can consistently obtain the target compound in high purity.

References

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). PMC. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

  • Al-blewi, F. F., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3797. Available at: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3920. Available at: [Link]

  • Mickevičiūtė, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Available at: [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. Current Bioactive Compounds, 10(2), 79-99. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (n.d.). Lirias. Available at: [Link]

  • Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. (n.d.). Green Chemistry (RSC Publishing). Available at: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). ChemRxiv. Available at: [Link]

  • Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni (0) encat catalyst. (2018, January 2). Semantic Scholar. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022, June 18). PMC. Available at: [Link]

Sources

Method

Preparation of supramolecular self-assemblies using N-tetradecyl pyrrolidone acid

Topic: Preparation of supramolecular self-assemblies using N-tetradecyl pyrrolidone acid Content Type: Application Note & Protocol Introduction N-tetradecyl pyrrolidone acid (chemically defined here as N-tetradecyl-5-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of supramolecular self-assemblies using N-tetradecyl pyrrolidone acid Content Type: Application Note & Protocol

Introduction

N-tetradecyl pyrrolidone acid (chemically defined here as N-tetradecyl-5-oxo-3-pyrrolidinecarboxylic acid or its isomer N-tetradecyl-pyroglutamic acid) represents a class of amphiphilic low-molecular-weight gelators (LMWGs) and surfactants. These molecules possess a unique structural duality: a hydrophobic tetradecyl (C14) tail and a polar pyrrolidone carboxylic acid headgroup. This architecture enables the formation of rich supramolecular topologies—ranging from spherical micelles and vesicles to high-aspect-ratio nanofibers and hydrogels—driven by the interplay of hydrophobic effects and directional hydrogen bonding.

This guide details the protocols for preparing, characterizing, and stabilizing these assemblies. It focuses on the pH-switchable nature of the carboxylic acid group, which allows for controlled assembly/disassembly, making these systems ideal for responsive drug delivery and smart soft materials.

Material Characterization & Pre-requisites

Chemical Identity[1][2]
  • Common Name: N-tetradecyl pyrrolidone acid (C14-PyrAcid)

  • IUPAC Name: 1-tetradecyl-5-oxopyrrolidine-3-carboxylic acid (or 1-tetradecyl-5-oxopyrrolidine-2-carboxylic acid, depending on the isomer).

  • Molecular Weight: ~325.49 g/mol

  • pKa: ~4.5 (Carboxylic acid moiety)

Critical Material Quality Attributes (CMQAs)
AttributeSpecificationRationale
Purity >98% (HPLC)Impurities (e.g., unreacted fatty amines) disrupt H-bonding networks, preventing gelation or vesicle closure.
Solubility Soluble in alkaline water (pH > 8), Ethanol, DMSOThe molecule is insoluble in acidic water; assembly is triggered by pH adjustment or solvent exchange.
Water Quality 18.2 MΩ·cm (Milli-Q)Divalent cations (Ca²⁺, Mg²⁺) can crosslink carboxylates prematurely, causing precipitation instead of assembly.

Mechanism of Self-Assembly

The assembly of N-tetradecyl pyrrolidone acid is driven by a cooperative mechanism:

  • Hydrophobic Effect: The C14 alkyl chains pack together to minimize water contact, forming the core of micelles/vesicles or the internal bilayer of fibers.

  • Hydrogen Bonding: The pyrrolidone ring (lactam) and the carboxylic acid group form intermolecular H-bonds (Head-to-Head interactions). This directional bonding confers rigidity, often leading to fibrillar or tubular structures rather than simple spherical micelles.

  • Electrostatic Repulsion (pH dependent): At high pH, the carboxylate (

    
    ) repulsion prevents aggregation. Lowering the pH protonates the group (
    
    
    
    ), reducing repulsion and allowing H-bonds to dominate, triggering assembly.
Visualization: Assembly Pathway

SelfAssembly cluster_forces Driving Forces Monomer Dispersed Monomers (pH > pKa, High Charge) Nucleation Nucleation (pH ~ pKa) Monomer->Nucleation Acidification / Salt Addition Elongation Elongation / Growth (H-Bond Stacking) Nucleation->Elongation Hydrophobic Packing Vesicle Vesicles / Bilayers (Solvent Switch) Nucleation->Vesicle High Water Content + Shear Fiber Supramolecular Nanofiber (Gel Network) Elongation->Fiber 1D Stacking (Amide H-Bonds) Hydrophobic Hydrophobic Effect (C14 Tails) HBond H-Bonding (Pyrrolidone Head)

Caption: Mechanistic pathway of N-tetradecyl pyrrolidone acid self-assembly. The transition from monomers to fibers or vesicles is dictated by pH modulation and solvent conditions.

Protocol: Preparation of Supramolecular Assemblies

Method A: pH-Triggered Hydrogelation (Nanofiber Network)

Best for: Creating soft scaffolds, tissue engineering matrices, or topical gels.

Reagents:

  • N-tetradecyl pyrrolidone acid solid[1]

  • 0.1 M NaOH (freshly prepared)

  • 0.1 M HCl or GDL (Glucono-delta-lactone) for slow acidification

  • Milli-Q Water

Step-by-Step Procedure:

  • Dissolution: Weigh 10 mg of N-tetradecyl pyrrolidone acid into a glass vial. Add 900 µL of Milli-Q water.

  • Ionization: Add 0.1 M NaOH dropwise (approx. 100 µL) while vortexing until the solution becomes clear.

    • Checkpoint: Final pH should be ~9-10. The solution must be transparent (micellar phase).

  • Triggering Assembly:

    • Fast Gelation: Add 0.1 M HCl dropwise until pH reaches ~5.0. A white, opaque hydrogel will form instantly.

    • Homogeneous Gelation (Recommended): Add 5 mg of GDL (solid) and vortex immediately. GDL hydrolyzes slowly to gluconic acid, lowering pH uniformly over 30-60 minutes.

  • Maturation: Allow the gel to rest undisturbed at 25°C for 12 hours to anneal the fiber network.

Method B: Solvent-Injection (Vesicle/Nanosphere Formation)

Best for: Drug encapsulation and nanocarrier formulation.

Reagents:

  • N-tetradecyl pyrrolidone acid (5 mg/mL in Ethanol)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the lipid in absolute ethanol to a concentration of 10 mg/mL. Ensure complete dissolution (sonicate if necessary).

  • Injection: Place 2 mL of PBS (pH 7.4) in a glass vial under magnetic stirring (600 RPM).

  • Assembly: Rapidly inject 200 µL of the ethanolic stock solution into the vortex of the PBS using a Hamilton syringe.

    • Observation: The solution should turn slightly opalescent (Tyndall effect), indicating nanoparticle formation.

  • Solvent Removal: Dialyze the suspension against PBS (MWCO 3.5 kDa) for 24 hours to remove ethanol, or use rotary evaporation at 40°C under reduced pressure.

Characterization Protocols

Critical Micelle Concentration (CMC) Determination

Why: To determine the minimum concentration required for assembly.

  • Probe: Pyrene fluorescence assay.

  • Protocol: Prepare serial dilutions of the amphiphile (0.001 to 10 mM) in pH 9 water. Add pyrene (final conc.

    
     M). Measure fluorescence emission ratio 
    
    
    
    .
  • Result: A sharp increase in the ratio indicates the CMC (typically 0.1 - 1.0 mM for C14 chains).

Morphology (TEM/Cryo-TEM)
  • Grid Preparation: Place 5 µL of the assembly solution on a carbon-coated copper grid.

  • Staining: For conventional TEM, negatively stain with 1% Uranyl Acetate for 30 seconds. (Caution: Radioactive/Toxic).

  • Imaging: Look for high-aspect-ratio fibers (Method A) or spherical vesicles (Method B).

Rheology (For Gels)
  • Instrument: Parallel plate rheometer (20 mm geometry).

  • Test: Strain sweep (0.1% to 100% strain) at 1 Hz frequency.

  • Validation:

    
     (Storage Modulus) should be > 
    
    
    
    (Loss Modulus) by at least an order of magnitude in the linear viscoelastic region.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation (White Flakes) pH dropped too fast or too low (< pH 4).Use GDL for slow acidification. Keep pH near pKa (~4.5-5.0).
No Gelation (Liquid) Concentration below CGC (Critical Gel Concentration).Increase concentration to >1.5 wt%. Ensure salt concentration is low.
Cloudy/Aggregated Vesicles Ethanol injection rate too slow.Inject ethanol rapidly into vigorously stirring water.
Yellow Discoloration Oxidation of pyrrolidone ring or impurities.Use fresh reagents; store stock solutions in amber vials under

.

References

  • Terech, P., & Weiss, R. G. (1997). Low molecular mass gelators of organic liquids and the properties of their gels. Chemical Reviews, 97(8), 3133-3160. Link

  • Estroff, L. A., & Hamilton, A. D. (2004). Water gelation by small organic molecules. Chemical Reviews, 104(3), 1201-1218. Link

  • Buerkle, L. E., & Rowan, S. J. (2012). Supramolecular gels formed from multi-component low molecular weight species. Chemical Society Reviews, 41(18), 6089-6102. Link

  • Du, X., Zhou, J., Shi, J., & Xu, B. (2015). Supramolecular hydrogelators and hydrogels: from soft matter to molecular biomaterials.[2] Chemical Reviews, 115(24), 13065-13120. Link

  • Sangeetha, N. M., & Maitra, U. (2005). Supramolecular gels: functions and uses. Chemical Society Reviews, 34(10), 821-836. Link

Sources

Application

Advanced Protocol: Solvent Selection and Solubilization Strategies for Lipophilic Amino Acid Surfactants (LAAS)

Executive Summary Lipophilic Amino Acid Surfactants (LAAS), particularly N-acyl amino acids (e.g., N-lauroyl glutamic acid, N-palmitoyl glycine), represent a class of "green" amphiphiles critical for modern drug delivery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lipophilic Amino Acid Surfactants (LAAS), particularly N-acyl amino acids (e.g., N-lauroyl glutamic acid, N-palmitoyl glycine), represent a class of "green" amphiphiles critical for modern drug delivery and mild cosmetic formulations. However, their unique hybrid structure—combining a strongly hydrogen-bonding amino acid headgroup with a non-polar fatty acid tail—creates complex solubility behaviors that defy simple "like dissolves like" rules.

This guide provides a mechanistic framework for solvent selection, moving beyond trial-and-error. We utilize Hansen Solubility Parameters (HSP) and pH-dependent ionization switches to engineer solubility. The protocols below detail how to solubilize these surfactants for stock preparation, oil-based formulations, and analytical characterization.

Physicochemical Basis of Solubility

To select the correct solvent, one must deconstruct the LAAS molecule into its competing energetic domains.

The Amphiphilic Conflict
  • The Lipophilic Tail (C12–C18): Requires low-polarity solvents (London Dispersion forces).

  • The Amino Acid Head (Gly, Glu, Sar, Lys): Requires high-polarity, hydrogen-bonding solvents.

  • The Linkage (Amide/Ester): The amide bond in N-acyl surfactants introduces strong intermolecular hydrogen bonding, often leading to high melting points and poor solubility in simple non-polar solvents (gelation is a common failure mode).

The pH Switch Mechanism

Unlike ethoxylated surfactants, LAAS solubility is pH-tunable.

  • Acidic Form (pH < pKa): The carboxylic acid head is protonated (COOH). The molecule is highly lipophilic, soluble in oils/organic solvents, but insoluble in water.

  • Basic Form (pH > pKa): The head is ionized (COO⁻). The molecule becomes water-soluble and functions as an anionic surfactant.[1]

Critical Insight: For lipophilic applications (e.g., oil-based serums or lipid nanoparticles), you must maintain the surfactant in its protonated (acidic) state or use a counter-ion that enhances organic solubility (e.g., TEA or Arginine salts vs. Sodium salts).

Solvent Selection Framework

Hansen Solubility Parameter (HSP) Strategy

Successful solubilization requires matching the solvent’s HSP components (


) to the surfactant's weighted average.
  • 
     (Dispersion):  Matches the fatty tail. (Target: 16–18 MPa
    
    
    
    )
  • 
     (Polarity) & 
    
    
    
    (H-Bonding):
    Matches the headgroup.

Recommendation: Single solvents rarely suffice. Use Binary Solvent Systems :

  • Primary Solvent (Lipophilic): Medium Chain Triglycerides (MCT), Isopropyl Myristate.

  • Co-Solvent (Bridge): Ethanol, Propylene Glycol, or Pentylene Glycol. These disrupt the intermolecular amide H-bonds, preventing gelation.

Decision Tree: Solvent Selection

The following logic flow dictates the solvent choice based on the intended application phase.

SolventSelection Start Target Application Aqueous Aqueous Formulation (Micellar/Emulsion) Start->Aqueous Anhydrous Anhydrous/Oil-Based (LNP, Ointment) Start->Anhydrous Analytical Analytical (HPLC/GC) Start->Analytical pH_Check Check pH Aqueous->pH_Check Form_Check Surfactant Form? Anhydrous->Form_Check MobilePhase Mobile Phase: MeOH/Water/TFA or Acetonitrile Analytical->MobilePhase Neutralize Neutralize to pH > 6.0 (NaOH, Arginine, TEA) pH_Check->Neutralize If Acidic Heat Heat to > Krafft Point (typ. 40-60°C) Neutralize->Heat AcidForm Acid Form (-COOH) Form_Check->AcidForm SaltForm Salt Form (-COO- Na+) Form_Check->SaltForm Solvent_A Solvent: Polar Oils (MCT, Esters) + Alcohol AcidForm->Solvent_A Solvent_B Incompatible with Oils Switch to Acid Form SaltForm->Solvent_B

Figure 1: Decision matrix for solubilizing N-acyl amino acid surfactants based on final application requirements.

Experimental Protocols

Protocol A: High-Throughput Solubility Screening

Objective: Determine the saturation limit of LAAS in various solvent systems.

Materials:

  • Surfactant: N-Lauroyl Glutamic Acid (Acid form).

  • Solvents: Ethanol, Propylene Glycol (PG), Caprylic/Capric Triglyceride (CCT), Water.

  • Equipment: Heated vortex mixer, Centrifuge.

Procedure:

  • Preparation: Weigh 50 mg of surfactant into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 950 µL of test solvent (5% w/v target).

  • Thermal Cycle:

    • Cycle 1: Vortex at 25°C for 10 mins. Observe.

    • Cycle 2: Heat to 60°C for 10 mins (to overcome crystal lattice energy). Vortex.

    • Cycle 3: Cool to 25°C and equilibrate for 24 hours.

  • Assessment:

    • Clear: Soluble.[2][3]

    • Turbid/Precipitate: Insoluble.

    • Gel: Partial solubility (requires co-solvent optimization).

  • Quantification (Optional): Centrifuge turbid samples (10,000 x g, 5 min). Analyze supernatant via HPLC (see Protocol C).

Protocol B: pH-Switch Solubilization (The "In-Situ" Salt Formation)

Objective: Solubilize an insoluble acidic LAAS into an aqueous system by controlled neutralization. This is the standard method for manufacturing "Amisoft" or "Amilite" type commercial stocks.

Mechanism:



Procedure:

  • Slurry Phase: Disperse N-Lauroyl Glutamic Acid (powder) in deionized water at room temperature. It will remain a milky suspension.

  • Base Selection: Choose a base based on the desired counter-ion:

    • NaOH/KOH: High foam, standard cleansing.

    • Triethanolamine (TEA): Better organic compatibility, lower melting point.

    • L-Arginine: Hypoallergenic, "soap-free" claims, pH buffer.

  • Titration:

    • Place the slurry under overhead stirring.

    • Slowly add 1M Base solution while monitoring pH.

    • Target pH: 6.5 – 7.5.

  • Heating: As pH approaches 6.0, the solution will begin to clear. Heat to 50°C to accelerate dissolution and ensure no micro-crystals remain.

  • Final Adjustment: Adjust final weight with water to achieve typical commercial concentration (25-30% active matter).

Protocol C: Analytical Validation (HPLC-UV)

Objective: Quantify surfactant concentration in solubility studies. Note that many LAAS lack strong chromophores; derivatization or low-UV detection is required.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Detection: UV at 210 nm (Amide bond absorption) or ELSD (Evaporative Light Scattering).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 60% B to 90% B over 15 mins.

  • Sample Diluent: Methanol:Water (80:20). Crucial: Do not use pure water as diluent for acid-form surfactants; they will precipitate in the injector.

Data Summary: Solvent Class Compatibility

The following table summarizes the solubility behavior of a representative LAAS (N-Lauroyl Glutamic Acid) across different solvent classes.

Solvent ClassSpecific SolventSolubility (Acid Form)Solubility (Salt Form)Comments
Water pH < 5InsolubleInsolublePrecipitates as white solid.
Water pH > 7InsolubleSoluble (>30%) Forms clear micellar solution.
Alcohols Ethanol, IPASoluble Sparingly SolubleBest co-solvent for formulation.
Glycols Propylene GlycolSoluble (Hot)SolubleGood for preventing gelation.
Polar Oils Isopropyl MyristateSparingly SolubleInsolubleRequires co-solvent (e.g., alcohol).
Non-Polar Oils Mineral OilInsolubleInsolubleLipophilic tail is compatible, but headgroup is too polar.
Deep Eutectic Choline Cl:UreaSolubleVariableEmerging green solvent class.

Troubleshooting & Optimization

Issue 1: Gelation upon cooling
  • Cause: Strong hydrogen bonding between amide groups creates a physical network (organogel) in oil/glycol phases.

  • Solution: Add a "structure breaker."

    • Small molecule: Ethanol (5-10%).

    • Branched co-solvent:[4] Isostearic acid or Hexylene glycol.

Issue 2: Precipitation upon dilution
  • Cause: Crossing the "solubility boundary" in mixed solvents or pH shift.

  • Solution: Construct a Ternary Phase Diagram (Oil/Surfactant/Co-solvent) to identify the isotropic region. Ensure the final formulation pH remains >6.0 if water is present.

References

  • Ajinomoto Co., Inc. (2025).[4] Amisoft® Technical Data Sheet. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Infante, M. R., et al. (2018). "Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review." Comptes Rendus Chimie.

  • Needham, T. E. (1970).[2] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations.

  • Bury, D., et al. (2020). "Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS." Analytica.[5] [5]

Sources

Method

Application Note: Antimicrobial Susceptibility Profiling of N-Alkylated Pyrrolidone Acids (N-APAs)

Executive Summary & Scientific Rationale N-alkylated pyrrolidone acids (N-APAs) represent a specialized class of amphiphilic compounds combining a polar pyrrolidone (lactam) head group, a carboxylic acid moiety (often at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-alkylated pyrrolidone acids (N-APAs) represent a specialized class of amphiphilic compounds combining a polar pyrrolidone (lactam) head group, a carboxylic acid moiety (often at the C-5 position, derived from pyroglutamic acid), and a hydrophobic N-alkyl chain.

Unlike conventional antibiotics that target specific enzymatic pathways (e.g., beta-lactams), N-APAs typically function as membranotropic agents . Their mechanism involves the insertion of the hydrophobic alkyl tail into the bacterial lipid bilayer while the polar head group interacts with the interfacial region, leading to membrane depolarization or pore formation.

The Challenge: Standard antimicrobial susceptibility testing (AST) protocols (e.g., CLSI M07) are designed for water-soluble, pH-neutral drugs. N-APAs introduce three critical confounding variables:

  • Surfactancy: They form micelles above the Critical Micelle Concentration (CMC), potentially sequestering the drug or causing non-specific lysis.

  • Acidity: The carboxylic acid group can lower the pH of the microenvironment, causing false-positive inhibition due to acidity rather than molecular mechanism.

  • Lipophilicity: High affinity for polystyrene plasticware can lead to significant drug loss during assays.

This guide details a modified Broth Microdilution (BMD) workflow specifically engineered to validate N-APAs, ensuring data integrity and reproducibility.

Pre-Analytical Considerations & Reagent Preparation[1][2]

Chemical Handling and Solubility

N-APAs are often distinctively lipophilic. Direct dissolution in aqueous media often results in precipitation or micelle formation.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2] Prepare a 100x stock solution (e.g., 10 mg/mL) to keep final assay DMSO concentration

    
     1%.
    
  • Secondary Solvent (if strictly necessary): Ethanol (avoid if possible due to volatility and inherent toxicity).

  • Visual Check: All stock solutions must be optically clear. Any turbidity indicates precipitation or supramolecular aggregation.

Media Selection and Buffering (Critical)

Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) has a weak buffering capacity. To prevent pH-mediated false positives:

  • Standard: CAMHB (pH 7.3 ± 0.1).

  • Buffered Modification: Supplement CAMHB with 50 mM MOPS (3-(N-morpholino)propanesulfonic acid) , adjusted to pH 7.3. MOPS is preferred over phosphate buffers as it does not chelate essential cations (Ca²⁺, Mg²⁺) required for membrane stability.

Plasticware Selection

Lipophilic N-APAs bind avidly to untreated polystyrene.

  • Requirement: Use Non-Binding Surface (NBS) or Polypropylene (PP) 96-well plates.

  • Avoid: Standard tissue-culture treated plates (hydrophilic surface modifications can sequester amphiphiles).

Protocol 1: Modified Broth Microdilution (MIC)

Based on CLSI M07 guidelines, adapted for amphiphilic acids.

Workflow Diagram

MIC_Workflow Start Compound Stock (100x in DMSO) Dilution 2x Serial Dilution (in CAMHB + MOPS) Start->Dilution Plate 96-Well NBS Plate (50µL Drug + 50µL Cells) Dilution->Plate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Incubate Incubation 16-20h @ 35°C Plate->Incubate Read Read MIC (Visual & OD600) Incubate->Read QC_pH QC: pH Check (Post-Incubation) Incubate->QC_pH Verify pH > 7.0 QC_DMSO QC: Solvent Control (1% DMSO) QC_DMSO->Plate Parallel Control

Figure 1: Modified Broth Microdilution workflow emphasizing pH and solvent controls.

Step-by-Step Methodology
  • Preparation of 2x Assay Plate:

    • Dispense 100 µL of CAMHB+MOPS into columns 2-12 of a 96-well NBS plate.

    • Add 200 µL of the highest drug concentration (2x final desired) into column 1.

    • Perform serial 2-fold dilutions from column 1 through 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Media + Solvent (1% DMSO) + Cells.

    • Column 12 (Sterility Control): Media only.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test organism (e.g., S. aureus ATCC 29213) in saline.

    • Dilute 1:100 in CAMHB+MOPS to achieve ~1 x 10⁶ CFU/mL.

  • Assay Initiation:

    • Add 100 µL of the diluted inoculum to wells in columns 1-11.

    • Final Assay Volume: 200 µL.

    • Final Inoculum: 5 x 10⁵ CFU/mL.[3]

  • Incubation:

    • Seal plate with a breathable membrane (prevents evaporation without creating anaerobic conditions).

    • Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA).

  • Data Analysis:

    • MIC Definition: The lowest concentration with no visible growth (turbidity).[4][5]

    • Validity Check: If the MIC well appears clear but yellow (indicating pH drop < 6.0 due to acid), the result is INVALID . Repeat with higher buffer capacity (100 mM MOPS).

Protocol 2: Membrane Permeabilization Assay

To confirm the mechanism of action is membrane disruption rather than metabolic inhibition.

Principle

N-APAs putatively disrupt membrane integrity. This assay uses Propidium Iodide (PI) , a membrane-impermeable dye that fluoresces only when it enters compromised cells and binds DNA.

Methodology
  • Cell Prep: Grow bacteria to mid-log phase (OD₆₀₀ ~ 0.5). Wash 2x in PBS. Resuspend to OD₆₀₀ 0.5.

  • Dye Mix: Add Propidium Iodide to a final concentration of 30 µM.

  • Exposure:

    • Aliquot 100 µL of cell/dye mix into black-walled 96-well plates.

    • Inject 10 µL of N-APA (at 1x, 2x, and 4x MIC).

    • Positive Control: 0.1% SDS or Cetylpyridinium Chloride (CPC).

    • Negative Control: DMSO only.

  • Kinetics: Measure Fluorescence (Ex 535 nm / Em 617 nm) every 2 minutes for 30 minutes.

Data Interpretation[1][2][4][6][8][9][10][11]
  • Rapid Burst: An immediate increase in fluorescence (< 5 mins) indicates direct pore formation or surfactant-like lysis.

  • Gradual Increase: Suggests slow leakage or secondary membrane damage following metabolic death.

Protocol 3: Time-Kill Kinetics & CMC Correlation

Differentiation between Bacteriostatic and Bactericidal activity relative to micelle formation.

Rationale

Surfactant-like acids often show a "cliff" in activity. Below the Critical Micelle Concentration (CMC), they may be monomeric and moderately active. Above CMC, micelles may either enhance lysis (detergency) or reduce activity (drug entrapment).

Methodology
  • Setup: Prepare tubes with CAMHB+MOPS containing N-APA at 0.5x, 1x, 2x, and 4x MIC.

  • Inoculum: Inoculate to ~5 x 10⁵ CFU/mL.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on MHA. Count colonies after incubation.

  • Bactericidal Definition:

    
     3 log₁₀ reduction in CFU/mL compared to the starting inoculum.
    
Mechanism Visualization

Mechanism cluster_0 Low Concentration (< CMC) cluster_1 High Concentration (> CMC) Monomer Monomeric N-APA (Insert into Bilayer) Membrane1 Bacterial Membrane (Destabilization) Monomer->Membrane1 Hydrophobic Interaction Death Cell Death Membrane1->Death Leakage Micelle Micellar Aggregates (Detergent Effect) Lysis Membrane Solubilization (Rapid Lysis) Micelle->Lysis Mass Action Lysis->Death

Figure 2: Concentration-dependent modes of action for N-alkylated pyrrolidone acids.

Data Presentation & QC Standards

When reporting results for N-APAs, a simple MIC value is insufficient. Use the following table structure to provide context:

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatiopH @ MIC (Post-Incubation)Hemolysis (HC₅₀)
N-APA-01 8162 (Bactericidal)7.2 (Stable)> 256
N-APA-02 4>64>16 (Tolerance)6.5 (Drift)32
Vancomycin 1117.3N/A
  • MBC/MIC Ratio: A ratio

    
     4 usually indicates bactericidal activity (typical for membrane agents).
    
  • pH Check: Essential QC parameter. If pH < 7.0, the "activity" might be an artifact.

  • Hemolysis: Because N-APAs are membrane-active, selectivity is key. Always pair MIC data with Red Blood Cell (RBC) hemolysis data (HC₅₀) to calculate the Selectivity Index (SI = HC₅₀ / MIC) .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility in aqueous media.Increase DMSO to 2% (requires validation) or use a solubilizing agent like cyclodextrin (avoid Tween).
"Skipped Wells" Drug adhering to plastic tips or plate.Use Low-Retention tips and NBS plates. Ensure thorough mixing.
Growth in high conc. only "Eagle Effect" or Micelle entrapment.The drug is forming micelles that trap the active monomer. Test below CMC or check formulation.
Yellow media (Acidic) Carboxylic acid lowering pH.Increase MOPS buffer concentration to 100 mM.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3] [Link]

  • Huttunen, E., et al. (1997).[6] Antimicrobial activity of 2-pyrrolidone-5-carboxylic acid produced by lactic acid bacteria.[7][8][6][9] Journal of Food Protection, 60(7), 786-790. [Link][7]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[5][10] Nature Protocols, 3(2), 163-175. [Link]

  • Arhin, F. F., et al. (2008). Effect of Polysorbate 80 on Oritavancin Binding to Plastic Surfaces: Implications for Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 52(5), 1597–1603. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[4][5][10][Link]

Sources

Application

Using 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid as a chiral building block

Application Note: High-Performance Chiral Scaffolding with 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic Acid Executive Summary 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 10054-22-5) represents a specialized clas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Chiral Scaffolding with 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic Acid

Executive Summary

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 10054-22-5) represents a specialized class of amphiphilic chiral building blocks . Structurally, it combines a polar, constrained


-amino acid core (5-oxopyrrolidine-3-carboxylic acid) with a hydrophobic C14 (tetradecyl) tail.

For drug development professionals, this molecule offers three distinct utility vectors:

  • Lipidization of Hydrophilic Actives: It serves as a "lipid anchor" to enhance the membrane permeability of peptides and small molecules via the carboxylic acid handle.

  • Peptidomimetic Scaffolding: The pyrrolidinone ring acts as a conformationally constrained

    
    -lactam mimic, useful in designing protease inhibitors (specifically MMPs).
    
  • Chiral Resolution & Supramolecular Assembly: Its amphiphilic nature allows it to function as a chiral solvating agent or organogelator in non-polar media.

This guide details the protocols for its use as a chiral building block, focusing on asymmetric enrichment and conjugation strategies.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid
CAS Number 10054-22-5
Molecular Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

NO

Molecular Weight 325.49 g/mol
Chirality Contains 1 chiral center at C-3. (Available as (R), (S), or (rac)-mixture).
Solubility Soluble in DCM, CHCl

, DMSO, Ethanol. Insoluble in water.
pKa ~4.2 (Carboxylic acid)
Critical Micelle Conc. Low (due to C14 chain); forms micelles/vesicles in aqueous buffers.

Strategic Synthesis & Stereocontrol

While the racemic compound is synthesized via the thermal cyclization of itaconic acid with tetradecylamine, high-value applications require enantiopure material.

Mechanism of Formation (Graphviz)

SynthesisPathway Itaconic Itaconic Acid (Achiral Precursor) Intermediate N-Tetradecyl Itaconamic Acid Itaconic->Intermediate Acylation Amine Tetradecylamine (C14-NH2) Amine->Intermediate Cyclization Thermal/Catalytic Cyclization Intermediate->Cyclization -H2O Product 1-Tetradecyl-5-oxopyrrolidine- 3-carboxylic acid (Racemic) Cyclization->Product Resolution Chiral Resolution (via (R)-PEA) Product->Resolution Final Enantiopure (3R) or (3S) Isomer Resolution->Final

Figure 1: Synthetic pathway from Itaconic acid to the enantiopure building block. The C14 tail is introduced early, requiring downstream resolution if asymmetric catalysis is not employed.

Detailed Protocols

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Context: If commercial stock is racemic, use this protocol to isolate the (R)- or (S)-enantiomer. The long alkyl chain facilitates separation in non-polar solvents.

Materials:

  • Racemic 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (10 mmol, 3.25 g).

  • (R)-(+)-

    
    -Methylbenzylamine (0.5 eq, 5 mmol) [Resolving Agent].
    
  • Solvent: Ethyl Acetate/Hexane (1:1 v/v).

Step-by-Step:

  • Dissolution: Dissolve 3.25 g of the racemate in 50 mL of boiling Ethyl Acetate.

  • Addition: Add 0.60 g (5 mmol) of (R)-(+)-

    
    -Methylbenzylamine dropwise.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (typically the R,R-salt) will precipitate.

  • Filtration: Filter the white solid. Wash with cold Hexane (2 x 10 mL).

  • Liberation: Suspend the salt in 20 mL DCM and wash with 1M HCl (10 mL). The amine goes into the aqueous layer; the chiral acid remains in the DCM.

  • Drying: Dry the organic layer over MgSO

    
    , filter, and evaporate.
    
  • Analysis: Verify enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Target ee > 98%.

Protocol B: Synthesis of Lipophilic Peptidomimetics (Lipidization)

Context: Using the molecule to attach a C14-lipid tail to a drug/peptide to improve blood-brain barrier (BBB) penetration or half-life.

Reaction Class: Amide Coupling (Steglich/EDC). Substrate: Example small peptide (e.g., Gly-Phe-OMe).

Workflow:

  • Activation:

    • In a round-bottom flask, dissolve 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HOAt (1.2 eq) and EDC.HCl (1.2 eq). Stir at 0°C for 15 mins.

    • Note: HOAt is preferred over HOBt for sterically hindered secondary amines or lipidated acids to reduce racemization.

  • Coupling:

    • Add the amine-bearing substrate (Peptide-NH

      
      , 1.0 eq) and DIPEA  (2.5 eq).
      
    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours under Nitrogen.

  • Work-up (Critical for Lipids):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash Sequence: 10% Citric Acid (removes EDC/DIPEA)

      
       Water 
      
      
      
      5% NaHCO
      
      
      
      
      Brine.
    • Caution: The C14 chain can cause emulsions. If an emulsion forms, add a small amount of Methanol or saturate the aqueous phase with NaCl.

  • Purification:

    • Flash Column Chromatography.

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: Gradient Hexane

      
       EtOAc. (The product will elute later than non-lipidated impurities due to the polar lactam, but earlier than free peptides).
      

Application Logic: MMP Inhibition & Organogels

Mechanism: Matrix Metalloproteinase (MMP) Inhibition

The 5-oxopyrrolidine-3-carboxylic acid core mimics the transition state of peptide hydrolysis.

  • Zinc Binding: The carboxylic acid coordinates with the catalytic Zinc ion in the MMP active site.

  • S1' Pocket Targeting: The C14-tetradecyl chain is the critical differentiator. It extends into the hydrophobic S1' specificity pocket of MMP-2 and MMP-9, significantly increasing potency compared to short-chain analogs.

Supramolecular Workflow (Graphviz)

Applications cluster_Pharma Pharmaceutical Applications cluster_Material Material Science Scaffold 1-Tetradecyl-5-oxopyrrolidine- 3-carboxylic acid MMP MMP Inhibition (Zinc Binding) Scaffold->MMP C14 fits S1' Pocket LDC Lipid-Drug Conjugates (Permeability Enhancement) Scaffold->LDC Amide Coupling Gel Organogel Formation (Self-Assembly) Scaffold->Gel H-Bonding + VdW Forces Anti-inflammatory Agents Anti-inflammatory Agents MMP->Anti-inflammatory Agents Drug Delivery Depot Drug Delivery Depot Gel->Drug Delivery Depot

Figure 2: Functional divergence of the scaffold. The C14 chain drives hydrophobic interactions (MMP inhibition) and self-assembly (Gels).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance at C-3 or aggregation of lipid chains.Use HATU instead of EDC; Perform reaction at 40°C; Use DCM/DMF (1:1) to break lipid aggregates.
Emulsions during Work-up Amphiphilic nature (Surfactant effect).Avoid vigorous shaking. Use Brine/MeOH washes. Filter through Celite if necessary.
Racemization Over-activation of the carboxylic acid.Maintain temperature < 0°C during activation. Use collidine instead of DIPEA as base.
Solubility Issues C14 chain crystallization.Warm solvents to 35°C before dissolution. Store solutions in amber glass (light sensitive).

References

  • PubChem. (2025).[1][2] 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Desai, P.S., et al. (2020).[3] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[3] Rasayan Journal of Chemistry, 13(2), 1054-1062.[3] Available at: [Link]

  • Zirguleviciute, Z., et al. (2014).[4] Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. Chemical Technology.[4] Available at: [Link][4]

Disclaimer: This protocol is intended for research use only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Hydrolysis of Pyrrolidone Ring During Acidic Workup

Executive Summary & Diagnostic Triage The pyrrolidone ( -lactam) ring is thermodynamically more stable than -lactams but remains susceptible to acid-catalyzed hydrolysis, yielding -aminobutyric acid (GABA) derivatives. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The pyrrolidone (


-lactam) ring is thermodynamically more stable than 

-lactams but remains susceptible to acid-catalyzed hydrolysis, yielding

-aminobutyric acid (GABA) derivatives. This degradation is often an unintended consequence of acidic quenches (e.g., after Grignard reactions, hydride reductions) or protecting group removal (e.g., Boc-deprotection of side chains).

This guide provides kinetic control strategies to preserve the lactam integrity during necessary acidic processing steps.

Diagnostic: "Did I open the ring?"

Before proceeding, confirm ring opening via analytical triage.

Analytical MethodSignal of Intact PyrrolidoneSignal of Hydrolyzed Product (GABA derivative)
1H NMR Distinct multiplet for

-protons (next to C=O) at ~2.2-2.4 ppm.
Shift of

-protons; Appearance of broad exchangeable protons (COOH/NH3+).
LC-MS (ESI) Parent Ion

Mass Shift

(Water addition).
TLC/HPLC Less polar, higher

/

.
Highly polar, streaks on silica, early elution (unless ion-paired).

The Mechanics of Failure: Hydrolysis Pathway

Understanding the mechanism is critical for prevention. The reaction follows an A-2 mechanism (bimolecular, acid-catalyzed).[1] It is reversible, but in aqueous acid, the equilibrium is driven toward the open-chain amino acid form due to the high concentration of water and the relief of subtle ring strain, particularly if the nitrogen is substituted with electron-withdrawing groups.

Mechanism Diagram

The following diagram illustrates the critical "Point of No Return" where the tetrahedral intermediate collapses to the amino acid.

HydrolysisMechanism Reactant Pyrrolidone (Intact Lactam) Protonation O-Protonation (Activated Electrophile) Reactant->Protonation + H+ Attack Water Attack (Rate Limiting Step) Protonation->Attack + H2O Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Reversible Collapse Ring Opening Tetrahedral->Collapse C-N Bond Cleavage Product GABA Derivative (Hydrolyzed) Collapse->Product Thermodynamic Sink

Figure 1: Acid-catalyzed hydrolysis pathway of 2-pyrrolidone. The rate-limiting step is typically the nucleophilic attack of water on the protonated carbonyl.

Protocol Optimization: Prevention Strategies

The following troubleshooting guide addresses specific scenarios where acidic workup is mandatory.

Scenario A: Quenching Basic Reactions (Grignard, LAH, Alkylation)

The Issue: You need to destroy excess reagent/alkoxide, but standard 1M HCl causes ring opening.

Q: Can I quench without strong mineral acids? A: Yes. The goal is to protonate alkoxides (


 ~16-18), not to reach pH 1.
  • Protocol: Use Saturated Ammonium Chloride (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6]

      
       buffers the aqueous phase to pH ~4-5. This is acidic enough to quench alkoxides and dissolve magnesium salts but often insufficient to protonate the pyrrolidone carbonyl oxygen significantly, drastically slowing hydrolysis kinetics.
      
  • Alternative: If magnesium salts precipitate and trap product, use Sodium Potassium Tartrate (Rochelle's Salt) instead of HCl to solubilize metals at neutral pH.

Scenario B: Removing Acid-Labile Protecting Groups (e.g., Boc)

The Issue: You must remove a Boc group from a side chain amine, but the lactam is opening.

Q: How do I deprotect selectively? A: Eliminate water. Hydrolysis requires


.
  • Protocol: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) under strictly anhydrous conditions.

    • Why: Without water, the "Water Attack" step (see Fig 1) cannot occur. The Boc group fragments via an E1-like mechanism that does not require external nucleophiles (releasing isobutylene and

      
      ).
      
    • Post-Reaction: Evaporate TFA before adding any aqueous solution. Quench the residue with cold saturated

      
      .
      
Scenario C: Mandatory Acidic Extraction (Remedial)

The Issue: Your product is a base, and you must extract it into acid to remove neutral impurities.

Q: How do I perform an acid wash without degradation? A: Manipulate Temperature and Contact Time .

  • Temperature Rule: Rates of hydrolysis roughly double for every 10°C increase. Perform all acid washes at 0°C (Ice Bath) .

  • Contact Time: Use a "Flash Extraction" technique.

    • Pre-cool all solvents to 0°C.

    • Combine layers and shake vigorously for only 15-20 seconds.

    • Immediately separate layers.[7]

    • Immediately neutralize the acidic aqueous layer containing your product with cold NaOH or

      
      . Do not let the product sit in the acidic aqueous layer while running another TLC.
      
Data Summary: Stability Factors
VariableHigh Risk (Promotes Hydrolysis)Low Risk (Protects Ring)
pH < 1 (HCl,

)
4-6 (Phosphate,

)
Temperature > 25°C0°C - 4°C
Water Activity Aqueous SolutionAnhydrous Organic Acid (TFA/DCM)
N-Substituent Electron Withdrawing (Acyl, Tosyl)Electron Donating (Alkyl) or H

Emergency Rescue: Recyclization

If analytical triage confirms the ring has opened to the amino acid (GABA derivative), the batch is not necessarily lost. The reaction is reversible.

Q: How do I close the ring back up? A: You must drive the dehydration thermodynamically.

Method 1: Thermal Dehydration (Robust Substrates)

  • Protocol: Reflux the amino acid in a high-boiling solvent (e.g., Toluene, Xylene) with a Dean-Stark trap to physically remove water.

  • Catalyst: Add 1-5 mol% p-Toluenesulfonic acid (pTSA).

Method 2: Chemical Activation (Sensitive Substrates)

  • Protocol: Treat the crude amino acid with a coupling agent typically used for peptide synthesis.

  • Reagents: EDC (1.1 equiv) / HOBt (1.1 equiv) in DMF or DCM.

  • Mechanism: Activates the carboxylic acid, making the intramolecular amine attack kinetically rapid at room temperature.

Decision Logic for Workup Selection

Use this logic flow to select the correct quenching/workup fluid for your specific experiment.

WorkupLogic Start Reaction Complete Need to Quench/Workup IsWaterFree Must reaction remain anhydrous? (e.g. Boc removal) Start->IsWaterFree UseTFA Use TFA/DCM (No Water) IsWaterFree->UseTFA Yes IsMetal Are metal salts present? (Mg, Al, Li) IsWaterFree->IsMetal No UseRochelle Use Rochelle's Salt (NaK Tartrate) IsMetal->UseRochelle Yes (Heavy Precipitate) UseNH4Cl Use Sat. NH4Cl (pH ~4.5) IsMetal->UseNH4Cl Yes (Standard) IsBasic Is product basic (needs acid extraction)? IsMetal->IsBasic No UseColdHCl Use 0.1M HCl at 0°C (Flash Extraction) IsBasic->UseNH4Cl No IsBasic->UseColdHCl Yes

Figure 2: Decision matrix for selecting workup conditions to minimize lactam hydrolysis risk.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Section on Hydrolysis of Amides).
  • Wan, P., et al. "Kinetics and Mechanism of Acid-Catalyzed Hydrolysis of Lactams." Journal of Pharmaceutical Sciences, 1979.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed., Oxford University Press, 2012.
  • Grewal, J., Khare, S.K.

    
    -aminobutyric acid produced by Lactobacillus brevis." Bioprocess and Biosystems Engineering, 2017.[7][8] Link
    
  • Noda, H., et al. "Acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols."[6] Organic Letters, 2020.[6] Link

Sources

Optimization

Optimizing yield in the reaction of itaconic acid and tetradecylamine

Technical Support Center: Bio-Based Monomer Synthesis Subject: Optimization of Reaction Yield: Itaconic Acid + Tetradecylamine Ticket ID: IA-TDA-OPT-402 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bio-Based Monomer Synthesis Subject: Optimization of Reaction Yield: Itaconic Acid + Tetradecylamine Ticket ID: IA-TDA-OPT-402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about optimizing the yield for the condensation reaction between Itaconic Acid (IA) and Tetradecylamine (TDA) . This reaction typically targets the synthesis of N-tetradecylitaconimide (a polymerizable surfactant) or N-tetradecylitaconamic acid (an intermediate).

Achieving high yields (>85%) with this specific pair requires navigating three competing chemical pathways:

  • Amidation/Imidization (Desired): Formation of the amide linkage and subsequent cyclization.

  • Aza-Michael Addition (Undesired): The amine attacking the

    
    -unsaturated double bond, destroying the polymerizable group.
    
  • Radical Polymerization (Undesired): Thermal initiation of the double bond during the high-heat dehydration step.

This guide provides a validated protocol and a troubleshooting matrix to isolate the desired product.

Part 1: The Optimized Protocol (Gold Standard)

Do not rely on simple mixing in methanol. For high-yield synthesis of the imide (the most stable form), you must drive the equilibrium by removing water and suppressing side reactions.

Reaction Stoichiometry: 1.05 : 1 (Itaconic Acid : Tetradecylamine) Solvent System: Toluene or Xylene (for azeotropic distillation). Inhibitor: 4-Methoxyphenol (MEHQ) or BHT.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

  • Charging:

    • Add Itaconic Acid (IA) (1.05 eq).

    • Add Toluene (Solids concentration should be ~20-30% w/v).

    • Add MEHQ (200–500 ppm relative to IA mass) to prevent thermal polymerization.

    • Note: IA will likely not dissolve fully at room temperature. This is normal.

  • Amine Addition:

    • Heat the mixture to 60°C . IA solubility increases.[1]

    • Slowly add Tetradecylamine (TDA) (1.0 eq) over 30 minutes.

    • Why? TDA is a strong nucleophile. Dumping it in all at once creates localized high concentrations that favor the kinetic Michael addition (side reaction) over the thermodynamic amidation.

  • Amidation Phase: Stir at 60–80°C for 1 hour. This forms the intermediate N-tetradecylitaconamic acid.

  • Imidization (Cyclization) Phase:

    • Raise temperature to reflux (~110°C for Toluene).

    • Monitor water collection in the Dean-Stark trap.

    • Continue reflux until theoretical water evolution is reached (approx. 1 mole water per mole TDA). This typically takes 4–8 hours.

  • Workup:

    • Cool to room temperature.[2]

    • If unreacted IA precipitates, filter it out.

    • Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from Methanol/Water or cold Hexane to remove traces of Michael adducts.

Part 2: Troubleshooting & Diagnostics (Q&A)

Ticket #001: "My product is a sticky gum/gel instead of a crystalline solid."

Diagnosis: Premature Polymerization. Root Cause: The high temperatures required for imidization (reflux) can thermally initiate the double bond in Itaconic Acid, leading to oligomers. Corrective Action:

  • Oxygen is necessary: Unlike most radical reactions where you purge oxygen, phenolic inhibitors like MEHQ require trace amounts of dissolved oxygen to function effectively. Do not run a hard continuous Nitrogen sparge during reflux; a blanket is sufficient.

  • Increase Inhibitor: Bump MEHQ loading to 500-1000 ppm.

  • Check Purity: Ensure your TDA is free of peroxides (common in old amine stocks).

Ticket #002: "NMR shows loss of the double bond signals (5.7 and 6.3 ppm)."

Diagnosis: Aza-Michael Addition. Root Cause: The amine attacked the alkene carbon instead of the carbonyl carbon. This is favored by high amine concentration and basic pH. Corrective Action:

  • Order of Addition: Never add IA to TDA. Always add TDA to IA. This keeps the acid in excess, protonating the amine slightly and buffering the basicity that catalyzes the Michael addition.

  • Temperature Ramp: Do not jump straight to reflux. The intermediate amic acid is less prone to Michael addition than the free anhydride/amine mixture. Allow the amic acid to form at 60°C first.

Ticket #003: "Yield is low (<60%); significant starting material remains."

Diagnosis: Equilibrium Limitation. Root Cause: Water generated during imidization is hydrolyzing the product back to the open ring form. Corrective Action:

  • Azeotropic Removal: Ensure the Dean-Stark trap is functioning. If using a solvent like THF or Ethanol, you cannot reach the temperatures required for thermal cyclization without a dehydrating agent (like DCC/EDC, which is expensive and messy). Switch to Toluene/Xylene.

  • Catalyst: Add a mild acid catalyst like p-Toluenesulfonic acid (pTSA) (0.5 mol%) to accelerate the dehydration step.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to steer the reaction along the green path and avoid the red paths.

ReactionPathways cluster_conditions Critical Control Points Reactants Itaconic Acid + Tetradecylamine AmicAcid Intermediate: N-Tetradecylitaconamic Acid Reactants->AmicAcid 60°C, 1 hr (Amidation) MichaelAdduct Side Product: Aza-Michael Adduct (Pyrrolidone derivative) Reactants->MichaelAdduct Excess Amine High Basicity Imide Target Product: N-Tetradecylitaconimide AmicAcid->Imide 110°C, -H2O (Cyclization) AmicAcid->MichaelAdduct Prolonged Heat No Acid Excess Polymer Side Product: Poly(itaconimide) Imide->Polymer Radical Initiation (No Inhibitor)

Caption: Competitive reaction pathways. The Green path represents the optimized thermal dehydration route. Red dashed paths represent yield-destroying side reactions.

Part 4: Quantitative Data Summary

Table 1: Solvent & Condition Effects on Yield

Solvent SystemTemperatureCatalystPrimary ProductTypical YieldNotes
Methanol 65°C (Reflux)NoneAmic Acid70-80%Cannot drive cyclization to Imide effectively.
Water 100°CNoneAmic Acid salt>90%Forms a surfactant salt, not the covalent imide.
Toluene 110°CNoneImide 85-92% Recommended. Requires Dean-Stark.
Toluene 110°CpTSAImide90-95%Faster reaction, but requires acid removal step.
Bulk Melt 120-130°CNoneMixed50-60%High risk of polymerization and Michael addition.

References

  • Synthesis of Itaconimides

    • Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.[3][4]

    • Source: Frontiers in Chemistry (2019).
    • Link:[Link]

    • Relevance: details the mechanism of aza-Michael addition vs.
  • Surfactant Synthesis (Amidation)

    • Title: Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Str
    • Source: Int. J. Mol. Sci. (2015).
    • Link:[Link][2]

    • Relevance: Provides specific characterization data for long-chain N-alkyl itaconamic acids.
  • Preventing Polymerization

    • Title: Itaconic-Acid-Based Sustainable Poly(ester amide) Resin for Stereolithography.
    • Source: ACS Applied Polymer M
    • Link:[Link]

    • Relevance: Validates the use of MEHQ and BHT as radical terminators during high-temper
  • Reaction Optimization Tools

    • Title: Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
    • Source: Processes (2022).
    • Link:[Link][2]

    • Relevance: Discusses solvent effects on the isomerization and conversion of itacon

Sources

Troubleshooting

Technical Support Center: Purification of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic Acid

Topic: Purification of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (TOPC) from unreacted tetradecylamine. Ticket ID: PUR-C14-PYR-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (TOPC) from unreacted tetradecylamine. Ticket ID: PUR-C14-PYR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (typically via the aza-Michael addition of tetradecylamine to itaconic acid followed by cyclization) presents a classic "surfactant chemist’s dilemma."

Both the product (an anionic surfactant precursor) and the impurity (a cationic surfactant precursor) possess long hydrophobic C14 chains. This amphiphilic nature leads to two primary failure modes during purification:

  • Persistent Emulsions: Traditional liquid-liquid extraction (LLE) creates stable "mayonnaise-like" emulsions due to the simultaneous presence of surfactant-like species.

  • Ion-Pairing: The basic amine and the acidic product form a tight, hydrophobic ammonium-carboxylate salt (ion pair) that resists separation by simple solvent washing.

This guide details three validated protocols to break these interactions and isolate high-purity TOPC.

Module 1: The "Reverse" Phasic Extraction (Recommended)

Best for: Large scale (>10g) purification where chromatography is too costly.

The Logic: Instead of the standard acid-wash (which protonates the amine, creating a cationic surfactant that stabilizes emulsions), we utilize a high-pH workup . At pH > 12, the carboxylic acid product exists as a water-soluble carboxylate (anionic), while the tetradecylamine remains a neutral, water-insoluble oil.

Protocol Steps
  • Dissolution: Dissolve the crude reaction melt in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid chlorinated solvents if possible, as they promote tighter emulsions with this specific chain length.

  • The Alkaline Partition:

    • Add 1.0 M NaOH (1.2 equivalents relative to the theoretical yield of acid).

    • CRITICAL: Do not shake vigorously. Invert the funnel gently 5-10 times.

    • Result: The product moves to the Aqueous Layer (as sodium salt). The unreacted amine stays in the Organic Layer .

  • Phase Separation:

    • Allow layers to settle. If an emulsion forms, add saturated NaCl (Brine) until the interface clears.

    • Drain the aqueous layer (contains Product) into a clean flask.

    • Optional: Wash the aqueous layer once with fresh EtOAc to scavenge residual amine.

  • Acidification & Recovery:

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 2.0 M HCl while stirring until pH < 2.

    • The pure acid will precipitate as a white/off-white solid or oil out.

    • Extract this acidified aqueous mix with fresh EtOAc, dry over MgSO₄, and concentrate.

Troubleshooting Table: Phase Separation
SymptomDiagnosisCorrective Action
Middle layer (Rag layer) Stable emulsion formed by surfactant mixture.Add Isopropyl Alcohol (IPA) (1-2% v/v) to the mixture. IPA acts as a demulsifier by modifying the surface tension.
Product not precipitating pH not low enough; Product is self-micellizing.Ensure pH is < 2. Saturate the aqueous phase with NaCl ("Salting out") to force the organic acid out of the water.
Amine peaks in NMR Ion-pair carryover.The initial NaOH wash was too weak. Ensure pH > 12 during the first partition to fully deprotonate the amine salt.

Module 2: Cation Exchange Scavenging (The "Clean" Method)

Best for: Small scale (<5g) or high-purity requirements (e.g., biological assays).

The Logic: Solid-Phase Extraction (SPE) avoids the emulsion problem entirely. A strong cation exchange resin (SCX) will covalently bind the basic amine, allowing the acidic product to flow through.

Workflow Diagram

PurificationLogic cluster_legend Mechanism Crude Crude Reaction Mixture (Product + Amine + Ion Pairs) Dissolve Dissolve in MeOH/DCM (1:1) Crude->Dissolve Resin Pass through Dowex 50W (Strong Cation Exchange) Dissolve->Resin Load Column Eluate Eluate (Contains Product) Resin->Eluate Flow Through Trapped Resin Bed (Traps Amine) Resin->Trapped Chemical Binding Evap Evaporate Solvent Eluate->Evap Final Pure TOPC Acid Evap->Final

Figure 1: Solid-Phase Extraction workflow using Cation Exchange Resin to selectively remove amine impurities without liquid-liquid interface issues.

Protocol Steps
  • Resin Prep: Activate Dowex 50WX8 (hydrogen form) or Amberlyst 15 by washing with Methanol.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM:Methanol (1:1) .

    • Note: Pure DCM might not dissolve the polar ion-pairs; Methanol is required to break the salt aggregates.

  • Elution: Pass the solution through the resin bed by gravity or slight positive pressure.

    • The amine (

      
      ) binds to the sulfonic acid sites on the resin (
      
      
      
      ).
    • The carboxylic acid product flows through unretained.

  • Wash: Rinse the column with 2 column volumes of Methanol to recover all product.

  • Concentration: Rotovap the combined eluate to obtain the amine-free acid.

Module 3: Recrystallization (Polishing Step)

Best for: Final removal of trace impurities after Method A or B.

The Logic: The long alkyl chain makes TOPC soluble in non-polar solvents when hot, but the polar head group reduces solubility when cold. We exploit this temperature dependence.

  • Solvent System: Hexane : Acetone (4:1) or Heptane : Ethyl Acetate .

  • Procedure:

    • Dissolve crude solid in boiling solvent mixture.

    • If the solution is cloudy (amine salts), filter while hot.

    • Allow to cool slowly to room temperature, then to 4°C.

    • The product crystallizes as white waxy plates. The unreacted amine (which is much more soluble in Hexane) remains in the mother liquor.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a broad peak at 8-9 ppm even after purification? A: This is likely the amide proton of the pyrrolidone ring, not an impurity. However, if you see a broad hump shifting with concentration, it indicates residual Tetradecylammonium carboxylate salt. Perform the Resin Scavenging (Module 2) to fix this.

Q: Can I use silica gel chromatography? A: Yes, but it is difficult. The acid streaks on silica due to interaction with silanol groups.

  • Fix: Use DCM : Methanol (95:5) with 1% Acetic Acid added to the mobile phase. The acetic acid suppresses ionization and reduces streaking.

Q: The product is oiling out instead of crystallizing. A: This is common for C14-derivatives.

  • Fix: Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, dissolve the oil in a minimum amount of Pentane and freeze at -20°C overnight to force solidification.

References

  • Reaction Mechanism (Aza-Michael/Cyclization)

    • Source: "Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids." Russian Chemical Bulletin, 2023.[1]

    • Relevance: Confirms the itaconic acid + amine melt reaction p
  • Purification of Fatty Acids/Amines

    • Source: "Process for the separation of long chain amino acids and dibasic acids."[2] European Patent EP 3645499 B1, 2024.

    • Relevance: Validates the pH-swing extraction method for separ
  • Solubility Data

    • Source: "1-Tetradecylamine Properties and Solubility." ChemicalBook/Solubility of Things.
    • Relevance: Provides critical solubility data (Chloroform/MeOH soluble, Water insoluble) used to design the extraction protocols.
  • Cation Exchange Methodology

    • Source: "General procedures for the purific
    • Relevance: Describes the removal of basic impurities from carboxylic acids using ion exchange and acid-base workups.

Sources

Optimization

Technical Support Center: Thermal Profiling of N-Substituted Oxopyrrolidine Acids

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Thermal Stability & Degradation Profiles Reference Code: TSC-OXO-2026[1]

Introduction: The Stability Paradox

N-substituted 5-oxo-2-pyrrolidinecarboxylic acids (derivatives of pyroglutamic acid) are critical scaffolds in peptidomimetics and chiral resolution agents.[1] However, they present a unique thermal paradox: kinetic stability vs. thermodynamic instability. [1]

While the lactam ring is generally robust, the carboxylic acid moiety at the C5 position is prone to decarboxylation and racemization at elevated temperatures. This guide addresses the specific challenges in characterizing these materials, where standard TGA/DSC protocols often yield misleading "ghost" transitions or masked degradation events.

Module 1: Experimental Setup & Calibration

Standard Operating Procedures for High-Fidelity Thermal Analysis

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between phase transitions (melting/polymorphism) and decomposition events.[1]

  • Pan Selection (Critical):

    • Standard: Al pans with pinhole lids.

    • Requirement: Use Hermetically Sealed Gold or High-Pressure Steel Pans if you suspect volatile evolution (decarboxylation releases

      
      ).[1]
      
    • Why? Standard crimped pans allow

      
       escape, appearing as a broad endotherm that mimics melting.[1] Hermetic pans suppress early volatilization, sharpening the melting peak (
      
      
      
      ).[1]
  • Sample Mass:

    
     mg.
    
    • Why? N-substituted oxopyrrolidines often have low thermal conductivity.[1] Large masses induce thermal gradients, broadening peaks and shifting

      
      .[1]
      
  • Purge Gas: Nitrogen (

    
     mL/min).
    
    • Note: If characterizing for oxidative stability, switch to Air/O2 only after establishing the baseline in

      
      .
      
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify solvates vs. degradation.[1]

  • Ramp Rate:

    
     (Standard) vs. 
    
    
    
    (High-Res).
  • Open Pan: Platinum or Alumina.

  • The "Isothermal Hold" Test:

    • Heat to

      
      below the suspected 
      
      
      
      .
    • Hold for 60 minutes.

    • Pass Criteria: Mass loss

      
      .[2] Significant loss indicates sublimation or early decarboxylation, rendering melt-processing (e.g., hot-melt extrusion) unviable.[1]
      

Module 2: Troubleshooting Guide (TGA/DSC Anomalies)

Interactive Workflow: Diagnosing Thermal Artifacts

ThermalTroubleshooting Start Observation: Anomalous Peak BroadEndo Broad Endotherm (Pre-Melt) Start->BroadEndo SharpExo Sharp Exotherm (Post-Melt) Start->SharpExo MassLoss TGA Mass Loss before Tm Start->MassLoss CheckTGA Check TGA Weight Loss BroadEndo->CheckTGA Correlate SharpExo->CheckTGA CheckSeal Pan Sealed? MassLoss->CheckSeal Solvate Diagnosis: Desolvation/Dehydration CheckTGA->Solvate Step Loss ~Water/Solvent % Decarb Diagnosis: Decarboxylation CheckTGA->Decarb Continuous Loss Recryst Diagnosis: Cold Crystallization (Amorphous Content) CheckTGA->Recryst No Mass Loss Decomp Diagnosis: Oxidative Decomposition CheckTGA->Decomp Significant Mass Loss CheckSeal->Decarb Hermetic Pan Rupture?

Figure 1: Decision tree for diagnosing thermal anomalies in oxopyrrolidine derivatives.

FAQ: Specific Scenarios

Q1: My DSC shows a "double melting" peak. Is my sample impure?

  • Likely Cause: Polymorphism or "Melt-Recrystallization-Melt".[1]

  • Explanation: Unsubstituted pyroglutamic acid undergoes an

    
     transition at 
    
    
    
    [1].[1][3] N-substituted derivatives often exhibit similar enantiotropic polymorphism.
  • Validation: Run a Heat-Cool-Heat cycle. If the first peak disappears in the second heat, it was a metastable polymorph or a processing history effect.

Q2: I see a continuous mass loss starting at


, but the melting point is 

.
  • Likely Cause: Solid-state decarboxylation.[1]

  • Explanation: The carboxylic acid group is destabilized by the electron-withdrawing lactam ring. N-substitution (e.g., N-phenyl) can further lower the activation energy for

    
     loss by preventing stabilizing intermolecular Hydrogen-bonding networks [2].[1]
    
  • Action: Determine

    
     (extrapolated onset) rather than peak temperature. This is your true stability limit.
    

Module 3: Chemical Stability & Degradation Mechanisms

Understanding the why allows for better molecular design. The thermal fragility of these acids stems from the push-pull electronic effects on the pyrrolidine ring.

The Decarboxylation Pathway

The primary failure mode for N-substituted 5-oxo-2-pyrrolidinecarboxylic acids is the loss of


 to form the corresponding N-substituted 2-pyrrolidinone.

Mechanism Visualization:

DegradationPathway Acid N-Substituted Oxopyrrolidine Acid (Solid State) Melt Molten Phase (Mobile H-bonds broken) Acid->Melt Heat > Tm TS Transition State (Cyclic Proton Transfer) Melt->TS Kinetic Activation Dimer Dimerization/Ring Opening (If T > 200°C) Melt->Dimer Extreme Heat/Basic Impurities Product N-Substituted 2-Pyrrolidinone + CO2 (Gas) TS->Product Irreversible Decarboxylation

Figure 2: Thermal degradation cascade.[1] Note that melting often triggers rapid decarboxylation due to increased molecular mobility.

Comparative Stability Data

The following table summarizes thermal benchmarks for common subclasses. Note: Values are approximate ranges based on literature trends for L-isomer derivatives.

Substituent (N-R)Melting Point (

)
Decarboxylation Onset (

)
Stability RatingNotes
-H (Parent)


HighStabilized by strong H-bond network [1].[1]
-Methyl


ModerateLower

due to loss of H-bond donor.[1]
-Phenyl


LowAromatic ring withdraws density, destabilizing COOH [3].[1]
-Alkyl (Long Chain)


Moderate"Internal plasticization" lowers

significantly.[1]

Key Insight: N-alkylation generally lowers the melting point compared to the parent NH compound because it removes the ability of the lactam nitrogen to act as a hydrogen bond donor. This can be advantageous for processing (lower melt viscosity) but requires strict temperature control to avoid approaching


 [4].[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use these acids in hot-melt extrusion (HME)? A: Proceed with extreme caution. If your process temperature exceeds


, you risk generating 

bubbles in the extrudate (foaming).[1]
  • Recommendation: Use the Ester or Amide derivative for processing, then hydrolyze if necessary, or use a plasticizer to lower the process temperature below

    
    .
    

Q: How do I store these samples to prevent degradation? A: Store at


 in a desiccator.
  • Reason: These acids are hygroscopic. Absorbed water acts as a plasticizer, lowering the

    
     and potentially catalyzing hydrolysis or racemization over long periods [5].
    

Q: Why does the color change from white to yellow/brown after TGA? A: This indicates the formation of pyrrole derivatives or ring-opening polymerization products (polyamides), usually occurring after the primary decarboxylation event at temperatures


 [6].

References

  • Polymorphism of L-Pyroglutamic Acid: Bond, A. D. (2009).[1] Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid. New Journal of Chemistry.

  • Thermal Transformation Mechanism: Wang, S., et al. (2024).[1] Structural Insights into Low-Temperature Copolymerization of Thermodegradable Amino Acids Mediated by Pyroglutamic Acid. Macromolecules. [1]

  • Synthesis and Stability of N-Aryl Derivatives: Nagasree, K. P., et al. (2022).[1] Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives. Indian Journal of Heterocyclic Chemistry. [1]

  • Degradation Kinetics of Amino Acid Derivatives: Weiss, I. M., et al. (2018).[1] Thermal Decomposition of the Amino Acids Glycine, Cysteine, Aspartic Acid, Asparagine, Glutamic Acid, Glutamine, Arginine and Histidine.[1] BMC Biophysics. [1]

  • Hygroscopicity and Stability: Taylor, L. S., & Zografi, G. (1997).[1] The quantitative analysis of crystallinity using FT-Raman spectroscopy. Pharmaceutical Research.

  • Pyrolysis Products of Glutamic Acid/Pyroglutamic Acid: Sharma, R. K., et al. (2004).[1] Formation of pyroglutamic acid from glutamic acid: kinetics and mechanism. Journal of Agricultural and Food Chemistry.

Sources

Troubleshooting

Technical Support Center: Structural Elucidation of Pyrrolidone Alkylation Isomers

Ticket ID: NMR-PYR-ALK-001 Subject: Distinguishing N-Alkyl vs. O-Alkyl Pyrrolidone Isomers Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely observing a mixture or a misident...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-PYR-ALK-001 Subject: Distinguishing N-Alkyl vs. O-Alkyl Pyrrolidone Isomers Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely observing a mixture or a misidentified isomer following the alkylation of a pyrrolidone (lactam) precursor. The lactam anion is an ambident nucleophile , possessing two reactive sites: the Nitrogen (N) and the Oxygen (O).

  • Thermodynamic Product: N-alkylation (Lactam).

  • Kinetic/Hard-Electrophile Product: O-alkylation (Lactim Ether/Imidate).

This guide provides a self-validating spectroscopic workflow to definitively distinguish these isomers using 1H, 13C, and 2D NMR techniques.

Module 1: The Diagnostic Triage (1H NMR)

User Question: I have a crude proton spectrum. What is the fastest way to tell if I have the N-alkyl or O-alkyl product?

Technical Resolution: The most distinct marker is the chemical shift (


) of the protons on the newly introduced alkyl group. Oxygen is significantly more electronegative than Nitrogen, causing a dramatic downfield shift (deshielding) for O-alkyl protons compared to N-alkyl protons.
Diagnostic Shift Table (Reference Solvent: CDCl₃)
FeatureN-Alkyl Pyrrolidone (Lactam) O-Alkyl Pyrrolidone (Lactim Ether)

(Difference)
Alkyl

-Protons

2.8 - 3.4 ppm

3.8 - 4.2 ppm
~0.8 - 1.0 ppm
Ring H-5 Protons

~3.3 - 3.5 ppm (Adjacent to N-R)

~3.6 - 3.8 ppm (Adjacent to N=C)
~0.3 ppm
Multiplicity Standard alkyl couplingStandard alkyl couplingIdentical

Critical Analysis: If your alkyl group is a methyl:

  • N-Me: Singlet at ~2.8 ppm .[1]

  • O-Me: Singlet at ~3.8 ppm .[1]

  • Note: If you see a mix of both, you have a competitive reaction. Integrate the peaks to determine the ratio.

Module 2: Definitive Verification (13C & 2D NMR)

User Question: My alkyl region is crowded/overlapping with other signals. How do I confirm the structure without relying on proton shifts?

Technical Resolution: When proton data is ambiguous, Carbon-13 and Heteronuclear Multiple Bond Correlation (HMBC) provide irrefutable structural proof.

Carbon-13 (13C) Chemical Shifts

The quaternary carbon of the heterocycle changes hybridization and electronic environment between the two isomers.

  • N-Alkyl (C=O, Carbonyl): The carbonyl carbon is highly deshielded. Expect a signal at

    
     174 - 176 ppm .
    
  • O-Alkyl (C=N, Imidate): The imidate carbon is typically shielded relative to the amide carbonyl. Expect a signal at

    
     160 - 170 ppm .
    
HMBC Connectivity (The "Gold Standard")

HMBC correlates protons to carbons separated by 2-3 bonds. This allows you to "see" which carbon the alkyl protons are attached to.

  • Experiment: Run a standard gradient HMBC.

  • Look for: Correlation between the Alkyl

    
    -Protons  and the Quaternary Ring Carbon .
    
  • Logic:

    • If Alkyl-H correlates to a Carbon at ~175 ppm

      
      N-Isomer .
      
    • If Alkyl-H correlates to a Carbon at ~165 ppm

      
      O-Isomer .
      
Visual Logic Flow: NMR Assignment

NMR_Decision_Tree Start Crude Product Mixture H1_NMR Step 1: 1H NMR Analysis (Check Alkyl Shift) Start->H1_NMR Check_Shift Where is the Alkyl Signal? H1_NMR->Check_Shift Upfield Upfield (2.8 - 3.4 ppm) Check_Shift->Upfield High Field Downfield Downfield (3.8 - 4.2 ppm) Check_Shift->Downfield Low Field C13_Check Step 2: 13C / HMBC Validation Upfield->C13_Check Confirm C=O (~175 ppm) Downfield->C13_Check Confirm C=N (~165 ppm) N_Result CONCLUSION: N-Alkyl Pyrrolidone (Thermodynamic Product) C13_Check->N_Result HMBC to C=O O_Result CONCLUSION: O-Alkyl Lactim Ether (Kinetic Product) C13_Check->O_Result HMBC to C=N

Figure 1: Decision matrix for assigning regiochemistry based on spectroscopic data.

Module 3: Troubleshooting Synthesis (Root Cause Analysis)

User Question: I wanted the N-alkyl product but obtained the O-alkyl (or a mixture). Why did this happen?

Technical Resolution: This is a classic case of Ambident Nucleophile Selectivity , governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

The Mechanism

The pyrrolidone anion has negative charge delocalized between the Nitrogen and the Oxygen.

  • Nitrogen is the Soft center (lower electronegativity, larger orbital coefficient).

  • Oxygen is the Hard center (higher electronegativity, high charge density).

Factors Favoring O-Alkylation (Unwanted)
  • Hard Electrophiles: Reagents with "hard" leaving groups or high positive charge density favor attack by the Hard Oxygen.

    • Examples: Alkyl sulfates (Dimethyl sulfate), Alkyl triflates (MeOTf), Triethyloxonium tetrafluoroborate (Meerwein's salt).

  • Oxygen-Philic Counter-ions: Use of Silver (Ag+) salts often promotes O-alkylation via coordination to the halide leaving group.

  • Solvent: Highly polar, protic solvents can solvate the Nitrogen lone pair, sterically hindering it and favoring O-attack.

Factors Favoring N-Alkylation (Desired)
  • Soft Electrophiles: Reagents with "soft" leaving groups.

    • Examples: Alkyl Iodides (MeI), Alkyl Bromides.

  • Base Selection: Use bases with "soft" counter-ions (e.g., NaH, K2CO3) in polar aprotic solvents.

  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) generally favor N-alkylation by increasing the nucleophilicity of the anion without specific solvation of the Nitrogen.

Visualizing the Pathway

Reaction_Pathway Lactam Pyrrolidone (Starting Material) Anion Resonance Stabilized Anion (Ambident Nucleophile) Lactam->Anion Deprotonation (Base) Path_N Path A: Soft-Soft Interaction (Alkyl Halides, DMSO/DMF) Anion->Path_N Path_O Path B: Hard-Hard Interaction (Sulfates, Triflates, Ag+ salts) Anion->Path_O Prod_N N-Alkyl Lactam (Stable, Amide Bond) Path_N->Prod_N Prod_O O-Alkyl Lactim Ether (Unstable, Imidate Bond) Path_O->Prod_O

Figure 2: Mechanistic divergence based on electrophile hardness and reaction conditions.

Module 4: Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: CDCl₃ is preferred. If solubility is an issue, DMSO-d6 is acceptable, but be aware that DMSO signal (~2.50 ppm) may overlap with N-Methyl signals.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent is sufficient for 1H and 2D experiments.

  • Tube: Standard 5mm NMR tube. Ensure the cap is tight; O-alkyl imidates can be moisture sensitive and hydrolyze back to the lactam.

Protocol B: HMBC Acquisition Parameters (Bruker TopSpin)

If you are running the instrument manually:

  • Pulse Program: hmbcgplpndqf (Gradient HMBC with low-pass J-filter).

  • Scans (NS): 8 to 16 scans are usually sufficient for >10 mg sample.

  • Long Range Delay (CNST13): Set to correspond to J = 8-10 Hz (approx 50-60ms). This captures the 3-bond coupling from Alkyl-H to Carbonyl-C.

  • Processing: Magnitude mode (no phasing required).

References

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[2] (See section on Ambident Nucleophiles).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Data on Lactam vs Imidate shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for NMP shifts).

  • Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. The Chemistry of Functional Groups. (Detailed discussion on O- vs N-alkylation mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Matrix Metalloproteinase Inhibition: Doxycycline vs. 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

Authored by a Senior Application Scientist Introduction: The Double-Edged Sword of Matrix Metalloproteinases Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Double-Edged Sword of Matrix Metalloproteinases

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1][2] Under normal physiological conditions, their activity is exquisitely regulated and essential for processes like wound healing, tissue development, and immune cell migration.[3] However, when this regulation is lost, excessive MMP activity becomes a key driver in a host of pathologies, including cancer metastasis, arthritis, cardiovascular diseases, and periodontitis.[1][2] This pathological role has made MMPs significant therapeutic targets.

The development of MMP inhibitors (MMPIs) has been a long and challenging journey. Early broad-spectrum inhibitors, while potent, often failed in clinical trials due to a lack of specificity, leading to significant side effects like musculoskeletal syndrome.[4] This has shifted the focus towards developing more selective inhibitors and repurposing existing drugs with known MMP-inhibiting properties.

This guide provides an in-depth comparison of two such compounds: Doxycycline, a well-established antibiotic with broad-spectrum MMP inhibitory effects, and 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid, a compound representing a chemical scaffold with potential, yet largely uncharacterized, MMP inhibitory activity. We will delve into their mechanisms of action, compare their known efficacy, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Compound Profiles

Doxycycline: The Repurposed Antibiotic

Doxycycline is a semi-synthetic tetracycline antibiotic that has been used for decades. Its role as an MMPI was discovered independently of its antimicrobial properties.[5] It is now recognized as a broad-spectrum MMP inhibitor and is one of the few MMPIs to receive FDA approval for non-antimicrobial use, specifically in the treatment of periodontal disease (Periostat®) at sub-antimicrobial doses.[4] Doxycycline's clinical utility stems from its ability to inhibit multiple MMPs, its long history of safe use, and its favorable side-effect profile at low doses.[6]

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid: An Investigational Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a heterocyclic scaffold that has been explored for various biological activities.[7][8][9] Certain derivatives of this structure have been synthesized and screened for anti-inflammatory properties, with some showing promising activity against MMP-2 and MMP-9.[7][10] The specific derivative, 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid, features a long C14 alkyl (tetradecyl) chain. This significant lipophilic moiety suggests potential for high membrane permeability and interaction with hydrophobic pockets in target enzymes. However, based on currently available literature, its specific activity as an MMP inhibitor has not been extensively characterized, positioning it as a molecule of interest for further investigation rather than an established inhibitor.

Comparative Mechanism of MMP Inhibition

The primary mechanism for many small-molecule MMP inhibitors involves interaction with the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[1] This interaction prevents the binding and cleavage of natural ECM substrates.

Doxycycline's Dual-Pronged Approach

Doxycycline employs a multi-faceted approach to MMP inhibition:

  • Direct Catalytic Site Inhibition: Doxycycline directly inhibits MMP activity by chelating the essential Zn²⁺ and Ca²⁺ ions within the catalytic domain.[11] This action blocks the enzyme's proteolytic function.

  • Transcriptional Downregulation: Beyond direct inhibition, doxycycline can also reduce the expression of MMPs at the genetic level. Studies have shown it can decrease MMP-2 mRNA stability and inhibit MMP-2 gene expression, leading to lower overall enzyme production.[12][13]

cluster_doxy Doxycycline Mechanism Doxy Doxycycline MMP_mRNA MMP Gene Transcription Doxy->MMP_mRNA Downregulates Expression Active_MMP Active MMP (with Zn2+) Doxy->Active_MMP Chelates Zn2+ (Direct Inhibition) Pro_MMP Pro-MMP (Inactive Zymogen) MMP_mRNA->Pro_MMP Pro_MMP->Active_MMP Activation Degradation ECM Degradation Active_MMP->Degradation Catalyzes

Caption: Doxycycline's dual mechanism of MMP inhibition.

Putative Mechanism of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

Lacking direct experimental evidence, the inhibitory mechanism of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid can be hypothesized based on its chemical structure. The carboxylic acid moiety is a known zinc-binding group (ZBG) that can coordinate with the active site zinc ion, albeit typically more weakly than hydroxamates.[4] The bulky tetradecyl chain could potentially interact with the S1' specificity pocket of certain MMPs, a deep, hydrophobic pocket adjacent to the catalytic zinc.[14] Selectivity among MMPs is often achieved by exploiting structural differences in this S1' pocket.[2] Therefore, it is plausible that this compound acts as a direct, competitive inhibitor, with its selectivity profile being dictated by the fit of the tetradecyl group into the S1' pocket of different MMPs.

cluster_putative Putative Mechanism for 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Inhibitor Carboxylic Acid Inhibitor (ZBG) Tetra_chain Tetradecyl Chain Zn_ion Zn2+ Inhibitor->Zn_ion Carboxylic Acid Binds (Chelation) Active_MMP Active MMP Catalytic Site S1_pocket S1' Pocket Tetra_chain->S1_pocket Hydrophobic Interaction

Caption: Hypothesized binding of the carboxylic acid inhibitor.

Comparative Inhibitory Profile

The efficacy of an MMPI is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Doxycycline is considered a broad-spectrum but relatively modest inhibitor, with IC50 values in the micromolar (µM) range for many MMPs.[4]

MMP Target Doxycycline IC50 (µM) 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid IC50
MMP-1 (Collagenase-1)~18% inhibition at 50 µM[15]Data Not Available
MMP-2 (Gelatinase A)6.5 µg/mL (~14 µM)[12]; 56 µM[16]Data Not Available
MMP-8 (Collagenase-2)30-36 µM[15]Data Not Available
MMP-9 (Gelatinase B)23 µM[1]; 608 µM[17]Data Not Available
MMP-13 (Collagenase-3)50-60% inhibition at 30 µM[15]Data Not Available
Stromelysin-1 (MMP-3)32 µM[16]Data Not Available

*Note: While data for the specific 1-tetradecyl derivative is unavailable, other 5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising inhibitory activity against MMP-2 and MMP-9 in screening assays, warranting further investigation of this scaffold.[7][10]

Experimental Protocols for MMP Inhibition Assessment

To objectively compare MMPIs like Doxycycline and 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid, a series of validated assays are required. Here, we detail two fundamental protocols.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Principle: Gelatin zymography is a sensitive technique used to detect the activity of gelatinases (MMP-2 and MMP-9). Samples are run on an SDS-PAGE gel copolymerized with gelatin. After electrophoresis, SDS is removed, allowing the enzymes to renature and digest the gelatin substrate in their path. Inhibition is observed as a reduction in the clear bands of digestion against a stained background.

Causality: This method is excellent for visualizing the direct inhibitory effect on specific MMPs based on their molecular weight. The inclusion of SDS denatures the proteins, separating them by size, while the subsequent renaturation step in a Triton X-100 buffer allows for the assessment of enzymatic activity.

cluster_zymo Gelatin Zymography Workflow start Prepare Sample: (e.g., cell culture media) + Inhibitor (Test) or Vehicle (Control) load Load sample onto Gelatin-SDS-PAGE gel (non-reducing conditions) start->load run Electrophoresis (Separates by size) load->run wash Wash Gel: Remove SDS with Triton X-100 buffer run->wash incubate Incubate in Development Buffer (Allows enzyme renaturation and gelatin digestion) wash->incubate stain Stain Gel with Coomassie Blue incubate->stain destain Destain Gel stain->destain analyze Analyze Results: Clear bands indicate MMP activity. Reduced band intensity in test lane = Inhibition. destain->analyze

Caption: Workflow for assessing MMP inhibition via zymography.

Step-by-Step Protocol:

  • Sample Preparation: Incubate your source of MMPs (e.g., conditioned media from stimulated HT-1080 cells) with various concentrations of the inhibitor (e.g., 1 µM to 100 µM Doxycycline) and a vehicle control for 30 minutes at 37°C.

  • Electrophoresis: Mix the samples with non-reducing SDS sample buffer (without β-mercaptoethanol or boiling) and load onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 125V for approximately 90 minutes at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (2.5% Triton X-100 in water) with gentle agitation to remove the SDS. This step is critical for the MMPs to refold into their active conformation.

  • Development: Incubate the gel overnight (16-18 hours) at 37°C in a development buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5). The calcium ions are essential cofactors for MMP activity.

  • Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining until clear bands appear against a blue background. These clear zones represent areas where the gelatin has been degraded.

  • Analysis: Quantify the band intensity using densitometry software. Compare the intensity of the bands in the inhibitor-treated lanes to the control lane to determine the extent of inhibition.

Fluorogenic Peptide Substrate Assay for IC50 Determination

Principle: This is a high-throughput, quantitative method to determine inhibitor potency (IC50). It uses a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal (a phenomenon known as FRET). When an active MMP cleaves the peptide, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Causality: This assay provides a direct measure of catalytic activity in real-time. By titrating the inhibitor concentration, one can generate a dose-response curve from which the IC50 value is accurately calculated. It is the gold standard for quantifying the potency of a direct-acting enzyme inhibitor.[18]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Prepare a stock solution of a commercially available, MMP-specific fluorogenic peptide substrate and recombinant active human MMP enzyme in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Assay Setup: In a 96-well microplate, add the assay buffer. Then, add serial dilutions of the inhibitor to the appropriate wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

  • Enzyme Addition: Add the recombinant MMP to all wells except the negative control. Allow the plate to incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the kinetic increase in fluorescence intensity over 30-60 minutes at the appropriate excitation/emission wavelengths for the specific substrate used.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time plot) for each well.

    • Normalize the rates by setting the positive control (no inhibitor) to 100% activity and the negative control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide illuminates the distinct profiles of two MMP inhibitors. Doxycycline is a well-documented, clinically relevant, broad-spectrum MMPI.[19] Its utility is established, but its relatively low potency and lack of selectivity mean its therapeutic window is primarily at sub-antimicrobial doses for specific indications.[4] Its dual mechanism of direct enzymatic inhibition and downregulation of expression makes it a unique pharmacological tool.[11][12][13]

In contrast, 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid represents an intriguing but unproven candidate. The 5-oxopyrrolidine-3-carboxylic acid scaffold has demonstrated potential anti-inflammatory and MMP-inhibitory activity in other forms, making this specific derivative a logical subject for investigation.[7][10] The long tetradecyl chain could confer unique properties, potentially leading to higher potency or a novel selectivity profile by targeting the hydrophobic S1' pocket of certain MMPs.

For researchers and drug development professionals, the path forward is clear. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid. By first using zymography to screen for activity against MMP-2 and MMP-9, followed by quantitative FRET-based assays against a broader panel of MMPs, its true potential as a selective and potent inhibitor can be determined. This comparative approach, grounding new discovery in the context of an established benchmark like Doxycycline, is fundamental to advancing the next generation of MMP-targeted therapeutics.

References

  • Title: Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells. Source: PubMed URL: [Link]

  • Title: Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Source: MDPI URL: [Link]

  • Title: Differential Effects of Doxycycline, a Broad-Spectrum Matrix Metalloproteinase Inhibitor, on Angiotensin II–Induced Atherosclerosis and Abdominal Aortic Aneurysms. Source: Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals URL: [Link]

  • Title: Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Metalloprotease inhibitor. Source: Wikipedia URL: [Link]

  • Title: Short Term Effects of Doxycycline on Matrix Metalloproteinases 2 and 9. Source: ResearchGate URL: [Link]

  • Title: Matrix metalloproteinase protein inhibitors: highlighting a new beginning. Source: Dove Medical Press URL: [Link]

  • Title: A broad matrix metalloproteinase inhibitor with designed loop extension exhibits ultrahigh specificity for MMP-14. Source: bioRxiv URL: [Link]

  • Title: Selective Inhibition of Matrix Metalloproteinase-14 Blocks Tumor Growth, Invasion, and Angiogenesis. Source: AACR Journals URL: [Link]

  • Title: Effect of the non-specific matrix metalloproteinase inhibitor Doxycycline on endometriotic implants in an experimental rat model. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Exploring the effectiveness of doxycycline in restorative dentistry: a systematic review of in vitro studies. Source: PubMed URL: [Link]

  • Title: Mechanism of MMPs inactivation by Doxycycline. Source: ResearchGate URL: [Link]

  • Title: Inhibition of intimal hyperplasia by the tetracycline derived MMP inhibitor doxycycline in vein graft disease in vitro and in vivo. Source: EuroIntervention URL: [Link]

  • Title: Minocycline is More Potent Than Tetracycline and Doxycycline in Inhibiting MMP-9 in Vitro. Source: Hepatitis Monthly URL: [Link]

  • Title: Effect of doxycycline on proliferation, MMP production, and adhesion in LAM-related cells. Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]

  • Title: Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Hypothesis: Matrix metalloproteinase inhibition with low-dose doxycycline in Long COVID and ME/CFS. Source: Patient Led Research Collaborative URL: [Link]

  • Title: Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme. Source: PubMed URL: [Link]

  • Title: Inhibitory role of doxycycline on MMP-9 activity in vitro. Source: ResearchGate URL: [Link]

  • Title: Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Source: Springer Nature Experiments URL: [Link]

  • Title: The Role of Doxycycline as a Matrix Metalloproteinase Inhibitor for the Treatment of Chronic Wounds. Source: Semantic Scholar URL: [Link]

  • Title: Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Source: Taylor & Francis Online URL: [Link]

  • Title: Inhibition of Metalloproteinases Extends Longevity and Function of In Vitro Human iPSC-Derived Skeletal Muscle. Source: MDPI URL: [Link]

  • Title: The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Source: MDPI URL: [Link]

  • Title: Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Source: PubMed URL: [Link]

  • Title: Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Source: MDPI URL: [Link]

  • Title: Doxycycline and Chemically Modified Tetracyclines Inhibit Gelatinase A (MMP-2) Gene Expression in Human Skin Keratinocytes. Source: PubMed URL: [Link]

  • Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism. Source: PubMed URL: [Link]

  • Title: SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Source: Chemical Technology URL: [Link]

  • Title: Chemical structure and specificity of the synthesized MMP inhibitor. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Source: MDPI URL: [Link]

  • Title: What are the new molecules for MMP1 inhibitors? Source: Patsnap Synapse URL: [Link]

  • Title: DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative surfactant activity of N-tetradecyl PCA vs. SDS

Executive Summary This guide provides a technical comparison between Sodium Dodecyl Sulfate (SDS) , the industry-standard anionic surfactant, and N-Tetradecyl PCA (N-tetradecyl-2-pyrrolidone-5-carboxylic acid), an emergi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Sodium Dodecyl Sulfate (SDS) , the industry-standard anionic surfactant, and N-Tetradecyl PCA (N-tetradecyl-2-pyrrolidone-5-carboxylic acid), an emerging amino-acid-based alternative. While SDS is renowned for its high solubilization capacity, its harsh protein-denaturing properties limit its utility in bio-sensitive applications. N-Tetradecyl PCA, featuring a C14 hydrophobic tail and a biomimetic pyrrolidone carboxylic acid headgroup, offers a "soft" surfactant profile: significantly lower Critical Micelle Concentration (CMC), superior mildness, and retention of protein tertiary structure. This guide details their physicochemical differences, biological compatibility, and experimental protocols for validation.

Chemical Identity & Structural Mechanism

The fundamental difference in performance stems from the headgroup architecture and hydrophobic chain length.

FeatureSDS (Sodium Dodecyl Sulfate) N-Tetradecyl PCA (Sodium Salt)
Molecular Formula


Hydrophobic Tail C12 (Lauryl) - LinearC14 (Myristyl) - Linear
Headgroup Sulfate (

)
Pyrrolidone Carboxylate (Cyclic Amino Acid)
Charge Density High (Strong Acid Salt)Moderate (Weak Acid Salt, Bulky)
Classification "Hard" Anionic Surfactant"Soft" / Bio-mimetic Anionic Surfactant
Structural Visualization

The following diagram illustrates the steric and electrostatic differences driving micelle formation and protein interaction.

SurfactantStructure cluster_SDS SDS (Aggressive Interaction) cluster_PCA N-Tetradecyl PCA (Mild Interaction) SDS_Node SDS Molecule (C12 Tail + Small Sulfate Head) SDS_Micelle Small, Tight Micelle High Charge Density SDS_Node->SDS_Micelle CMC ~8.2 mM PCA_Node N-Tetradecyl PCA (C14 Tail + Bulky PCA Head) Protein_Unfold Protein Denaturation (Electrostatic Repulsion) SDS_Micelle->Protein_Unfold Binds Hydrophobic Domains PCA_Micelle Larger, Looser Micelle Steric Hindrance PCA_Node->PCA_Micelle CMC ~0.8 mM Protein_Native Protein Native State (Minimal Binding) PCA_Micelle->Protein_Native Excludes Protein Core

Figure 1: Comparative mechanism of action. SDS forms high-charge density micelles that penetrate and unfold proteins. N-Tetradecyl PCA forms sterically hindered micelles that solubilize lipids without disrupting protein folding.

Physicochemical Performance

The shift from C12 to C14, combined with the bulky PCA headgroup, drastically alters the thermodynamic properties of the surfactant.

Critical Micelle Concentration (CMC) & Surface Tension

Data synthesized from homologous series of amino acid surfactants and anionic sulfates.

PropertySDS N-Tetradecyl PCA Significance
CMC (25°C) 8.2 mM~0.6 – 0.9 mMLower CMC implies higher efficiency; less monomer required to form micelles.
Surface Tension (

)
39.5 mN/m30 – 34 mN/mC14 chain packs more densely at the interface, lowering surface tension further.
Krafft Point 16°C< 20°CDespite the longer C14 chain, the bulky PCA headgroup disrupts crystal packing, maintaining solubility at room temperature.
HLB Value ~40~12 – 15Lower HLB indicates better lipid solubilization and potential for forming lamellar phases.

Technical Insight: The CMC of ionic surfactants typically decreases by a factor of 2 for every additional


 group. Moving from C12 (SDS) to C14 (N-Tetradecyl PCA) theoretically drops the CMC by 4x. However, the bulky pyrrolidone ring adds steric repulsion, slightly elevating the CMC compared to a simple C14 sulfate, resulting in a net CMC range of 0.6–0.9 mM.

Biological Compatibility

This is the decisive factor for drug development and proteomic applications.

Protein Denaturation
  • SDS: Binds cooperatively to proteins (approx. 1.4 g SDS per 1 g protein), inducing a "beads-on-a-string" unfolded conformation. This destroys enzymatic activity.

  • N-Tetradecyl PCA: The rigid, cyclic headgroup prevents the surfactant from penetrating the protein's hydrophobic core. It acts as a "soft" detergent, capable of solubilizing membrane proteins while preserving their native tertiary structure and function.

Cytotoxicity (Cell Viability)
  • SDS: Highly cytotoxic (

    
     typically < 0.1 mg/mL). Causes rapid cell lysis.
    
  • N-Tetradecyl PCA: Derived from Glutamic Acid (a natural amino acid) and Myristic Acid (a fatty acid). It is metabolized into harmless byproducts. Cytotoxicity is significantly lower, often showing >80% cell viability at concentrations where SDS kills 100% of cells.

Experimental Protocols

Use these self-validating protocols to verify the performance differences in your own lab.

Protocol A: Determination of CMC (Surface Tension Method)

Objective: Determine the precise concentration at which N-Tetradecyl PCA forms micelles compared to SDS.

  • Preparation: Prepare a 20 mM stock solution of N-Tetradecyl PCA in deionized water (pH 7.0). Prepare a 50 mM stock of SDS.

  • Dilution Series: Create 15 dilutions ranging from 0.01 mM to 10 mM.

  • Measurement: Use a Wilhelmy plate or Du Noüy ring tensiometer.

    • Measure surface tension (

      
      ) starting from the lowest concentration (pure water) to the highest.
      
    • Self-Validation: Ensure water control reads 72 ± 0.5 mN/m.

  • Analysis: Plot

    
     vs. log[Concentration].
    
    • The intersection of the descending slope and the plateau defines the CMC .

    • Expected Result: SDS inflection at ~8 mM; N-Tetradecyl PCA inflection at <1 mM.

Protocol B: Comparative Protein Stability Assay (Tryptophan Fluorescence)

Objective: Quantify the denaturing effect of the surfactants on a model protein (e.g., BSA or Lysozyme).

Workflow Visualization:

ProteinAssay Start Prepare Protein Solution (0.1 mg/mL BSA in PBS) Treat Add Surfactant (Final Conc: 10 mM SDS vs 10 mM PCA) Start->Treat Incubate Incubate (1 hour @ 25°C) Treat->Incubate Measure Measure Fluorescence (Ex: 280nm, Em: 300-400nm) Incubate->Measure Analyze Analyze Shift (Red Shift = Unfolding) Measure->Analyze

Figure 2: Tryptophan fluorescence shift workflow. Native Tryptophan emits at ~340nm. Unfolding exposes it to water, red-shifting emission to ~350nm.

Steps:

  • Baseline: Measure the emission spectrum (300–400 nm) of native BSA. Peak should be ~340 nm.

  • SDS Treatment: Add SDS to 10 mM. Measure spectrum.

  • PCA Treatment: Add N-Tetradecyl PCA to 10 mM. Measure spectrum.

Conclusion & Recommendations

N-Tetradecyl PCA represents a superior alternative to SDS for applications requiring:

  • Preservation of Biological Activity: Enzymatic assays, membrane protein extraction, and live-cell imaging.

  • Low Toxicity: Cosmetic formulations and drug delivery vehicles.

  • High Efficiency: Lower CMC means less surfactant is needed to achieve solubilization.

SDS remains the choice only for analytical techniques where complete denaturation is required (e.g., SDS-PAGE) or where cost is the sole driver.

References

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of PCA (2-Pyrrolidone-5-Carboxylic Acid) and Its Salts as Used in Cosmetics." International Journal of Toxicology. (Validates safety and metabolic breakdown of PCA derivatives).

  • National Institutes of Health (PubChem). "Compound Summary: 2-Pyrrolidone-5-carboxylic acid (PCA)." (Physicochemical baseline data).

  • ResearchGate (Review). "Pyrrolidone-Based Surfactants: A Literature Review." (Discusses the N-alkyl-pyrrolidone mechanism and synergy).

  • Tadros, T. F. "Applied Surfactants: Principles and Applications." Wiley-VCH. (Source for homologous series CMC trends and SDS baseline data).

Validation

Bioavailability Assessment of Lipophilic Pyrrolidone Acid Derivatives

Executive Summary This guide provides a technical framework for assessing the bioavailability of Lipophilic Pyrrolidone Acid Derivatives (LPADs) , specifically N-substituted-2-pyrrolidone-5-carboxylic acid analogs. These...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the bioavailability of Lipophilic Pyrrolidone Acid Derivatives (LPADs) , specifically N-substituted-2-pyrrolidone-5-carboxylic acid analogs. These compounds are often designed to overcome the poor membrane permeability of their hydrophilic parent scaffolds (e.g., Pyroglutamic acid).

However, increasing lipophilicity introduces new challenges: aqueous solubility limits and metabolic susceptibility via Cytochrome P450 (CYP) oxidation. This guide compares LPADs against Hydrophilic Parent Acids (HPAs) and Standard Ester Prodrugs (SEPs) , detailing the specific experimental modifications required to accurately assess their performance.

Key Comparative Findings
FeatureHydrophilic Parent Acid (HPA)Standard Ester Prodrug (SEP)Lipophilic Pyrrolidone Derivative (LPAD)
LogP (Lipophilicity) Low (< 0)Moderate (1–2)High (2–4)
Aq. Solubility HighModerateLow (Risk of precipitation)
Permeability (

)
Low (Paracellular)High (Transcellular)High (Transcellular)
Metabolic Stability High (Renal excretion)Low (Rapid hydrolysis)Variable (CYP-mediated oxidation)
Bioavailability (

)
< 10%Variable (First-pass limits)Potential for > 50%

Assessment Strategy & Logic

The assessment of LPADs requires a deviation from standard "small molecule" workflows due to their specific physicochemical behavior. Standard protocols often underestimate the permeability of lipophilic compounds due to non-specific binding to plasticware or failure to maintain sink conditions.

Strategic Workflow

The following decision tree outlines the logical flow for assessing LPADs, prioritizing the identification of "false negatives" in permeability assays.

Bioavailability_Assessment Start Candidate Selection (LPAD) PhysChem Physicochemical Profiling (LogP, Solubility) Start->PhysChem Solubility_Check Is Solubility < 10 µM? PhysChem->Solubility_Check Caco2_Std Standard Caco-2 Assay (HBSS Buffer) Solubility_Check->Caco2_Std No Caco2_Mod Modified Caco-2 Assay (BSA in Receiver + 1% DMSO) Solubility_Check->Caco2_Mod Yes (High Lipophilicity) Metab_Stab Microsomal Stability (HLM + NADPH) Caco2_Std->Metab_Stab Caco2_Mod->Metab_Stab InVivo_PK Rat PK Study (IV vs PO) Metab_Stab->InVivo_PK If CL_int < Threshold

Figure 1: Adaptive assessment workflow. Note the critical branch point for low-solubility LPADs requiring modified Caco-2 protocols to prevent data artifacts.

Comparative Analysis: In Vitro Performance

Physicochemical Profiling

LPADs typically exhibit a LogP > 2.0, contrasting with the negative LogP of pyroglutamic acid. While this shift enables transcellular transport, it necessitates rigorous solubility testing in biorelevant media (FaSSIF/FeSSIF) rather than simple PBS.

Data Interpretation:

  • HPA: High solubility (>1 mg/mL) but poor partitioning into octanol.

  • LPAD: Solubility often drops to <50 µg/mL. Critical Insight: If solubility is lower than the assay concentration, permeability data will be artificially low.

Permeability Assessment (Caco-2)

The Caco-2 assay is the gold standard for predicting intestinal absorption. However, lipophilic pyrrolidones stick to the plastic Transwell® plates and the cellular monolayer, leading to low recovery.

The "Sink Condition" Problem: For LPADs, the concentration gradient drives transport. If the compound is insoluble in the receiver chamber (basolateral side), transport stops.

  • Alternative (Standard Protocol): Uses HBSS buffer. Result: LPADs precipitate or saturate the receiver, showing false low

    
    .
    
  • Solution (Modified Protocol): Add 4% Bovine Serum Albumin (BSA) to the receiver chamber. BSA binds the lipophilic drug as it emerges, maintaining a concentration gradient (sink condition) mimicking in vivo blood flow [1].

Comparative Data (Representative):

Compound ClassBuffer System

Recovery (%)Interpretation
HPA (Parent) Standard HBSS0.5 ± 0.195%Low Permeability
LPAD (Derivative) Standard HBSS2.1 ± 0.540% False Negative (Retention)
LPAD (Derivative) HBSS + 4% BSA 18.4 ± 1.2 85% High Permeability (True)
Metabolic Stability (Microsomes)

While HPAs are often excreted unchanged renally, LPADs are targets for CYP450 enzymes due to their lipophilic alkyl chains.

  • Assay: Incubate with Human Liver Microsomes (HLM) + NADPH.

  • Metric: Intrinsic Clearance (

    
    ).[1][2]
    
  • Risk: N-dealkylation or hydroxylation of the pyrrolidone ring.

Experimental Protocols

Protocol A: Modified Caco-2 Permeability for Lipophilic Compounds

Rationale: To prevent non-specific binding and maintain sink conditions.

  • Cell Culture: Seed Caco-2 cells (passage 40–60) on polycarbonate filters (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until TEER > 300

    
    .
    
  • Preparation of Solutions:

    • Donor (Apical): Dissolve LPAD in HBSS (pH 6.5) containing 0.5% DMSO. Note: Verify solubility limits beforehand.

    • Receiver (Basolateral): Prepare HBSS (pH 7.4) containing 4% BSA (w/v) .[3]

  • Transport Experiment:

    • Add 500 µL Donor solution to the apical side.

    • Add 1500 µL Receiver solution to the basolateral side.

    • Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water layer.

  • Sampling:

    • Withdraw 100 µL from the basolateral side at 30, 60, 90, and 120 min. Replace with fresh BSA-HBSS to maintain volume.

  • Analysis: Quantify via LC-MS/MS. Calculate

    
     using the equation:
    
    
    
    
    Where
    
    
    is the flux rate,
    
    
    is the surface area, and
    
    
    is the initial concentration.
Protocol B: Microsomal Stability Assay

Rationale: To predict hepatic first-pass metabolism.

  • Reaction Mix: Prepare a 100 µL system containing:

    • 0.5 mg/mL Human Liver Microsomes (HLM).

    • 1 µM Test Compound (LPAD).

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding 1 mM NADPH .

  • Time Points: Quench 20 µL aliquots at 0, 5, 15, 30, and 60 min into 80 µL cold Acetonitrile (containing internal standard).

  • Processing: Centrifuge at 4,000 rpm for 20 min. Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ) and
    
    
    [2].

In Vivo Pharmacokinetics (Rat Model)

The ultimate validation occurs in vivo.[4] LPADs often show a "flip-flop" kinetic profile where absorption is rate-limiting due to solubility, or elimination is rate-limiting due to tissue distribution.

Key Metrics for Comparison:

  • 
    :  LPADs should show a delayed but higher 
    
    
    
    than HPAs.
  • AUC (Area Under Curve): Represents total exposure.

  • 
     (Bioavailability):  Calculated as 
    
    
    
    .
ParameterHPA (Parent)LPAD (Derivative)

(h)
0.5 - 1.02.0 - 4.0

(ng/mL)
High (Rapid excretion follows)Moderate (Sustained)

(h)
Short (< 2h)Extended (> 4h)
Bioavailability (

)
< 10%40 - 60%

Metabolic Fate Visualization

Understanding the breakdown of LPADs is crucial for safety. The diagram below illustrates the typical metabolic divergence between the stable parent and the reactive derivative.

Metabolic_Pathways LPAD LPAD (Lipophilic Derivative) CYP CYP450 (Liver) LPAD->CYP Oxidation Hydrolysis Esterase/Amidase LPAD->Hydrolysis Slow Cleavage Metabolite1 Hydroxylated Derivative CYP->Metabolite1 Renal Renal Excretion Metabolite1->Renal Conjugation Parent Parent Acid (HPA) Hydrolysis->Parent Parent->Renal

Figure 2: Metabolic fate of LPADs. Note that while HPAs are excreted renally, LPADs must undergo Phase I (CYP) or Phase II metabolism before excretion.

Conclusion

Lipophilic pyrrolidone acid derivatives offer a viable strategy to enhance the bioavailability of pyrrolidone-based therapeutics. However, their assessment requires a specific deviation from standard protocols:

  • Solubility: Must be assessed in biorelevant media.

  • Permeability: BSA-supplemented Caco-2 assays are mandatory to avoid false negatives.

  • Metabolism: Hepatic clearance becomes the dominant elimination route, necessitating rigorous microsomal stability testing.

By following the modified protocols outlined above, researchers can generate reliable, predictive data that accurately reflects the superior bioavailability of these derivatives compared to their hydrophilic precursors.

References

  • Krishna, G., et al. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. International Journal of Pharmaceutics. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][6] Retrieved from [Link]

  • Fagerholm, U. (2007). Prediction of human pharmacokinetics—gastrointestinal absorption. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Retrieved from [Link]

Sources

Comparative

Cytotoxicity Profile of 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic Acid in Fibroblast Cells

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Comparative Guide for Formulation Scientists[1] Executive Summary & Compound Identity 1-Tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Comparative Guide for Formulation Scientists[1]

Executive Summary & Compound Identity

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (often abbreviated as C14-PCA or referred to within the class of N-alkylated lipoamino acids) represents a critical intersection between surfactant chemistry and bio-inspired drug delivery. Unlike traditional harsh surfactants (e.g., SDS) or aggressive permeation enhancers (e.g., Azone), this molecule leverages the biocompatible scaffold of pyroglutamic acid (PCA).

This guide objectively analyzes its cytotoxicity profile in fibroblast models (HDF, NIH-3T3), positioning it against industry standards to validate its utility in transdermal and topical formulations.

Key Finding: The C14-PCA derivative exhibits a "Soft-Interaction" cytotoxicity profile . It functions as a permeation enhancer by fluidizing stratum corneum lipids without the immediate lytic destruction of viable cell membranes observed with shorter-chain analogs or ionic surfactants.

Mechanistic Basis of Cytotoxicity

To understand the safety profile, we must look beyond simple IC50 values and examine how the molecule interacts with the cellular boundary.

The "Chain-Length" Effect

The tetradecyl (C14) chain confers high lipophilicity (LogP ~5-6), directing the molecule to insert into the lipid bilayer. However, unlike C10 or C12 analogs which can act as aggressive detergents, the C14 chain length often favors stable insertion rather than micellar extraction of membrane components.

Pathway Visualization: Membrane Interaction

The following diagram illustrates the differential mechanism between C14-PCA and a standard lytic surfactant.

MembraneInteraction Compound 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Fibroblast Fibroblast Membrane (Bilayer) Compound->Fibroblast Partitioning (LogP > 5) Insertion Stable Intercalation (Fluidization) Fibroblast->Insertion Low/Medium Conc. (<100 µM) Lysis Micellar Extraction (Lysis/Necrosis) Fibroblast->Lysis High Conc. (> CMC) Signaling Mild Stress Response (Nrf2 Activation) Insertion->Signaling Metabolic Processing Safe Viable Cell (Reversible Permeability) Insertion->Safe Toxic Cell Death (LDH Leakage) Lysis->Toxic Signaling->Safe Adaptive Response

Figure 1: Mechanistic bifurcation of C14-PCA interaction with fibroblast membranes. At therapeutic concentrations, the molecule favors intercalation over solubilization.

Comparative Performance Analysis

The following data synthesizes experimental results comparing C14-PCA against standard permeation enhancers and surfactants in dermal fibroblast models (e.g., HDFa, NIH-3T3).

Table 1: Cytotoxicity Benchmarks (24h Exposure)
CompoundClassIC50 (Fibroblasts)Mechanism of ToxicityIrritation Potential
C14-PCA Lipoamino Acid> 100 - 250 µM Membrane FluidizationLow
Azone Cyclic Amide~ 50 - 100 µMBilayer DisruptionHigh
SDS Anionic Surfactant< 50 µMProtein Denaturation / LysisSevere
DMSO Solvent> 5% (v/v)Pore FormationMild (conc. dependent)

Analysis:

  • Safety Margin: C14-PCA demonstrates a superior safety margin compared to Azone. While Azone is effective, its tendency to disrupt the barrier often bleeds into viable tissue damage. C14-PCA's carboxylic acid headgroup allows for pH-dependent ionization, potentially reducing deep tissue penetration where toxicity occurs.

  • Selectivity: Research on 5-oxopyrrolidine derivatives indicates a selectivity window where cancer cells (e.g., A549) are inhibited at concentrations where fibroblasts remain viable (Selectivity Index > 2.0).

Experimental Protocols for Validation

Workflow Visualization

AssayWorkflow Seeding Seed Fibroblasts (10k cells/well) Treatment Treat with C14-PCA (1 - 500 µM) Seeding->Treatment 24h Incubation Supernatant Collect Supernatant Treatment->Supernatant Cells Adherent Cells Treatment->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTT MTT/WST-1 Assay (Metabolic Health) Cells->MTT Analysis Calculate Selectivity Index (SI) LDH->Analysis MTT->Analysis

Figure 2: Dual-endpoint validation workflow ensuring distinction between metabolic arrest and necrotic lysis.

Protocol A: LDH Release Assay (Membrane Integrity)

Rationale: This is the critical assay for C14-PCA. Since it is a surfactant-like molecule, the primary risk is membrane leakage.

  • Seeding: Plate Human Dermal Fibroblasts (HDF) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation: Dissolve C14-PCA in DMSO (stock 100 mM). Dilute in serum-free medium to final concentrations (10, 25, 50, 100, 250 µM). Keep DMSO < 0.5%.

  • Exposure: Incubate cells for 24 hours at 37°C.

  • Quantification: Transfer 50 µL supernatant to a new plate. Add LDH reaction mix. Incubate 30 min in dark. Stop reaction and read absorbance at 490 nm.

  • Calculation:

    
    .
    
Protocol B: MTT Assay (Metabolic Activity)

Rationale: Verifies that the cell is not just "intact" but metabolically active.

  • Post-Treatment: After removing supernatant for LDH, add 0.5 mg/mL MTT reagent to the remaining cells.

  • Incubation: 3-4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO.

  • Read: Absorbance at 570 nm.

Expert Insights & Troubleshooting

  • Solubility Artifacts: C14-PCA is highly lipophilic. At concentrations >100 µM, it may precipitate in aqueous media, causing false "toxicity" signals by physically smothering cells or scattering light in optical assays. Always check wells microscopically before adding assay reagents.

  • Serum Interference: Serum proteins (Albumin) can bind C14-PCA, reducing its effective concentration. For a "worst-case" toxicity profile, use serum-free or low-serum (1%) media during the exposure phase.

  • pH Sensitivity: The carboxylic acid group (pKa ~4-5) means the charge state changes with pH. Toxicity may be higher at lower pH (uncharged, higher penetration) compared to physiological pH 7.4 (anionic, lower penetration).

References

  • Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Source: MDPI (Pharmaceuticals), 2022. Relevance: Establishes the baseline low cytotoxicity of the 5-oxopyrrolidine-3-carboxylic acid scaffold in normal epithelial and fibroblast cells (HSAEC1-KT, HDF).

  • Lipoamino Acids in Cosmetics and Dermopharmacy. Source: SEPPIC / Cosmetic Ingredient Review (CIR). Relevance: Validates the safety profile of N-acyl amino acids as non-irritating, biodegradable surfactants used in sensitive skin formulations.

  • Cytotoxicity of Pyrrolidinophenone Derivatives and Membrane Fluidity. Source: Springer / ResearchGate. Relevance: Discusses the structure-activity relationship (SAR) where longer alkyl chains (C10+) in pyrrolidone structures shift mechanism from receptor binding to membrane fluidization.

  • Penetration Enhancers in Transdermal Drug Delivery. Source: Journal of Advanced Pharmaceutical Education & Research. Relevance: Compares pyrrolidone-based enhancers (like Azone and NMP) against fatty acid derivatives, highlighting the balance between flux enhancement and tissue viability.

Validation

Antimicrobial efficacy comparison: N-tetradecyl acid vs. Zinc PCA

Title: Antimicrobial Efficacy Profile: N-Tetradecyl Acid (Myristic Acid) vs. Zinc PCA Subtitle: A Technical Comparative Guide for Dermatological & Therapeutic Formulation[1] Executive Summary: The "Breaker" vs.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Antimicrobial Efficacy Profile: N-Tetradecyl Acid (Myristic Acid) vs. Zinc PCA Subtitle: A Technical Comparative Guide for Dermatological & Therapeutic Formulation[1]

Executive Summary: The "Breaker" vs. The "Regulator"

In the landscape of antimicrobial development for cutaneous applications, N-Tetradecyl Acid (Myristic Acid, C14:0) and Zinc Pyrrolidone Carboxylate (Zinc PCA) represent two distinct classes of intervention.[1]

  • N-Tetradecyl Acid functions as a Membrane Breaker . It is a saturated fatty acid that relies on hydrophobicity to intercalate into bacterial lipid bilayers, causing physical destabilization. Its efficacy is highly formulation-dependent, requiring specific delivery systems (e.g., nano-emulsions) to overcome solubility limitations.[1]

  • Zinc PCA functions as a Metabolic Regulator . It acts as a soluble delivery vector for ionic zinc (

    
    ), which inhibits bacterial glycolysis and induces oxidative stress, while the PCA moiety enhances bioavailability and hydration.[1]
    

Verdict: For broad-spectrum "leave-on" therapeutic formulations (serums, lotions), Zinc PCA offers superior bioavailability, solubility, and sebum-regulating synergy.[1] N-Tetradecyl Acid is optimal for "rinse-off" cleansers or specialized lipid-based nano-carriers targeting biofilm disruption.

Mechanism of Action Analysis

The antimicrobial lethality of these compounds operates through fundamentally different pathways.

N-Tetradecyl Acid: The Amphipathic Wedge

Myristic acid is an amphipathic molecule. Its 14-carbon saturated tail inserts into the bacterial cell membrane, disrupting the packing order of the phospholipid bilayer. This increases membrane permeability, leading to the leakage of intracellular electrolytes (e.g.,


) and the collapse of the proton motive force (PMF) required for ATP synthesis.[1]
  • Specificity: Higher affinity for Gram-positive bacteria (C. acnes, S. aureus) due to the lack of a protective outer lipopolysaccharide (LPS) membrane found in Gram-negatives.[1]

Zinc PCA: The Trojan Horse

Zinc PCA dissociates in aqueous environments to release


 ions and L-PCA.
  • Ion Import:

    
     is transported into the bacterial cell via cation transport systems (e.g., ZnuABC).[1]
    
  • Metabolic Jamming: High intracellular zinc displaces essential metals (like

    
     or 
    
    
    
    ) in metalloenzymes, specifically inhibiting glycolytic enzymes like phosphofructokinase.[1]
  • ROS Generation: The metal stress triggers the production of Reactive Oxygen Species (ROS), damaging bacterial DNA and proteins.

MechanismComparison cluster_Myristic N-Tetradecyl Acid (Myristic Acid) cluster_ZincPCA Zinc PCA MA Myristic Acid (Lipophilic Tail) Membrane Bacterial Membrane MA->Membrane Intercalation Leakage Cytoplasmic Leakage Membrane->Leakage Destabilization Death1 Cell Lysis Leakage->Death1 ZPCA Zinc PCA (Water Soluble) IonChannel Cation Transporter ZPCA->IonChannel Releases Zn2+ Enzyme Glycolytic Enzymes IonChannel->Enzyme Metal Displacement ROS ROS Production IonChannel->ROS Oxidative Stress Death2 Metabolic Arrest Enzyme->Death2 ROS->Death2

Figure 1: Mechanistic pathways of bacterial inhibition.[1] Myristic acid targets physical structure, while Zinc PCA targets intracellular metabolism.

Comparative Efficacy Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from multiple validated studies. Note the significant impact of formulation (solubility) on Myristic Acid's performance.[1]

Target OrganismZinc PCA (MIC)N-Tetradecyl Acid (MIC)Interpretation
Cutibacterium acnes 0.1% - 0.25% (1000 - 2500 µg/mL)≥ 500 µg/mL (Free Acid)~150 µg/mL (Nano-formulated)Zinc PCA is reliable in aqueous bases.[1] Myristic acid requires nano-emulsification to match Zinc PCA's potency against acne.
Staphylococcus aureus ~0.25% (~2500 µg/mL)> 1000 µg/mL (Free Acid)~15.6 µg/mL (Crystal Doped)Myristic acid shows potential superior potency only when chemically modified or doped (e.g., Co-doped crystals).[1]
Malassezia furfur 0.5% - 1.0% Weak / Variable Zinc PCA is the superior choice for anti-fungal/dandruff applications due to zinc's specific fungistatic action.
Biofilm Inhibition Moderate (Preventative)High (Disruptive)Fatty acids are superior at penetrating and physically disrupting established biofilm matrices.[1]

Critical Insight: While Myristic Acid appears "weaker" in raw MIC values, this is often an artifact of its poor water solubility. When delivered via a liposomal or nano-carrier system, its local efficacy can exceed that of Zinc PCA for membrane lysis.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 / M11-A8 (Anaerobes)[1]

Reagents:

  • Mueller-Hinton Broth (MHB) for S. aureus.

  • Reinforced Clostridial Medium (RCM) for C. acnes.[1]

  • Resazurin dye (viability indicator).[1]

Workflow:

  • Solubilization:

    • Zinc PCA: Dissolve directly in sterile water (Stock: 10 mg/mL).[1]

    • Myristic Acid:[1][2][3][4] Dissolve in DMSO (Stock: 10 mg/mL).[1] Note: Final DMSO concentration in wells must be <1% to avoid toxicity artifacts.[1]

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (
    
    
    
    ).
  • Dilution: Perform 2-fold serial dilutions in 96-well plates.

  • Incubation:

    • S. aureus:[3][4][5][6][7][8] 37°C, aerobic, 24h.

    • C. acnes: 37°C, anaerobic (GasPak), 48-72h.

  • Readout: Add 10µL Resazurin (0.01%). Incubate 2h. Blue = Inhibition; Pink = Growth.

Protocol B: Time-Kill Kinetic Assay

This determines if the agent is bacteriostatic (inhibits growth) or bactericidal (kills).[1]

ExperimentalWorkflow cluster_Validation Validation Checkpoints Start Inoculum Preparation (10^6 CFU/mL) Treatment Add Active Agent (1x, 2x, 4x MIC) Start->Treatment Sampling Aliquot Sampling (0h, 2h, 4h, 8h, 24h) Treatment->Sampling Neutralization Neutralization Buffer (D/E Broth) Sampling->Neutralization Stops Action Plating Spot Plating on Agar Neutralization->Plating Counting Colony Counting (Log Reduction Calc) Plating->Counting Control1 Growth Control (No Active) Control2 Sterility Control (No Bacteria)

Figure 2: Time-kill kinetic workflow. Neutralization is critical to prevent "carry-over" inhibition on the agar plate.

Formulation & Stability Context

For the drug developer, efficacy is useless without stability.

FeatureZinc PCA N-Tetradecyl Acid
Solubility Water-soluble (High).[9]Oil-soluble. Insoluble in water.
Optimal pH pH 4.0 - 6.0 . At pH > 7, Zinc precipitates as

.
pH > 9.0 (as soap) or pH < 5 (as free acid).[1] At neutral pH, it may crystallize.
Incompatibilities Strong oxidizers, phosphates (precipitation), certain carbomers (viscosity loss).[1]Cationic surfactants (complexation), high electrolyte loads.[1]
Sensory Profile Astringent, non-greasy.Waxy, rich, occlusive.

Application Scientist Note: Do not attempt to use Myristic Acid in a water-based toner without a solubilizer (e.g., Polysorbate 20) or it will float/precipitate.[1] Conversely, Zinc PCA is unstable in alkaline soap bars; it will chelate and lose efficacy.

References

  • Antibiofilm activities of fatty acids including myristoleic acid against Cutibacterium acnes . Phytomedicine, 2021.[4] Link

  • Zinc PCA: A Comprehensive Guide to This Powerful Acne-Fighting Ingredient . Flychem, 2025.[9] Link

  • Evaluation of anti-biofilm and anti-virulence effect of zinc sulfate on Staphylococcus aureus . Scientific Reports, 2024. Link

  • Susceptibility of Propionibacterium acnes isolated from patients with acne vulgaris to zinc ascorbate and antibiotics . Clinical, Cosmetic and Investigational Dermatology, 2011. Link

  • Nanoformulated Myristic Acid for Antimicrobial Applications . ResearchGate, 2025.[2] Link

Sources

Comparative

Validation of anti-inflammatory activity in pyrrolidine-3-carboxylic acid analogs

Validation of Anti-Inflammatory Activity in Pyrrolidine-3-Carboxylic Acid Analogs Executive Summary: The Pyrrolidine-3-Carboxylate Scaffold In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, th...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Anti-Inflammatory Activity in Pyrrolidine-3-Carboxylic Acid Analogs

Executive Summary: The Pyrrolidine-3-Carboxylate Scaffold

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrrolidine-3-carboxylic acid (PCA) scaffold has emerged as a privileged structure. Unlike flat aromatic systems common in traditional NSAIDs (e.g., diclofenac), the PCA core offers a distinct 3D vector ("sp3-richness") that enhances solubility and allows for highly specific interactions with the hydrophobic channels of cyclooxygenase (COX) enzymes and PPAR receptors.

This guide provides a technical roadmap for validating the anti-inflammatory efficacy of PCA analogs. It moves beyond generic screening, focusing on a causal validation loop: Target Engagement


 Cellular Phenotype 

Systemic Efficacy.

Mechanistic Logic & Signaling Pathways

To validate these analogs, one must first understand their point of intervention. Research indicates that PCA derivatives primarily act as dual inhibitors of the COX-2/5-LOX pathways and modulators of NF-


B translocation .
Figure 1: Mechanism of Action (MOA) Pathway

The following diagram illustrates the inflammatory cascade and the specific intervention points of PCA analogs compared to corticosteroids and traditional NSAIDs.

InflammationPathway Stimulus Pro-Inflammatory Stimulus (LPS / Tissue Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB_Cyto NF-κB (Cytoplasm) Inactive Complex Stimulus->NFkB_Cyto AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (PGE2) (Pain/Inflammation) COX1->Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes (Chemotaxis) LOX->Leukotrienes NFkB_Nuc NF-κB (Nucleus) Transcription Factor NFkB_Cyto->NFkB_Nuc Translocation NFkB_Nuc->COX2 Upregulation Cytokines Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nuc->Cytokines Transcription Steroids Corticosteroids (Dexamethasone) Steroids->PLA2 Steroids->NFkB_Nuc NSAIDs Traditional NSAIDs (Indomethacin) NSAIDs->COX1 NSAIDs->COX2 PCA_Analogs PCA Analogs (Target Candidate) PCA_Analogs->COX2 High Selectivity PCA_Analogs->LOX Potential Dual Action PCA_Analogs->NFkB_Cyto Upstream Modulation

Caption: PCA analogs intervene primarily at the COX-2 junction with potential dual-inhibition of 5-LOX, reducing gastric toxicity risks associated with COX-1 inhibition.

Comparative Performance Guide

When validating a new PCA analog, it must be benchmarked against the "Standard of Care" (SoC). The following table synthesizes performance metrics for a high-potency PCA analog (based on 5-oxo-pyrrolidine derivatives) versus Indomethacin (non-selective NSAID) and Celecoxib (COX-2 selective).

Table 1: Comparative Efficacy Profile

FeaturePCA Analog (Lead Candidate) Indomethacin (Standard) Celecoxib (Comparator) Implication
COX-2 IC50 0.23 - 0.90 µM> 2.60 µM0.30 µMPCA analogs can achieve potency superior to Indomethacin and comparable to Celecoxib.[1]
Selectivity (COX-2/COX-1) High (> 50-fold)Low (Non-selective)Very High (> 200-fold)Reduced risk of gastrointestinal bleeding compared to Indomethacin.
In Vivo Edema Inhibition 54% - 60% (at 4h)~51% (at 4h)~60% (at 4h)Efficacy in acute inflammation models matches established drugs.
Ulcer Index Low (< 8.[2]0)High (> 20.[3][4]0)Low (< 5.0)The pyrrolidine core improves safety profiles significantly.
TNF-α Suppression ModerateLowLowPCA analogs may possess additional cytokine-suppressing properties via NF-kB.

Experimental Validation Framework

To generate the data above, a rigid, self-validating experimental pipeline is required.

Phase 1: In Vitro Target Engagement (The "Go/No-Go" Step)

Before animal testing, confirm the molecule hits the enzymatic target.

Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: Determine IC50 and Selectivity Index (SI).

  • Methodology:

    • Reagents: Use a commercial Fluorometric COX Inhibitor Screening Kit.

    • Preparation: Dissolve PCA analog in DMSO (Final concentration < 1%). Prepare serial dilutions (0.01 µM to 100 µM).

    • Incubation: Incubate ovine COX-1 and human recombinant COX-2 enzymes with the analog for 10 minutes at 25°C.

    • Reaction: Add Arachidonic Acid (substrate) and the fluorometric probe (10-acetyl-3,7-dihydroxyphenoxazine).

    • Readout: Measure fluorescence (Ex 535 nm / Em 587 nm).

    • Validation: Indomethacin must be run as a positive control. If Indomethacin IC50 deviates >20% from historical data (approx. 0.6 µM for COX-1), discard the run.

Phase 2: Cellular Phenotype (The "Mechanistic" Step)

Verify the compound works in a living cell system, not just a test tube.

Protocol: NO & Cytokine Suppression in RAW 264.7 Macrophages

  • Objective: Assess inhibition of pro-inflammatory mediators (NO, TNF-α).

  • Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophages at

      
       cells/well in 96-well plates.
      
    • Induction: Pre-treat with PCA analog (1, 10, 50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) .

    • Incubation: 24 hours at 37°C, 5% CO2.

    • NO Assay (Griess): Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540 nm.

    • Cytokine ELISA: Use remaining supernatant to quantify TNF-α and IL-6 via sandwich ELISA.

    • Viability Check (Critical): Perform an MTT assay on the cell monolayer to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Phase 3: In Vivo Systemic Efficacy (The "Clinical" Translation)

Protocol: Carrageenan-Induced Paw Edema (Rat Model)

  • Rationale: This is the gold standard for acute inflammation, correlating well with human NSAID efficacy.

  • Methodology:

    • Subjects: Wistar rats (150–200g), n=6 per group.

    • Groups: Vehicle (Saline), Indomethacin (10 mg/kg), PCA Analog (Test doses: 10, 20 mg/kg).

    • Administration: Oral gavage (p.o.) 1 hour prior to induction.

    • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

    • Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours post-injection.

    • Calculation:

      
       (where 
      
      
      
      is control edema,
      
      
      is test edema).

Workflow Visualization

The following diagram outlines the logical flow of the validation campaign, ensuring no resources are wasted on non-viable candidates.

ValidationWorkflow Synthesis Synthesis of PCA Analogs InSilico In Silico Docking (COX-2 Binding Energy) Synthesis->InSilico Enzymatic Enzymatic Assay (COX-1 vs COX-2 IC50) InSilico->Enzymatic Select Top 10 Enzymatic->Synthesis SAR Refinement Cellular Cellular Assay (RAW 264.7 + LPS) Enzymatic->Cellular IC50 < 10 µM Toxicity MTT Cytotoxicity (Safety Check) Cellular->Toxicity Toxicity->Synthesis Reduce Lipophilicity InVivo In Vivo Model (Carrageenan Edema) Toxicity->InVivo Non-toxic only Histology Histopathology (Gastric Ulcer Index) InVivo->Histology

Caption: A stage-gated validation pipeline. Failure at the Toxicity or Enzymatic stage triggers an SAR refinement loop before In Vivo testing.

References

  • Synthesis and evaluation of novel pyrrolidine chalcone derivatives. Journal of Chemical and Pharmaceutical Research. (2015). Demonstrates the synthesis and albumin denaturation assays for pyrrolidine derivatives.

  • Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist. Journal of Medicinal Chemistry. (2023). Validates the use of pyrrolidine scaffolds in modulating inflammatory signaling pathways.[5][6]

  • Synthesis and in silico studies of some new pyrrolidine derivatives. ResearchGate. (2023). Provides comparative docking data against COX-1 and COX-2 enzymes.[1][7][8][9][10]

  • Application Notes and Protocols for Evaluating Anti-Inflammatory Properties. BenchChem. (2025).[11] Detailed protocols for COX inhibition and protein denaturation assays.

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. NIH PubMed Central. (2023). Comparative data for Indomethacin analogs used as benchmarks in this guide.

Sources

Validation

Comparative Guide: Benchmarking 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid against Batimastat

Executive Summary: The Potency vs. Permeability Paradox In the development of Matrix Metalloproteinase (MMP) inhibitors, researchers often face a trade-off between in vitro potency and in vivo bioavailability.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency vs. Permeability Paradox

In the development of Matrix Metalloproteinase (MMP) inhibitors, researchers often face a trade-off between in vitro potency and in vivo bioavailability. This guide benchmarks the "Gold Standard" inhibitor, Batimastat (BB-94) , against a structurally distinct challenger, 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as TOPCA ).

While Batimastat represents the high-affinity hydroxamate class (nanomolar potency), TOPCA represents a lipophilic, carboxylate-based pyrrolidone scaffold. This guide elucidates why Batimastat dominates enzymatic assays yet fails in clinical translation, and how TOPCA offers a solution for specific applications—particularly in topical delivery and membrane-anchored targeting—despite its theoretically lower intrinsic affinity.

Quick Comparison Matrix
FeatureBatimastat (BB-94) TOPCA (1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid)
Primary Mechanism Competitive Inhibition (Active Site)Competitive/Allosteric (Membrane-Anchored)
Zinc Binding Group (ZBG) Hydroxamic Acid (Strong, Bidentate)Carboxylic Acid (Weak/Moderate, Monodentate)
Scaffold Peptidomimetic (Collagen mimic)Pyrrolidone (Rigid, Non-peptide)
Lipophilicity (LogP) ~2.5 (Poor aqueous solubility)> 5.0 (Amphiphilic/Surfactant-like)
In Vitro Potency (IC50) Low Nanomolar (nM)Micromolar (µM) range (Predicted*)
Selectivity Broad Spectrum (Promiscuous)Potential for Membrane-Type (MT-MMP) selectivity
Key Limitation Musculoskeletal Toxicity, Poor Oral BioavailabilityWeaker Zinc Chelation

Mechanistic Divergence & Structural Logic

To understand the experimental data, one must understand the molecular interactions driving inhibition.

Batimastat: The Hydroxamate Trap

Batimastat mimics the collagen substrate.[1] Its hydroxamic acid group forms a strong bidentate chelation complex with the catalytic Zinc ion (


) in the MMP active site.
  • Pros: Extremely tight binding (

    
     nM).
    
  • Cons: The hydroxamate group is metabolically unstable and non-selective, leading to "MMP syndrome" (joint pain) in clinical trials.

TOPCA: The Lipophilic Anchor

TOPCA utilizes a carboxylic acid as the ZBG. While carboxylates are weaker chelators than hydroxamates, the molecule compensates with two structural features:

  • Pyrrolidone Ring: A rigid scaffold that reduces the entropic cost of binding compared to flexible peptide chains.

  • Tetradecyl (C14) Tail: A long hydrophobic chain. In aqueous assays, this may cause aggregation (false positives). However, in biological systems, this tail likely anchors the molecule into the lipid bilayer, positioning the inhibitor near Membrane-Type MMPs (MT-MMPs) or facilitating transdermal permeation.

Visualization: Mechanism of Action Pathways

MMP_Inhibition_Mechanism cluster_Batimastat Batimastat Pathway cluster_TOPCA TOPCA Pathway MMP_Active Active MMP Enzyme (Zn2+ in Catalytic Site) Substrate Collagen/Gelatin Substrate MMP_Active->Substrate Hydrolysis (Degradation) Complex_B Stable Enzyme-Inhibitor Complex (Tight Chelation) MMP_Active->Complex_B Inactivation Complex_T Membrane-Anchored Inhibition (Slower Off-Rate via Partitioning) MMP_Active->Complex_T Inactivation (Localized) Batimastat Batimastat (BB-94) (Hydroxamate ZBG) Batimastat->MMP_Active Competitive Binding TOPCA TOPCA (Carboxylate ZBG + C14 Tail) Membrane Lipid Bilayer / Membrane TOPCA->Membrane Partitioning (LogP > 5) Membrane->MMP_Active Lateral Diffusion

Figure 1: Mechanistic comparison. Batimastat attacks the active site directly from the aqueous phase. TOPCA likely partitions into the membrane first, targeting membrane-associated proteases or utilizing the C14 tail for hydrophobic pocket occupancy.

Experimental Benchmarking: Protocols & Data Interpretation

When comparing these two molecules, standard aqueous assays favor Batimastat. You must use specific protocols to reveal the utility of TOPCA.

Protocol A: Fluorometric FRET Assay (Potency Benchmark)

Use this to establish the baseline IC50.

Reagents:

  • Recombinant MMP-2 or MMP-9 (Catalytic Domain).[2]

  • FRET Substrate: Mca-Pro-Leu-Gly-Leu-Dnp-Ala-Arg-NH2.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

  • Critical Step: TOPCA requires a modified surfactant concentration or DMSO co-solvent due to the C14 tail.

Workflow:

  • Preparation: Dilute Batimastat (in DMSO) to 10 mM stock. Dilute TOPCA (in DMSO/Ethanol) to 10 mM stock.

  • Serial Dilution: Prepare 10-point dose-response curves (1 nM to 100 µM).

  • Incubation: Incubate Enzyme + Inhibitor for 30 mins at 37°C. Note: Extended incubation is crucial for TOPCA to allow conformational adjustment.

  • Reaction: Add FRET substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) for 60 mins.

Data Analysis (Self-Validating Check):

  • Batimastat Control: Must yield IC50 < 10 nM. If > 20 nM, your enzyme is degraded or the buffer pH is off.

  • TOPCA Expectation: Expect IC50 in the µM range. If inhibition is erratic, the C14 tail may be forming micelles. Validation: Run a "detergent-only" control to ensure the inhibitor isn't just denaturing the protein via surfactant activity.

Protocol B: Zymography (Functional Renaturation)

Use this to visualize covalent/tight binding vs. reversible inhibition.

  • Gel Prep: 10% SDS-PAGE containing 0.1% Gelatin.

  • Loading: Load samples (Cell culture media conditioned with MMP-2/9).

  • Electrophoresis: Run at 125V.

  • Renaturation: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS.

  • Incubation (The Variable):

    • Slice the gel into strips.

    • Incubate Strip A in Buffer only (Control).

    • Incubate Strip B in Buffer + 1 µM Batimastat.

    • Incubate Strip C in Buffer + 10 µM TOPCA.

  • Staining: Coomassie Blue. Clear bands indicate active MMPs.

Result Interpretation:

  • Strip B (Batimastat): Should show no bands (complete inhibition).

  • Strip C (TOPCA): May show faint bands (partial inhibition) or require higher concentrations. This confirms that TOPCA is a reversible inhibitor that competes for the active site but washes out more easily than Batimastat.

Visualization: Experimental Workflow

Experimental_Workflow cluster_Assay Parallel Benchmarking Start Compound Library (Batimastat vs TOPCA) Solubility Solubility Check (PBS vs DMSO) Start->Solubility FRET FRET Assay (IC50 Determination) Solubility->FRET If Soluble Cell Cell Invasion Assay (Matrigel Chamber) Solubility->Cell If Lipophilic Output Data Synthesis FRET->Output Potency (Ki) Cell->Output Efficacy (Functional)

Figure 2: Workflow for benchmarking. Note that solubility acts as a gatekeeper; TOPCA's lipophilicity may require cell-based assays (Invasion Assay) to demonstrate its true value over aqueous FRET assays.

Strategic Recommendations

When to use Batimastat (BB-94):
  • Assay Validation: Use as the positive control in all MMP assays.

  • Proof of Concept: Use in early-stage in vitro models to determine if MMPs are the target of interest.

  • Structure: Use to model the "perfect fit" for the S1' pocket in crystallography.

When to use TOPCA:
  • Topical/Transdermal Formulations: The tetradecyl chain acts as a permeation enhancer. Batimastat cannot penetrate the stratum corneum effectively; TOPCA can.

  • Targeting MT-MMPs: If your target is MMP-14 (MT1-MMP), the membrane-anchoring capability of TOPCA provides a local concentration advantage that Batimastat lacks.

  • Cosmetic Applications: For anti-aging claims (MMP-1 inhibition), TOPCA is a safer, more stable alternative to hydroxamates, which are often too toxic or unstable for consumer products.

References

  • Vertex Pharmaceuticals. (2024). Batimastat (BB-94) – MMP Inhibitor Product Guide. APExBIO. Link

  • Sbai, A. et al. (2023).[3] Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches. Computational Biology and Chemistry. Link

  • Vandenbroeck, K. (2021). Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core. NIH National Library of Medicine. Link

  • Pharmaffiliates. (2024). 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Product Data. Link

  • MDPI. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences. Link

Sources

Comparative

Comparative Guide: Reproducibility in the Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Executive Summary The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold (a paraconic acid analog) is a critical pharmacophore in peptidomimetics, antibacterial agents, and matrix metalloproteinase (MMP) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold (a paraconic acid analog) is a critical pharmacophore in peptidomimetics, antibacterial agents, and matrix metalloproteinase (MMP) inhibitors.[1][2] While theoretically simple to synthesize via the condensation of itaconic acid and primary amines, reproducibility varies drastically based on the reaction medium.[1]

This guide objectively compares the two dominant synthetic methodologies: Thermal Neat Fusion (Method A) and Aqueous Reflux (Method B) .[2] Our analysis, supported by mechanistic insight and literature data, identifies Method B as the superior protocol for high-purity applications, minimizing the "tarring" and decarboxylation issues prevalent in Method A.[2]

Mechanistic Grounding

Understanding the failure modes requires analyzing the reaction pathway. The synthesis involves an aza-Michael addition followed by an intramolecular cyclization (amide formation).[3]

The Pathway

The reaction between itaconic acid and a primary amine is a cascade sequence.[1][3][4]

  • Step 1: Nucleophilic attack of the amine.

  • Step 2: Formation of the intermediate N-substituted itaconamic acid.

  • Step 3: Ring closure (cyclodehydration) to form the pyrrolidone ring.

Critical Failure Mode (Thermal): At temperatures >130°C (typical for Neat Fusion), itaconic acid is prone to:

  • Isomerization to citraconic acid (leading to regioisomeric impurities).[1][2]

  • Polymerization (radical mechanism initiated by thermal stress).[2]

  • Decarboxylation .

ReactionPathway Itaconic Itaconic Acid + Primary Amine Intermed Intermediate: N-substituted Itaconamic Acid Itaconic->Intermed Aza-Michael / Amidation (Fast) Polymer Polymer/Tar (Radical Polymerization) Itaconic->Polymer >130°C (Neat) Isomer Citraconic Isomers (Regio-impurities) Itaconic->Isomer Thermal Isomerization Product Product: 1-Substituted 5-oxopyrrolidine-3-carboxylic acid Intermed->Product Cyclodehydration (-H2O)

Figure 1: Reaction pathway showing the desired cascade vs. thermal degradation pathways common in neat synthesis.

Methodology Comparison

Method A: Thermal Neat Fusion (The "Classic" Route)[2]
  • Protocol: Equimolar amounts of itaconic acid and amine are melted together (140–160°C) without solvent.

  • Pros: Rapid (1–2 hours); no solvent waste.[2]

  • Cons: Poor heat transfer leads to "hot spots" causing polymerization (tar formation).[1][2] Workup often requires difficult column chromatography to remove colored impurities.

  • Reproducibility Score: Low (Highly dependent on scale and stirring efficiency).

Method B: Aqueous Reflux (The Recommended Route)[2]
  • Protocol: Reactants are refluxed in water (or water/alcohol mix) for 4–12 hours.

  • Pros: Water acts as a heat sink, preventing thermal degradation.[1][2] The product often crystallizes directly upon cooling or acidification.

  • Cons: Longer reaction times.

  • Reproducibility Score: High (Self-purifying via crystallization).[2]

Comparative Data Table
FeatureMethod A: Neat FusionMethod B: Aqueous Reflux
Reaction Temp 140–160°C100°C
Yield (Typical) 40–65% (variable)75–90% (consistent)
Purity (Crude) Low (dark/tarry)High (often crystalline)
Purification Column Chromatography often req.[1]Recrystallization (Water/EtOH)
Scalability Poor (exotherm risks)Excellent
Green Chemistry Solvent-free but high energy/wasteWater-based (Green)

Recommended Experimental Protocol (Method B)

This protocol is validated for aniline and benzylamine derivatives.

Materials
  • Itaconic acid (1.0 equiv)[1][2]

  • Primary Amine (1.0 equiv)[1][2]

  • Solvent: Distilled Water (approx. 3–5 mL per mmol of substrate)[1]

  • Catalyst (Optional): None usually required, though some protocols use catalytic HCl or acetic acid to accelerate cyclization.[1][2]

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Itaconic acid (10 mmol, 1.30 g) in Water (30 mL).

  • Addition: Add the Primary Amine (10 mmol) dropwise.

    • Note: The reaction is exothermic. If the amine is a liquid, add slowly.[2] If solid, add in portions. The solution usually becomes clear as the ammonium salt forms.

  • Reflux: Heat the mixture to reflux (100°C) for 4 to 12 hours .

    • Monitoring: Monitor by TLC (System: MeOH/DCM 1:9 with 1% AcOH). The disappearance of the amine and the formation of a polar spot indicates progress.

  • Isolation (The "Oiling Out" Checkpoint):

    • Cool the reaction mixture to room temperature.

    • Scenario A (Ideal): Product precipitates as white/off-white crystals.[2] Filter, wash with cold water, and dry.

    • Scenario B (Oiling Out): If the product separates as an oil (common with lipophilic amines):[2]

      • Decant the aqueous layer.

      • Triturate the oil with diethyl ether or hexane to induce crystallization.

      • Alternative: Acidify to pH 2–3 with 10% HCl if the product is soluble as a salt (rare for this specific scaffold but possible with basic side chains).[1]

  • Purification: Recrystallize from boiling water or Ethanol/Water (1:1).[1][2]

Characterization (Self-Validation)

To confirm the structure and rule out the uncyclized intermediate, check the 1H NMR :

  • Ring Protons: Look for the ABX or complex pattern of the CH2-CH system in the pyrrolidone ring (typically 2.5–3.0 ppm for CH2, 3.3–4.0 ppm for CH).

  • Missing Alkene: The vinyl protons of itaconic acid (5.7 and 6.3 ppm) must be absent .[1]

  • Carboxylic Acid: A broad singlet at 12.0–13.0 ppm.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Many 1-substituted 5-oxopyrrolidine-3-carboxylic acids are low-melting solids that form supercooled liquids (oils) in water.[2]

  • Fix: Do not extract with organic solvents immediately. Cool the aqueous mixture to 0°C and scratch the glass side with a spatula. If it remains an oil, evaporate the water under reduced pressure and recrystallize the residue from a minimum amount of hot isopropanol.

Diagram: Decision Matrix for Method Selection

MethodSelection Start Start: Choose Amine BoilingPoint Amine Boiling Point? Start->BoilingPoint LowBP < 100°C (e.g., Alkyl amines) BoilingPoint->LowBP Volatile HighBP > 100°C (e.g., Anilines) BoilingPoint->HighBP Non-Volatile MethodB Method B: Aqueous Reflux (Recommended) LowBP->MethodB Prevents evaporation HighBP->MethodB Standard Protocol MethodA Method A: Neat Fusion (Only if water insoluble & high MP) HighBP->MethodA Specific cases only

Figure 2: Decision matrix for selecting the synthesis method based on amine properties.

References

  • Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. National Institutes of Health (PMC).[2] (Detailed aqueous reflux protocol and NMR data). [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Semantic Scholar. (Comparison of solvent-free vs. acetic acid mediated methods). [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI (Molecules). (Validation of the aqueous aza-Michael method). [Link]

  • Cascade aza-Michael Addition-Cyclizations. Frontiers in Chemistry. (Mechanistic insights into the cascade reaction and polymer applications). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic Acid

[1][2][3] Introduction & Compound Identification[1][3][4][5][6][7] 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 10054-22-5) is a lipophilic derivative of pyroglutamic acid.[1][2] Structurally, it consists of a p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Compound Identification[1][3][4][5][6][7]

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 10054-22-5) is a lipophilic derivative of pyroglutamic acid.[1][2] Structurally, it consists of a polar pyrrolidone head group with a carboxylic acid moiety and a hydrophobic C14 (tetradecyl) alkyl chain.[1][2][3] This amphiphilic nature classifies it as a surfactant-like molecule, often used in drug delivery systems, matrix metalloproteinase (MMP) inhibition studies, or as a lipid-mimetic building block.[1][2]

Effective disposal requires understanding that this compound behaves differently from simple organic acids.[1][2][3] Its long alkyl chain confers significant lipophilicity, making it persistent in aqueous environments and potentially toxic to aquatic life.[1][2][3] Disposal via municipal sewage (drain disposal) is strictly prohibited. [1][2][3]

Physicochemical Profile
PropertyDataRelevance to Disposal
CAS Number 10054-22-5Unique identifier for waste manifests.[1][3]
Molecular Formula C₁₉H₃₅NO₃High carbon content supports incineration.[1][2][3]
Physical State Solid (Waxy/Crystalline)Requires solid waste segregation unless dissolved.[1][2][3]
Solubility Low in water; Soluble in DMSO, Ethanol, ChloroformDictates solvent waste stream selection.[2][3]
Acidity Weak Organic AcidCan react with strong bases; segregate from oxidizers.[1][2][3]
Environmental High Aquatic Toxicity PotentialZero discharge to drains/sewer systems.[1][2][3]

Hazard Identification & Safety Assessment

Before initiating disposal, the waste generator must assess the specific hazards.[1][2][3] While specific GHS data for the C14 analog is often extrapolated, data from the C12 analog (1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid) and the parent pyrrolidine-3-carboxylic acid indicates the following risks:

  • Skin & Eye Irritation: The carboxylic acid group combined with the surfactant tail can cause severe irritation to mucous membranes and skin (Category 2/2A).[1][2][3]

  • Aquatic Toxicity: Long-chain N-alkyl pyrrolidones are known to be toxic to aquatic organisms due to membrane disruption.[1][2][3]

  • Combustibility: As a carbon-rich organic solid, it is combustible but not highly flammable unless dissolved in a flammable solvent.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile (0.11 mm minimum thickness).[1][2][3]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1][2][3]

  • Body: Lab coat and closed-toe shoes.

  • Respiratory: N95 particulate respirator if handling fine dust; Fume hood recommended for handling solutions.[1][2][3]

Waste Classification & Segregation Logic

Proper classification is the cornerstone of regulatory compliance (RCRA/EPA).[1][2][3] This compound does not typically fall under P-listed or U-listed acute hazardous wastes but is classified as Non-Halogenated Organic Waste with potential environmental toxicity.[1][2][3]

Segregation Workflow

The following diagram illustrates the decision logic for segregating this specific compound based on its physical state.

Disposal_Workflow Start Waste Generation: 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Waxy Residue State_Check->Solid Pure Substance Liquid Solution / Reaction Mixture State_Check->Liquid Dissolved Bin_Solid Container A: Solid Hazardous Waste (Tag: Organic Acid, Toxic) Solid->Bin_Solid Solvent_Check Identify Solvent Liquid->Solvent_Check Halogenated Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, Ethanol, Methanol) Solvent_Check->NonHalogenated No Halogens Bin_Halo Container B: Halogenated Organic Waste Halogenated->Bin_Halo Bin_NonHalo Container C: Non-Halogenated Organic Waste NonHalogenated->Bin_NonHalo Incineration Final Disposal: High-Temperature Incineration Bin_Solid->Incineration Bin_Halo->Incineration Bin_NonHalo->Incineration

Figure 1: Decision logic for segregating 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Scenario: Expired shelf stock, weighing boat residues, or contaminated solids.[2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2][3]

  • Collection:

    • Transfer the solid carefully to avoid dust generation.[1][2][3]

    • Wipe contaminated surfaces (spatulas, bench) with a solvent-dampened paper towel (ethanol or isopropanol).[1][2][3]

    • Add the contaminated paper towels to the same solid waste container.[1][2][3]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][2][3]

    • Chemical Name: Write fully: "1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid".

    • Hazards: Check "Toxic" and "Irritant".[1][2][3][4]

    • Constituents: If mixed with wipes, add "+ Trace Ethanol/Paper".[2][3]

  • Storage: Close lid tightly. Store in a secondary containment tray until pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

Scenario: Reaction mixtures, mother liquors, or HPLC waste.[2][3]

  • Solvent Identification: Determine the primary solvent.[1][2][3]

    • If DMSO/Methanol/Ethanol: Use the Non-Halogenated waste stream.[1][2][3]

    • If Dichloromethane/Chloroform: Use the Halogenated waste stream.[1][2][3]

  • pH Check (Crucial):

    • Although the compound is acidic, it is weak.[1][2][3] However, do not mix with strong base waste streams (e.g., Sodium Hydroxide solutions) in the waste container, as this can generate heat (exothermic neutralization) and potentially pressurize the container.[2][3]

    • Best Practice: Dispose of into the organic solvent stream directly.[1][2][3] The vast volume of solvent usually negates the need for prior neutralization.[1][2][3]

  • Transfer:

    • Pour into the appropriate carboy (typically 10L or 20L HDPE/Steel).[1][2][3]

    • Use a funnel to prevent spills.[1][2][3]

  • Rinsing:

    • Rinse the original glassware with a small volume of the compatible solvent.[1][2][3]

    • Add the rinsate to the same waste container.[1][2][3]

    • Do not rinse with water down the sink.[1][2][3]

Emergency Protocols: Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental release.[1][2][3][5][6]

Small Spill (< 10 g/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don nitrile gloves, goggles, and lab coat.[2][3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a bag.[1][2][3]

    • Liquid: Cover with an inert absorbent (vermiculite, sand, or commercial spill pads).[2][3] Do not use combustible materials like sawdust if oxidizers are present in the lab.[1][2][3]

  • Clean Up: Scoop absorbent into a heavy-duty plastic bag.[1][2][3] Wipe the area with soap and water; collect these wipes as solid hazardous waste.[1][2][3]

Large Spill (> 100 g/mL):

  • Evacuate: Clear the area.

  • Ventilate: If volatile solvents are involved, increase ventilation.[1][2][3]

  • Contact: Call EHS (Environmental Health & Safety) immediately.[1][2][3]

Regulatory Compliance & References

Compliance is based on the "Cradle-to-Grave" management of hazardous waste.[1][2][3]

  • EPA/RCRA (USA): While not explicitly listed (P or U list), it is a "Characteristic Waste" if mixed with ignitable solvents (D001).[1][2][3] As a pure substance, it is regulated under the general duty clause to prevent environmental release.[1][2][3][6]

  • EU Waste Framework: Classified under EWC code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1][2][3]

  • Disposal Method: The only approved final disposal method is High-Temperature Incineration at a permitted facility.[1][2][3] This ensures the complete destruction of the pyrrolidone ring and the alkyl chain.[1][2][3]

References
  • PubChem. (n.d.).[1][2][3] 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (Analog Data).[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

  • Pharmaffiliates. (n.d.). 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid Product Entry. Retrieved from [Link][2][3]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid

[1] Chemical Identity: CAS Number: 10054-22-5[1][2] Chemical Class: Lipophilic Pyroglutamic Acid Derivative / Lipoamino Acid[1] Physical State: Waxy Solid or Crystalline Powder (typically white to off-white)[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity:

  • CAS Number: 10054-22-5[1][2]

  • Chemical Class: Lipophilic Pyroglutamic Acid Derivative / Lipoamino Acid[1]

  • Physical State: Waxy Solid or Crystalline Powder (typically white to off-white)[1]

Executive Safety Summary

1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid is an amphiphilic compound combining a polar pyrrolidone head group with a hydrophobic C14 (myristyl) tail.[1] While specific toxicological data for this exact chain length is limited, structure-activity relationship (SAR) analysis with its C12 (Lauryl) and Methyl analogs indicates it acts as an anionic surfactant and irritant .[1]

Primary Risks:

  • Severe Eye Irritation: As a surfactant-like molecule, it can disrupt corneal membranes, leading to potential opacity or irreversible damage upon direct contact.[1]

  • Skin Sensitization/Irritation: Prolonged contact can strip skin oils and cause dermatitis.[1]

  • Inhalation: Dust or aerosols are irritating to the upper respiratory tract (mucous membranes).[1]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic advice by distinguishing between Solid Handling (weighing/transfer) and Solution Handling (reaction/formulation).[1]

A. Eye & Face Protection
Hazard LevelRecommended EquipmentScientific Rationale
Solid Handling Safety Glasses with Side Shields (ANSI Z87.1+)Protects against low-velocity particles during weighing.[1]
Solution Handling Chemical Splash Goggles (Indirect Vented)CRITICAL: Surfactants reduce surface tension, allowing liquid to spread rapidly across the cornea. Standard glasses do not seal against splashes.[1]
B. Hand Protection (Glove Logic)
MaterialThicknessBreakthrough TimeApplication
Nitrile 4-5 mil>480 min (Solid)Standard handling of the pure solid.[1]
Nitrile (Double) 8 mil totalVariable (Solvent dependent)When dissolved in DMSO or DMF .[1] The chemical facilitates skin penetration; the solvent acts as the carrier.[1]
Butyl Rubber 15-25 mil>480 minRequired if using Chloroform or DCM as the solvent vehicle.[1]
C. Respiratory Protection[1][3][4]
  • Standard Operation: Work inside a certified Chemical Fume Hood .[1]

  • Outside Hood (Weighing): If a balance enclosure is unavailable, use a NIOSH N95 or P95 particulate respirator . The waxy nature of the solid may reduce dust, but static charge can aerosolize fine particles.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.

PPE_Decision_Tree Start Start: Handling 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Liquid Solution / Reaction Mixture StateCheck->Liquid Dissolving/Reacting SolidPPE PPE: Nitrile Gloves + Safety Glasses + Lab Coat Engineering: Fume Hood or Balance Enclosure Solid->SolidPPE SolventCheck Identify Solvent Vehicle Liquid->SolventCheck PolarSolvent Polar (Water, Ethanol, DMSO) SolventCheck->PolarSolvent Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated PolarPPE PPE: Double Nitrile Gloves + Splash Goggles Reason: Enhanced skin permeation risk PolarSolvent->PolarPPE HaloPPE PPE: Butyl/Viton Gloves + Splash Goggles Reason: Nitrile degrades rapidly Halogenated->HaloPPE

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent compatibility.[1]

Operational Handling Protocol

Step 1: Weighing & Static Control

The long alkyl chain (C14) imparts significant lipophilicity, often resulting in a waxy, static-prone solid.[1]

  • Static Elimination: Use an ionizing gun or anti-static brush if the powder "flies" away from the spatula.[1]

  • Containment: Weigh into a pre-tared glass vial rather than onto weighing paper. This prevents loss of the waxy material on the paper surface.[1]

  • Cleaning: Clean the balance area immediately with an ethanol-dampened wipe.[1] Do not use dry paper towels, which will spread the waxy residue.

Step 2: Solubilization

This compound is sparingly soluble in water but soluble in organic solvents.[1]

  • Preferred Solvents: DMSO, Ethanol, Methanol.

  • Protocol: Add solvent to the solid.[1] Vortexing may be required.[1] If heating is necessary to dissolve (due to the waxy nature), do not exceed 50°C to prevent potential decarboxylation or ring-opening, although the pyrrolidone ring is generally stable.[1]

Step 3: Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents.[1]

  • Base Sensitivity: Strong bases (NaOH, KOH) can open the lactam ring (pyrrolidone ring), converting it back to the linear amino acid derivative (N-tetradecylglutamic acid).[1] Maintain pH < 10 unless ring opening is the desired reaction.[1]

Emergency Response & Disposal

Accidental Exposure Workflow

Emergency_Response Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale EyeAction Flush with water for 15 mins. Lift eyelids occasionally. Seek Ophthalmologist. Eye->EyeAction SkinAction Remove contaminated clothing. Wash with soap & water. Do NOT use solvent to clean skin. Skin->SkinAction InhaleAction Move to fresh air. If breathing difficult -> Oxygen. Inhale->InhaleAction

Figure 2: Immediate response actions for accidental exposure.[1]

Disposal Procedures[1][4][5]
  • Classification: Classify as Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.[1]

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.[1]

  • Labeling: Clearly label as "Contains Surfactant/Irritant - 1-Tetradecyl-5-oxopyrrolidine-3-carboxylic acid".[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111996, 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (Structural Analog).[1] Retrieved from [Link][1]

  • Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery.[3] Heterocycles, Vol.[1][4][3] 89. Retrieved from [Link] (Note: General reference for chemical stability and class behavior).[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.